molecular formula C20H14O B121287 9,10-Dihydrobenzo[a]pyren-7(8h)-one CAS No. 3331-46-2

9,10-Dihydrobenzo[a]pyren-7(8h)-one

Katalognummer: B121287
CAS-Nummer: 3331-46-2
Molekulargewicht: 270.3 g/mol
InChI-Schlüssel: AIGDHFJPKNZUOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9,10-Dihydrobenzo[a]pyren-7(8H)-one is a mutagenic and carcinogenic derivative of the model polycyclic aromatic hydrocarbon (PAH) Benzo[a]pyrene (BaP) . This compound is environmentally relevant as it is found in atmospheric particulates, such as diesel exhaust emissions, and serves as a key precursor in the synthesis of more highly potent nitrated BaP derivatives (nitro-BaPs) . Its primary research value lies in environmental toxicology and analytical chemistry, where it is used to study the presence, behavior, and toxicological impact of oxygenated PAH transformation products in complex environmental samples . Studies involving this compound provide critical insights into the properties of BaP metabolites, which are known to exacerbate the mutagenic and carcinogenic effects associated with the parent compound . Furthermore, its well-characterized vibrational and electronic spectra make it a valuable standard for the identification and quantification of similar PAH derivatives in environmental matrices .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

9,10-dihydro-8H-benzo[a]pyren-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O/c21-18-6-2-5-15-16-10-9-13-4-1-3-12-7-8-14(11-17(15)18)20(16)19(12)13/h1,3-4,7-11H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGDHFJPKNZUOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C3C=CC4=C5C3=C2C=CC5=CC=C4)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1049271
Record name 9,10-Dihydrobenzo[a]pyren-7(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3331-46-2
Record name 9,10-Dihydrobenzo[a]pyren-7(8H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3331-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10-Dihydrobenzo(a)pyren-7(8H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003331462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3331-46-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30830
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9,10-Dihydrobenzo[a]pyren-7(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,10-dihydrobenzo[a]pyren-7(8H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.051
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 9,10-DIHYDROBENZO(A)PYREN-7(8H)-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61Z04YQ9CJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 9,10-Dihydrobenzo[a]pyren-7(8H)-one

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 3331-46-2

This technical guide provides a comprehensive overview of 9,10-Dihydrobenzo[a]pyren-7(8H)-one, a key intermediate in the metabolic activation of the procarcinogen benzo[a]pyrene. This document is intended for researchers, scientists, and professionals in the fields of drug development, toxicology, and cancer research.

Chemical and Physical Properties

This compound is a polycyclic aromatic hydrocarbon (PAH) and a ketone derivative of benzo[a]pyrene. Its properties are summarized in the table below.

PropertyValue
CAS Number 3331-46-2
Molecular Formula C₂₀H₁₄O
Molecular Weight 270.32 g/mol
Appearance -
Melting Point -
Boiling Point -
Solubility -

Metabolic Fate and Biological Significance

This compound is a critical metabolic intermediate in the pathway leading to the ultimate carcinogenic form of benzo[a]pyrene, namely benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE). The metabolic activation of benzo[a]pyrene is a multi-step process primarily mediated by cytochrome P450 enzymes and epoxide hydrolase.

The initial oxidation of benzo[a]pyrene by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1, forms benzo[a]pyrene-7,8-epoxide. This epoxide is then hydrated by microsomal epoxide hydrolase (mEH) to yield (-)-benzo[a]pyrene-trans-7,8-dihydrodiol. Subsequent oxidation of this dihydrodiol by CYP enzymes at the 9,10-position produces the highly reactive and mutagenic BPDE. This compound is an intermediate in this metabolic cascade.

The ultimate carcinogen, BPDE, can covalently bind to cellular macromolecules, most notably DNA, to form DNA adducts. These adducts can lead to mutations in critical genes, such as the p53 tumor suppressor gene, initiating the process of carcinogenesis.

Signaling Pathways in Benzo[a]pyrene-Induced Carcinogenesis

The carcinogenicity of benzo[a]pyrene and its metabolites is intrinsically linked to the activation of specific signaling pathways. A key initiating event is the binding of benzo[a]pyrene to the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

AhR_Signaling BaP Benzo[a]pyrene AhR AhR BaP->AhR Binds & Activates ARNT ARNT AhR->ARNT Dimerizes with XRE XRE (Xenobiotic Response Element) ARNT->XRE Binds to CYP1A1 CYP1A1 Gene Expression XRE->CYP1A1 Induces Metabolism Metabolic Activation CYP1A1->Metabolism BPDE BPDE (Ultimate Carcinogen) Metabolism->BPDE DNA_Adducts DNA Adducts BPDE->DNA_Adducts Carcinogenesis Carcinogenesis DNA_Adducts->Carcinogenesis

Upon binding to benzo[a]pyrene or its metabolites, the AhR translocates to the nucleus and dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, including CYP1A1, leading to their increased expression. This induction of metabolizing enzymes creates a positive feedback loop, accelerating the conversion of benzo[a]pyrene into its reactive metabolites.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the public literature, a procedure for a related compound, 7,8,9,10-Tetrahydrobenzo[a]pyrene, utilizes this compound as a starting material. This provides some insight into its handling and reactivity.

Synthesis of 7,8,9,10-Tetrahydrobenzo[a]pyrene from this compound

This protocol is adapted from a published experimental section and is provided for informational purposes.

Materials:

  • This compound

  • 100% Hydrazine hydrate

  • Triethylene glycol

Procedure:

  • A mixture of this compound (24.5 g, 91 mmol) and 100% hydrazine hydrate (13.8 g, 270 mmol) in triethylene glycol (150 mL) is prepared.

  • The mixture is stirred at 110°C for 60 minutes.

  • The original document does not specify the workup procedure.

Note: This procedure describes a Wolff-Kishner reduction of the ketone functionality.

Quantitative Data

Conclusion

This compound is a crucial, albeit transient, intermediate in the metabolic pathway that converts the environmental pollutant benzo[a]pyrene into a potent carcinogen. Understanding the properties and metabolic fate of this compound is essential for elucidating the mechanisms of chemical carcinogenesis and for developing strategies for cancer prevention and therapy. Further research focusing directly on the biological activities and toxicological profile of this compound is warranted to fully comprehend its role in benzo[a]pyrene-induced toxicity.

In-Depth Technical Guide: 9,10-Dihydrobenzo[a]pyren-7(8H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, relevant biological pathways, and experimental protocols associated with 9,10-Dihydrobenzo[a]pyren-7(8H)-one. This ketone derivative of the potent carcinogen benzo[a]pyrene is a valuable compound for research into the metabolic activation and detoxification pathways of polycyclic aromatic hydrocarbons (PAHs).

Physicochemical Properties

This compound is a polycyclic aromatic hydrocarbon ketone. Its core chemical and physical properties are summarized below.

PropertyValueReferences
Molecular Formula C₂₀H₁₄O[1][2]
Molecular Weight 270.33 g/mol [3]
CAS Number 3331-46-2[1][2]
Appearance Beige crystalline powder[1]
Melting Point 172-175 °C[1][2]
Boiling Point 492 °C at 760 mmHg[1]
Density 1.316 g/cm³[1]
Solubility Slightly soluble in Chloroform[1]

Metabolic Context: The Carcinogenic Pathway of Benzo[a]pyrene

This compound is a derivative of benzo[a]pyrene, a well-established procarcinogen. The carcinogenicity of benzo[a]pyrene is dependent on its metabolic activation to highly reactive intermediates that can bind to DNA, leading to mutations and potentially cancer.[4] Understanding this metabolic pathway is crucial for contextualizing the role and potential applications of its derivatives.

The primary metabolic activation of benzo[a]pyrene proceeds through the "diol epoxide" pathway. This multi-step process is catalyzed by cytochrome P450 enzymes and epoxide hydrolase.[1] The ultimate carcinogenic metabolite is benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE), which can form covalent adducts with DNA.[4]

Benzo_a_pyrene_Metabolism cluster_0 Cellular Environment Benzo[a]pyrene Benzo[a]pyrene BaP-7,8-epoxide BaP-7,8-epoxide Benzo[a]pyrene->BaP-7,8-epoxide Cytochrome P450 BaP-7,8-dihydrodiol BaP-7,8-dihydrodiol BaP-7,8-epoxide->BaP-7,8-dihydrodiol Epoxide Hydrolase BaP-7,8-diol-9,10-epoxide (BPDE) BaP-7,8-diol-9,10-epoxide (BPDE) BaP-7,8-dihydrodiol->BaP-7,8-diol-9,10-epoxide (BPDE) Cytochrome P450 DNA_Adducts DNA_Adducts BaP-7,8-diol-9,10-epoxide (BPDE)->DNA_Adducts Covalent Binding Tumor_Initiation Tumor_Initiation DNA_Adducts->Tumor_Initiation

Metabolic activation of Benzo[a]pyrene to its ultimate carcinogenic form.

Experimental Protocols

Synthesis of 7,8,9,10-Tetrahydrobenzo[a]pyrene via Wolff-Kishner Reduction

This protocol details the reduction of the ketone group in this compound to a methylene group, yielding 7,8,9,10-Tetrahydrobenzo[a]pyrene.

Materials:

  • This compound

  • 100% Hydrazine hydrate

  • Triethylene glycol

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Heating and stirring apparatus

Procedure:

  • In a round-bottom flask, combine this compound (e.g., 24.5 g, 91 mmol) and 100% hydrazine hydrate (e.g., 13.8 g, 270 mmol).

  • Add triethylene glycol (e.g., 150 mL) to the mixture to serve as the solvent.

  • Equip the flask with a condenser and a magnetic stirrer.

  • Heat the mixture to 110 °C with continuous stirring.

  • Maintain the reaction at this temperature for 60 minutes.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product, 7,8,9,10-Tetrahydrobenzo[a]pyrene, can then be isolated and purified using standard organic chemistry techniques such as extraction and chromatography.

Analytical Methodology: HPLC Analysis of Benzo[a]pyrene Derivatives

High-Performance Liquid Chromatography (HPLC) is a robust method for the separation and quantification of benzo[a]pyrene and its metabolites.

Instrumentation:

  • HPLC system equipped with a UV or fluorescence detector.

  • Reversed-phase C18 column.

Mobile Phase:

  • A gradient of acetonitrile and water is commonly used. For example, an initial isocratic phase with 40% acetonitrile and 60% water, followed by a linear gradient to 100% acetonitrile.

General Procedure:

  • Prepare standards of known concentrations of the analyte (e.g., this compound) in a suitable solvent like acetonitrile.

  • Prepare the sample for analysis by dissolving it in the mobile phase or a compatible solvent.

  • Inject a fixed volume of the sample onto the HPLC column.

  • Run the gradient elution program to separate the components of the sample.

  • Detect the analyte using the UV or fluorescence detector at the appropriate wavelength.

  • Quantify the amount of the analyte in the sample by comparing its peak area to a calibration curve generated from the standards.

The following diagram illustrates a typical workflow for the analysis of a benzo[a]pyrene derivative.

Analytical_Workflow cluster_1 Analytical Workflow Sample_Preparation Sample_Preparation HPLC_Separation HPLC_Separation Sample_Preparation->HPLC_Separation Injection Detection Detection HPLC_Separation->Detection Elution Data_Analysis Data_Analysis Detection->Data_Analysis Signal

A generalized workflow for the HPLC analysis of a chemical compound.

References

Technical Guide: Physical Properties of 9,10-Dihydrobenzo[a]pyren-7(8H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 9,10-Dihydrobenzo[a]pyren-7(8H)-one, a ketone derivative of the polycyclic aromatic hydrocarbon (PAH) benzo[a]pyrene. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields who are working with or have an interest in this compound.

Core Physical and Chemical Properties

This compound is a beige crystalline powder.[1] A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

PropertyValueUnit
Molecular Formula C₂₀H₁₄O
Molecular Weight 270.33 g/mol
Melting Point 172-175°C
Boiling Point 492°C at 760 mmHg
Density 1.316g/cm³
Solubility Slightly soluble in Chloroform
Appearance Beige crystalline powder
Vapor Pressure 7.95E-10mmHg at 25°C
Flash Point 220.6°C
Refractive Index 1.82
LogP 5.103
Storage Temperature 2-8°C

Experimental Protocols

Melting Point Determination

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

  • Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The melting range is reported as the range between these two temperatures.

Solubility Determination

The solubility of a compound in a specific solvent is determined by finding the maximum amount of the compound that can dissolve in a given amount of the solvent at a specific temperature.

Methodology:

  • Sample Preparation: A known weight of this compound is added to a measured volume of the solvent (e.g., chloroform) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a sufficient period to ensure that equilibrium is reached.

  • Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

  • Quantification: The concentration of the dissolved compound in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed in terms of mass per unit volume (e.g., mg/mL).

Synthesis and Analytical Workflow

The following diagrams illustrate a potential synthesis route for this compound and a general experimental workflow for its analysis.

Synthesis_of_9_10_Dihydrobenzo_a_pyren_7_8H_one cluster_start Starting Material cluster_reaction1 Step 1: Reduction cluster_intermediate Intermediate cluster_reaction2 Step 2: Oxidation cluster_product Final Product Benzo[a]pyrene Benzo[a]pyrene Reaction_1 Reduction (e.g., H2, Pd/C) Benzo[a]pyrene->Reaction_1 9,10-Dihydrobenzo[a]pyrene 9,10-Dihydrobenzo[a]pyrene Reaction_1->9,10-Dihydrobenzo[a]pyrene Reaction_2 Oxidation (e.g., CrO3) 9,10-Dihydrobenzo[a]pyrene->Reaction_2 Product This compound Reaction_2->Product

Caption: A possible two-step synthesis of this compound from Benzo[a]pyrene.

Experimental_Workflow_for_PAH_Analysis cluster_sample Sample Preparation cluster_analysis Analytical Separation and Detection cluster_data Data Analysis Sample Sample containing This compound Extraction Solvent Extraction (e.g., Dichloromethane) Sample->Extraction Cleanup Solid Phase Extraction (SPE) Cleanup Extraction->Cleanup Separation High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) Cleanup->Separation Detection Mass Spectrometry (MS) or UV/Fluorescence Detection Separation->Detection Data_Processing Data Acquisition and Processing Detection->Data_Processing Quantification Quantification and Structural Confirmation Data_Processing->Quantification

Caption: General workflow for the analysis of a polycyclic aromatic ketone.

References

An In-depth Technical Guide to 9,10-Dihydrobenzo[a]pyren-7(8H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the polycyclic aromatic hydrocarbon (PAH) 9,10-Dihydrobenzo[a]pyren-7(8H)-one. It covers the compound's chemical structure, physicochemical properties, synthesis, spectroscopic characterization, and biological context, including relevant metabolic pathways of its parent compound, benzo[a]pyrene.

Chemical Identity and Structure

This compound is a ketone derivative of the potent carcinogen benzo[a]pyrene. Its structure consists of a pentacyclic aromatic core with a ketone group at position 7 and saturation at positions 8, 9, and 10.

Chemical Structure:

Chemical structure of this compound

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound
Synonyms 7-Oxo-7,8,9,10-tetrahydrobenzo[a]pyrene, 9,10-Dihydrobenzo[def]chrysen-7(8H)-one
CAS Number 3331-46-2
Molecular Formula C₂₀H₁₄O
Molecular Weight 270.33 g/mol [1]
SMILES String O=C1CCCc2c1cc3ccc4cccc5ccc2c3c45
InChI Key AIGDHFJPKNZUOR-UHFFFAOYSA-N
InChI String 1S/C20H14O/c21-18-6-2-5-15-16-10-9-13-4-1-3-12-7-8-14(11-17(15)18)20(16)19(12)13/h1,3-4,7-11H,2,5-6H2

Physicochemical Properties

The compound is typically a beige crystalline powder. A summary of its key physical and chemical properties is presented below.

Table 2: Physicochemical Data

PropertyValue
Appearance Beige crystalline powder[2]
Melting Point 172-175 °C[2]
Boiling Point 492 °C at 760 mmHg[2]
Density 1.316 g/cm³[2]
Solubility Slightly soluble in Chloroform[2]
LogP 5.103[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 1[2]
Storage Temperature 2-8°C[2]

Spectroscopic and Analytical Data

The structural characterization of this compound is well-documented through various spectroscopic techniques. A comprehensive analysis using density functional theory (DFT) has provided detailed assignments of its vibrational and electronic spectra.

Key Spectroscopic Features:

  • Infrared (IR) Spectroscopy: The most prominent feature is a strong absorption band corresponding to the C=O stretching vibration of the ketone group. Experimental and calculated data show excellent agreement, with an average deviation of less than 4 cm⁻¹ for frequencies below 1800 cm⁻¹.[3][4][5]

  • Raman Spectroscopy: Complements the IR data, providing information on the molecule's vibrational modes.[3][4]

  • UV-Vis Spectroscopy: The electronic absorption spectrum is characterized by π-π* transitions within the polycyclic aromatic system.[3][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the structure and substitution pattern.

Synthesis and Availability

This compound is commercially available from several chemical suppliers. For researchers requiring a custom synthesis, a reliable protocol based on a Friedel-Crafts acylation/cyclization reaction is available.

Experimental Protocol: Synthesis

A multi-gram scale synthesis has been reported, which involves the intramolecular Friedel-Crafts cyclization of 4-(pyren-1-yl)butanoic acid.[2]

Procedure:

  • To a 500 mL round-bottom flask, add 4-(pyren-1-yl)butanoic acid (13.50 g, 47.10 mmol) and chlorobenzene (300 mL) to form a brown suspension.

  • Gradually add ground phosphorus pentachloride (PCl₅, 14.61 g, 70.16 mmol) to the well-stirred suspension.

  • After 15 minutes of stirring, add ground aluminum chloride (AlCl₃, 9.50 g, 71.25 mmol) to the flask.

  • Heat the resulting dark purple solution at 120 °C for 30 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into 500 mL of ice water with stirring.

  • Remove insoluble components by filtration through a celite pad.

  • The desired product, this compound, can then be isolated and purified from the filtrate.[2]

Biological Context and Relevance

While this compound is not a direct intermediate in the primary carcinogenic pathway of benzo[a]pyrene, its structure is highly relevant. Understanding the metabolic activation of the parent compound provides crucial context for studying this and other derivatives. Benzo[a]pyrene requires metabolic activation to exert its genotoxic effects, a process primarily mediated by cytochrome P450 (CYP) enzymes.

The principal pathway, known as the "diol epoxide pathway," leads to the formation of the ultimate carcinogen, benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE).[1][2]

Benzo_a_pyrene_Metabolism BaP Benzo[a]pyrene BaP_7_8_epoxide Benzo[a]pyrene-7,8-epoxide BaP->BaP_7_8_epoxide  CYP1A1, CYP1B1   BaP_7_8_diol (-)-Benzo[a]pyrene-7,8-dihydrodiol BaP_7_8_epoxide->BaP_7_8_diol  Epoxide Hydrolase   BPDE (+)-Benzo[a]pyrene-7,8-diol-9,10-epoxide (Ultimate Carcinogen) BaP_7_8_diol->BPDE  CYP1A1, CYP1B1   DNA_Adducts DNA Adducts BPDE->DNA_Adducts Tumor_Initiation Tumor Initiation DNA_Adducts->Tumor_Initiation inv1 inv2

Figure 1. The Diol Epoxide Metabolic Activation Pathway of Benzo[a]pyrene. This pathway shows the enzymatic conversion of Benzo[a]pyrene to its ultimate carcinogenic form, BPDE.

This compound has been identified as a ketone polycyclic aromatic hydrocarbon that binds to the zebrafish sex hormone binding globulin (zfSHBG), suggesting potential endocrine-disrupting activity.

Relevant Experimental Methodologies

Analyzing PAHs and their metabolites in biological and environmental samples requires sensitive and specific analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a cornerstone method.

Experimental Protocol: Analysis of PAH-DNA Adducts

The following protocol, adapted from the analysis of BPDE-N²-dG adducts, is representative of the methodology used for this class of compounds.

Objective: To detect and quantify PAH-DNA adducts in biological samples.

Workflow:

Analysis_Workflow Sample 1. Sample Collection (e.g., Human Lung Cells) DNA_Isolation 2. DNA Isolation & Purification Sample->DNA_Isolation Postlabeling 3. ³²P-Postlabeling Assay DNA_Isolation->Postlabeling TLC 4. Thin-Layer Chromatography (TLC) Separation Postlabeling->TLC HPLC 5. HPLC Analysis (with radioactive detector) TLC->HPLC MS 6. LC/Mass Spectrometry Confirmation HPLC->MS Quantification 7. Data Analysis & Quantification MS->Quantification

Figure 2. Workflow for the Analysis of PAH-DNA Adducts. A typical workflow for identifying and quantifying DNA adducts formed by reactive PAH metabolites.

Methodology:

  • DNA Isolation: Extract and purify DNA from cells or tissues exposed to the compound.

  • ³²P-Postlabeling: Digest DNA to nucleotides and enrich the adducted nucleotides. Transfer a ³²P-labeled phosphate from [γ-³²P]ATP to the adducted nucleotides using T4 polynucleotide kinase.

  • Chromatographic Separation: Separate the ³²P-labeled adducts using multi-dimensional thin-layer chromatography (TLC) or, for higher resolution, high-performance liquid chromatography (HPLC).

  • Detection and Quantification: Detect adducts using a radioactivity detector (for HPLC) or autoradiography (for TLC). Quantify based on the radioactivity corresponding to the adduct spots/peaks.

  • Structural Confirmation: Confirm the identity of the major adducts by coupling the HPLC system to a mass spectrometer (LC-MS) and comparing the fragmentation pattern to an authentic standard.

References

An In-depth Technical Guide on the Solubility of 9,10-Dihydrobenzo[a]pyren-7(8H)-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for 9,10-Dihydrobenzo[a]pyren-7(8H)-one, a ketone derivative of a polycyclic aromatic hydrocarbon (PAH). Due to its structural similarity to known carcinogens, understanding its solubility is crucial for toxicological studies, environmental analysis, and in the development of potential therapeutic interventions.

Physicochemical Properties

Basic physicochemical properties of this compound are summarized below.

PropertyValue
Molecular Formula C₂₀H₁₄O
Molecular Weight 270.33 g/mol
Melting Point 172-175 °C
Boiling Point 492 °C at 760 mmHg
Appearance Beige crystalline powder
Solubility Data
Organic SolventCAS NumberQualitative Solubility
Chloroform67-66-3Slightly Soluble[1]
Dimethyl Sulfoxide (DMSO)67-68-5Sparingly Soluble[2]

Experimental Protocols

Given the absence of specific quantitative solubility data, a generalized experimental protocol for the determination of the solubility of a polycyclic aromatic ketone like this compound is detailed below. This method is adapted from established protocols for determining the solubility of sparingly soluble organic compounds.

Protocol: Determination of Solubility using the Shake-Flask Method followed by UV-Vis Spectroscopy

This protocol outlines a standard procedure to determine the solubility of this compound in a given organic solvent.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to a specific temperature (e.g., 25 °C).

    • Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material at the end of this period is essential.

  • Sample Analysis:

    • Allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, tared vial to remove any undissolved particles.

    • Accurately weigh the filtered solution.

    • Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer.

    • Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

    • Measure the absorbance of these standards at the λmax to generate a calibration curve (absorbance vs. concentration).

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted saturated solution.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility can then be expressed in units such as mg/mL or g/100mL.

Biological Relevance and Experimental Workflow

While direct signaling pathways for this compound are not well-documented, its significance lies in its role as a precursor to the ultimate carcinogen, benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE). The metabolic activation of benzo[a]pyrene, a process in which this compound is an intermediate, leads to the formation of BPDE, which can covalently bind to DNA, forming adducts that can lead to mutations and cancer.

Metabolic Activation and DNA Adduct Formation Workflow

The following diagram illustrates the key steps from the parent compound to the formation of DNA adducts, a critical process in chemical carcinogenesis.

G cluster_metabolism Metabolic Activation cluster_carcinogenesis Carcinogenesis BAP Benzo[a]pyrene DHBP This compound BAP->DHBP Metabolism BAP_diol Benzo[a]pyrene-7,8-dihydrodiol DHBP->BAP_diol Further Metabolism BPDE Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE) BAP_diol->BPDE Epoxidation (CYP450) DNA DNA Adduct DNA Adducts BPDE->Adduct Covalent Binding Mutation Mutations Adduct->Mutation Replication Errors Cancer Cancer Mutation->Cancer Uncontrolled Cell Growth

Caption: Metabolic activation of benzo[a]pyrene to BPDE and subsequent DNA adduct formation.

This workflow highlights the critical role of metabolic processes in converting a procarcinogen into its ultimate carcinogenic form, which then interacts with cellular macromolecules to initiate cancer. Understanding the solubility of intermediates like this compound is essential for studying these metabolic pathways and for developing strategies to mitigate their harmful effects.

References

The Pivotal Role of 9,10-Dihydrobenzo[a]pyren-7(8H)-one in Benzo[a]pyrene Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the formation, metabolic fate, and toxicological significance of 9,10-Dihydrobenzo[a]pyren-7(8H)-one, a critical intermediate in the biotransformation of the ubiquitous environmental carcinogen, benzo[a]pyrene (BaP). Understanding the metabolic pathways revolving around this o-quinone is paramount for assessing the carcinogenic risk of BaP and for the development of potential chemopreventive strategies.

Formation of this compound: The Aldo-Keto Reductase Pathway

While the "diol epoxide" pathway of benzo[a]pyrene (BaP) activation is widely recognized, an alternative and significant route involves the formation of o-quinones. This compound, also known as benzo[a]pyrene-7,8-dione (B[a]P-7,8-dione), is a key metabolite in this pathway. Its genesis from the proximate carcinogen, (±)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene (B[a]P-7,8-diol), is catalyzed by a family of NAD(P)H-dependent oxidoreductases known as aldo-keto reductases (AKRs).[1][2]

Several human AKR isoforms, including AKR1A1 and members of the AKR1C subfamily (AKR1C1-AKR1C4), are capable of oxidizing B[a]P-7,8-diol to B[a]P-7,8-dione.[1][3] This enzymatic conversion is a critical branch point in BaP metabolism, diverting the flux away from the formation of diol epoxides and towards the generation of redox-active o-quinones.

The competition between the AKR pathway and the cytochrome P450 (P450)-dependent diol epoxide pathway is influenced by the cellular redox state (NADPH/NAD+ ratio) and the relative expression levels of the respective enzymes in a given tissue.[1][2] For instance, in A549 human lung adenocarcinoma cells, the basal mRNA transcript levels of AKR1C1-1C3 can be up to 90-fold higher than those of induced P450 1A1 and 1B1, suggesting a prominent role for the AKR pathway in this cell type.[1][2]

Quantitative Data: Enzymatic Formation of Benzo[a]pyrene-7,8-dione

The following table summarizes the steady-state kinetic parameters for the oxidation of (±)-B[a]P-7,8-diol by human P450 and AKR enzymes. While P450 isoforms exhibit a higher catalytic efficiency (kcat/Km) on a per-molecule basis, the significantly higher expression levels of AKRs in certain tissues, such as the lung, suggest that the formation of B[a]P-7,8-dione is a substantial metabolic fate for B[a]P-7,8-diol.[1][2]

Enzymekcat/Km (min⁻¹µM⁻¹)
P450 Isoforms
P450 1A15.5
P450 1B11.1
AKR Isoforms
AKR1A10.011
AKR1C10.003
AKR1C20.011
AKR1C30.003
AKR1C40.004

Metabolic Fate of this compound

Once formed, B[a]P-7,8-dione is a highly reactive molecule that can undergo several metabolic transformations, leading to both detoxification and bioactivation products. Its metabolic profile has been extensively studied in human lung cell lines, including A549, H358, and immortalized human bronchial epithelial cells (HBEC-KT).[1][4]

The primary metabolic pathways for B[a]P-7,8-dione include:

  • Quinone Reduction and Conjugation: B[a]P-7,8-dione can be reduced to its corresponding catechol, B[a]P-7,8-catechol. This reduction can be catalyzed by enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and even AKRs themselves.[1] The resulting catechol is then a substrate for phase II conjugating enzymes, leading to the formation of O-mono-methylated, O-mono-sulfated, and O-mono-glucuronidated conjugates.[1][4][5][6] These conjugation reactions are generally considered detoxification pathways, as they increase the water solubility of the metabolite and facilitate its excretion.

  • Glutathione (GSH) and N-acetylcysteine (NAC) Conjugation: As an electrophilic Michael acceptor, B[a]P-7,8-dione can react with cellular nucleophiles. The most abundant of these is glutathione (GSH), leading to the formation of GSH-B[a]P-7,8-dione conjugates. This conjugate can be further metabolized to the corresponding N-acetylcysteine (NAC) conjugate.[1][4]

  • DNA Adduction: A significant aspect of B[a]P-7,8-dione's toxicity is its ability to form both stable and depurinating adducts with DNA. In A549 cells, B[a]P-7,8-dione primarily forms adducts with deoxyguanosine (dG), specifically hydrated-B[a]P-7,8-dione-N²-2'-deoxyguanosine and hydrated-B[a]P-7,8-dione-N1-2'-deoxyguanosine.[7][8][9] In HBEC-KT cells, adducts with deoxyadenosine (dA) are more prevalent.[7][8][9] The formation of these adducts can lead to mutations and initiate the process of carcinogenesis.

  • Redox Cycling and Oxidative Stress: B[a]P-7,8-dione can participate in futile redox cycling, where it is reduced to a semiquinone radical and then to the catechol, with the concomitant production of reactive oxygen species (ROS).[10][11] This generation of ROS can lead to oxidative DNA damage, such as the formation of 8-oxo-2'-deoxyguanosine (8-oxo-dGuo), further contributing to its genotoxicity.[11][12]

Quantitative Data: Metabolite Distribution of Benzo[a]pyrene-7,8-dione

The following table provides a qualitative summary of the major metabolites of B[a]P-7,8-dione identified in human lung cell lines. The relative abundance of these metabolites can vary depending on the specific cell line and experimental conditions.

Metabolite ClassSpecific Metabolites IdentifiedCell Lines Detected In
Phase II Conjugates GSH-B[a]P-7,8-dione, NAC-B[a]P-7,8-dione, 8-O-monomethylated-catechol, Catechol monosulfate, Catechol monoglucuronideA549, H358, HBEC-KT
DNA Adducts Hydrated-B[a]P-7,8-dione-N²-dG, Hydrated-B[a]P-7,8-dione-N1-dG, Hydrated-B[a]P-7,8-dione-dA, B[a]P-7,8-dione-N1/N3-dAA549, HBEC-KT
Monohydroxylated Product Monohydroxylated-B[a]P-7,8-dioneA549, H358, HBEC-KT

Signaling Pathways and Experimental Workflows

To visualize the complex interplay of enzymes and metabolites in the formation and fate of this compound, the following diagrams have been generated using the DOT language.

benzo_a_pyrene_metabolism cluster_formation Formation of this compound cluster_fate Metabolic Fate of this compound BaP Benzo[a]pyrene BaP_7_8_epoxide BaP-7,8-epoxide BaP->BaP_7_8_epoxide CYP1A1/1B1 BaP_7_8_diol (±)-trans-7,8-dihydroxy- 7,8-dihydrobenzo[a]pyrene BaP_7_8_epoxide->BaP_7_8_diol Epoxide Hydrolase BaP_7_8_dione This compound (B[a]P-7,8-dione) BaP_7_8_diol->BaP_7_8_dione AKR1A1, AKR1C1-1C4 BaP_7_8_dione_input This compound Catechol B[a]P-7,8-catechol BaP_7_8_dione_input->Catechol NQO1, AKRs GSH_NAC_Conjugates GSH/NAC Conjugates BaP_7_8_dione_input->GSH_NAC_Conjugates GSTs DNA_Adducts Stable & Depurinating DNA Adducts BaP_7_8_dione_input->DNA_Adducts Non-enzymatic ROS Reactive Oxygen Species (ROS) BaP_7_8_dione_input->ROS Redox Cycling Conjugates Methylated, Sulfated, Glucuronidated Conjugates Catechol->Conjugates COMT, SULTs, UGTs Oxidative_Damage Oxidative DNA Damage (e.g., 8-oxo-dG) ROS->Oxidative_Damage

Caption: Metabolic pathways of this compound formation and its subsequent fate.

experimental_workflow Cell_Culture 1. Cell Culture (e.g., A549, H358, HBEC-KT) BaP_Metabolite_Treatment 2. Treatment with B[a]P or B[a]P-7,8-dione Cell_Culture->BaP_Metabolite_Treatment Incubation 3. Incubation BaP_Metabolite_Treatment->Incubation Sample_Collection 4. Sample Collection (Media and Cell Lysate) Incubation->Sample_Collection Extraction 5. Metabolite Extraction (e.g., Ethyl Acetate) Sample_Collection->Extraction DNA_Isolation 4a. DNA Isolation from Cell Pellet Sample_Collection->DNA_Isolation Analysis 6. Analysis by HPLC-MS/MS Extraction->Analysis DNA_Hydrolysis 5a. Enzymatic Hydrolysis of DNA DNA_Isolation->DNA_Hydrolysis Adduct_Analysis 6a. DNA Adduct Analysis by LC-MS/MS DNA_Hydrolysis->Adduct_Analysis

Caption: General experimental workflow for studying B[a]P-7,8-dione metabolism and DNA adduct formation.

Experimental Protocols

This section outlines generalized methodologies for key experiments cited in the study of this compound metabolism.

Cell Culture for Metabolism Studies (Example: A549 cells)
  • Cell Line: A549 (human lung adenocarcinoma) cells.

  • Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, 25 mM HEPES, and 25 mM NaHCO₃.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.

  • Subculture: When cells reach 70-80% confluency, they are passaged using a 0.05-0.25% Trypsin/0.53 mM EDTA solution for detachment.

  • Treatment: For metabolism studies, cells are seeded in appropriate culture vessels (e.g., 6-well plates or T75 flasks) and allowed to reach confluency. The cells are then treated with the compound of interest (e.g., 2 µM B[a]P-7,8-dione) in a suitable buffer like Hank's Balanced Salt Solution (HBSS) containing 1 mM sodium pyruvate for a specified duration (e.g., 24 hours).[5][6]

In Vitro Metabolism with Liver Microsomes
  • Microsome Preparation: Liver microsomes are prepared from tissue homogenates by differential centrifugation. The S9 fraction is first obtained by centrifuging the homogenate at 9,000-10,000 x g. The microsomal fraction is then pelleted from the S9 fraction by ultracentrifugation at 100,000-105,000 x g.

  • Incubation Mixture: A typical incubation mixture (final volume of 500 µL) contains:

    • Phosphate buffer (0.1 M, pH 7.4)

    • Liver microsomes (0.2-1.0 mg/ml protein)

    • MgCl₂ (3 mM)

    • NADPH regenerating system (e.g., 1.5 mM NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Substrate (e.g., BaP or B[a]P-7,8-diol) dissolved in a suitable solvent (e.g., acetone, final concentration <1% v/v).

  • Incubation Conditions: Reactions are initiated by the addition of the substrate and incubated at 37°C for a specified time (e.g., 0-60 minutes).

  • Reaction Termination and Extraction: Reactions are stopped by the addition of a cold organic solvent (e.g., acetone or ethyl acetate). Metabolites are then extracted from the aqueous phase.

HPLC-MS/MS Analysis of Metabolites
  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., Zorbax-ODS, 5 µm, 4.6 mm × 250 mm) is commonly used.[1]

    • Mobile Phase: A binary gradient system is typically employed.

      • Solvent A: 5 mM ammonium acetate and 0.1% trifluoroacetic acid (TFA) in water.[1]

      • Solvent B: 5 mM ammonium acetate and 0.1% TFA in acetonitrile.[1]

    • Gradient Program: A linear gradient from 50% to 65% B over 30 minutes, then to 95% B over 10 minutes, followed by a hold at 95% B for 10 minutes is a representative program.[1]

    • Flow Rate: A flow rate of 0.5 mL/min is often used.[1]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Analysis: Metabolites are identified and quantified using selected reaction monitoring (SRM) or by acquiring full scan and product ion spectra (MS/MS and MS³).

Analysis of DNA Adducts
  • DNA Isolation and Hydrolysis: Cellular DNA is extracted from treated cells and purified. The DNA is then enzymatically hydrolyzed to individual deoxynucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.[7][8]

  • LC-MS/MS Analysis: The resulting deoxynucleoside mixture is analyzed by LC-MS/MS to detect and quantify the specific DNA adducts. The analysis often involves monitoring for the neutral loss of the deoxyribose moiety from the protonated adduct.[7][8]

Conclusion

This compound is a pivotal metabolite in the bioactivation of benzo[a]pyrene, particularly in tissues with high expression of aldo-keto reductases, such as the lung. Its formation represents a significant pathway that competes with the classical diol epoxide route. The subsequent metabolism of this o-quinone is complex, involving both detoxification via conjugation and bioactivation through the formation of DNA adducts and the generation of reactive oxygen species. A thorough understanding of the enzymes and pathways governing the fate of this compound is crucial for a comprehensive assessment of benzo[a]pyrene's carcinogenicity and for the development of targeted interventions to mitigate its harmful effects. The methodologies and data presented in this guide provide a foundational resource for researchers in the fields of toxicology, pharmacology, and drug development.

References

9,10-Dihydrobenzo[a]pyren-7(8H)-one: A Technical Guide to its Role as a Precursor in Benzo[a]pyrene Diol Epoxide (BPDE) Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significance of 9,10-Dihydrobenzo[a]pyren-7(8H)-one as a precursor in the metabolic activation of benzo[a]pyrene (BaP) to its ultimate carcinogenic metabolite, benzo[a]pyrene diol epoxide (BPDE). This document provides a comprehensive overview of the metabolic pathway, detailed experimental protocols for key analytical procedures, and a summary of relevant quantitative data.

Introduction

Benzo[a]pyrene (BaP) is a ubiquitous environmental pollutant and a potent carcinogen found in tobacco smoke, grilled foods, and vehicle exhaust.[1] Its carcinogenicity is not inherent but arises from its metabolic activation within the body to highly reactive intermediates that can covalently bind to DNA, forming adducts that can lead to mutations and initiate cancer.[2][3] The most well-established ultimate carcinogenic metabolite of BaP is the bay-region diol epoxide, specifically the (+)-anti-benzo[a]pyrene-7,8-diol-9,10-epoxide ((+)-anti-BPDE).[4]

This compound is a key intermediate in the complex metabolic cascade that transforms the relatively inert BaP into the highly reactive BPDE. Understanding the formation and fate of this precursor is critical for assessing the carcinogenic risk of BaP exposure and for developing strategies to mitigate its harmful effects.

The Metabolic Activation Pathway of Benzo[a]pyrene

The conversion of benzo[a]pyrene to BPDE is a multi-step enzymatic process primarily occurring in the liver, but also in other tissues such as the lungs.[5] The key enzymes involved are from the cytochrome P450 (CYP) superfamily, particularly CYP1A1 and CYP1B1, and epoxide hydrolase.[6]

The metabolic activation can be summarized in the following key steps:

  • Epoxidation of Benzo[a]pyrene: Cytochrome P450 enzymes, predominantly CYP1A1 and CYP1B1, catalyze the epoxidation of the 7,8-double bond of BaP to form BaP-7,8-epoxide.[6]

  • Hydrolysis to a Dihydrodiol: Epoxide hydrolase then hydrolyzes the BaP-7,8-epoxide to form (-)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene (BaP-7,8-dihydrodiol).[7]

  • Second Epoxidation: The BaP-7,8-dihydrodiol is then subjected to a second epoxidation by CYP enzymes at the 9,10-double bond, which is located in the "bay region" of the molecule. This reaction yields the highly reactive benzo[a]pyrene-7,8-diol-9,10-epoxides (BPDEs).[7] Four stereoisomers of BPDE can be formed: (+)-syn-BPDE, (-)-syn-BPDE, (+)-anti-BPDE, and (-)-anti-BPDE. The (+)-anti-BPDE stereoisomer is generally considered to be the most carcinogenic.

The formation of this compound is part of a minor pathway in BaP metabolism, but it can be chemically converted to intermediates of the main pathway, making it a relevant precursor for synthetic and toxicological studies.

Metabolic_Activation_of_BaP cluster_precursor Synthetic Route BaP Benzo[a]pyrene BaP78Epoxide BaP-7,8-epoxide BaP->BaP78Epoxide CYP1A1, CYP1B1 BaP78Diol (-)-trans-7,8-dihydroxy- 7,8-dihydrobenzo[a]pyrene BaP78Epoxide->BaP78Diol Epoxide Hydrolase BPDE (+)-anti-BPDE (Ultimate Carcinogen) BaP78Diol->BPDE CYP1A1, CYP1B1 DNA_Adduct BPDE-DNA Adducts BPDE->DNA_Adduct Reaction with Guanine Precursor This compound

Metabolic activation of Benzo[a]pyrene to BPDE.

Data Presentation

Kinetic Parameters of Enzymes in Benzo[a]pyrene Metabolism

The efficiency of the metabolic activation of BaP is determined by the kinetic parameters of the involved enzymes. The following table summarizes key kinetic data for human CYP1A1 variants in the metabolism of BaP and its intermediate, BaP-7,8-dihydrodiol.

Enzyme VariantSubstrateProductKm (µM)Vmax (pmol/min/pmol CYP)Reference
CYP1A1.1 (Wild-type)Benzo[a]pyreneBaP-7,8-diol13.8-[8]
CYP1A1.2 (I462V)Benzo[a]pyreneBaP-7,8-diol3.5-[8]
CYP1A1.4 (T461N)Benzo[a]pyreneBaP-7,8-diol7.7-[8]
CYP1A1.1 (Wild-type)BaP-7,8-dihydrodiolTotal Diol Epoxides-10.4[8]
CYP1A1.2 (I462V)BaP-7,8-dihydrodiolTotal Diol Epoxides-7.2[8]
CYP1A1.4 (T461N)BaP-7,8-dihydrodiolTotal Diol Epoxides-5.5[8]
CYP1B1Benzo[a]pyreneBaP-7,8-diol-~3 nmol/min/nmol P450[6]
Levels of BPDE-DNA Adducts in Human Tissues

The formation of BPDE-DNA adducts is a critical biomarker of BaP exposure and cancer risk. The levels of these adducts have been quantified in various human tissues.

TissuePopulationAdduct Level (adducts/108 nucleotides)Analytical MethodReference
LeukocytesSmokers1.09 - 1.70 (mean)HPLC-Fluorescence[9]
LeukocytesCoke Oven Workers46.7% > 8.9HPLC-Fluorescence[10]
Umbilical Cord BloodNewbornsDetected in all samplesLC-MS/MS[6][11]
LungSmokers0.0031 (3.1 adducts/1011 nucleotides)LC-MS/MS[11]
LungNon-smokers0.0013 (1.3 adducts/1011 nucleotides)LC-MS/MS[11]

Experimental Protocols

Proposed Synthesis of (+)-anti-BPDE from this compound

While a direct, one-pot synthesis from this compound to BPDE is not well-documented, a plausible multi-step synthetic route can be proposed based on established chemical transformations of polycyclic aromatic hydrocarbons. This proposed pathway involves the reduction of the ketone, followed by the introduction of the diol and epoxide functionalities.

Step 1: Reduction of this compound The ketone functionality can be reduced to a hydroxyl group using a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like methanol or ethanol.

Step 2: Dehydration to introduce the 7,8-double bond The resulting alcohol can be dehydrated to introduce the 7,8-double bond, likely by heating with a mild acid catalyst, to yield 9,10-dihydrobenzo[a]pyrene.

Step 3: Dihydroxylation of the 7,8-double bond The 7,8-double bond can be dihydroxylated to form the trans-7,8-diol using reagents like osmium tetroxide (OsO4) followed by hydrolysis, or through other dihydroxylation methods.

Step 4: Epoxidation of the 9,10-double bond The final step is the epoxidation of the 9,10-double bond of the trans-7,8-diol to yield BPDE. This is commonly achieved using an epoxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA).

Note: This is a proposed synthetic scheme. The specific reaction conditions, yields, and purification methods for each step would require experimental optimization.

Quantification of BPDE-DNA Adducts by HPLC with Fluorescence Detection

This method is based on the acid-catalyzed release of tetrahydrotetrols from the BPDE-DNA adducts, which are then quantified by HPLC with a fluorescence detector.[12]

Materials:

  • DNA sample (10-100 µg)

  • 0.1 N HCl

  • Phenol/chloroform/isoamyl alcohol (25:24:1)

  • 70% Ethanol

  • HPLC system with a fluorescence detector

Procedure:

  • DNA Isolation: Isolate DNA from the cell or tissue sample using standard phenol/chloroform extraction methods.

  • DNA Quantification: Quantify the extracted DNA using a spectrophotometer.

  • Acid Hydrolysis: Hydrolyze the DNA sample by adding 0.1 N HCl and incubating at 90°C for 4 hours. This releases the BPDE moiety as a stable tetrol.

  • Purification: Purify the hydrolyzed sample to remove DNA and other interfering substances.

  • HPLC Analysis: Analyze the purified sample by reverse-phase HPLC with fluorescence detection. The tetrols are separated and quantified by comparing their peak areas to those of known standards. The excitation and emission wavelengths for the tetrols are typically around 344 nm and 402 nm, respectively.

Quantification of BPDE-dG Adducts by LC-MS/MS

LC-MS/MS provides a highly sensitive and specific method for the direct quantification of BPDE-deoxyguanosine (dG) adducts.[2][11]

Materials:

  • DNA sample (e.g., 20 µg)

  • DNase I, Phosphodiesterase I, Alkaline Phosphatase

  • Internal standard ([15N5]BPDE-dG)

  • n-Butanol

  • LC-MS/MS system

Procedure:

  • Enzymatic Digestion: Digest the DNA sample to nucleosides by sequential incubation with DNase I, phosphodiesterase I, and alkaline phosphatase. Add a known amount of the internal standard ([15N5]BPDE-dG) before digestion to correct for sample loss and ionization suppression.

  • Extraction: Extract the digested sample with water-saturated n-butanol to enrich the adducts.

  • LC-MS/MS Analysis: Analyze the extracted sample using a reverse-phase LC column coupled to a tandem mass spectrometer. The BPDE-dG adducts and the internal standard are monitored using multiple reaction monitoring (MRM) to enhance sensitivity and specificity. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes described in this guide.

Experimental_Workflow_Adduct_Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Tissue/Cell Sample DNA_Extraction DNA Extraction Tissue->DNA_Extraction Enzymatic_Digestion Enzymatic Digestion to Nucleosides DNA_Extraction->Enzymatic_Digestion SPE Solid Phase Extraction (SPE) Enzymatic_Digestion->SPE LCMSMS LC-MS/MS Analysis SPE->LCMSMS Data_Analysis Data Analysis and Quantification LCMSMS->Data_Analysis

Workflow for BPDE-DNA adduct analysis by LC-MS/MS.

DNA_Damage_Response BPDE Benzo[a]pyrene Diol Epoxide (BPDE) DNA_Adducts BPDE-DNA Adducts BPDE->DNA_Adducts Replication_Block Replication Fork Stalling DNA_Adducts->Replication_Block DDR DNA Damage Response (DDR) (e.g., p53 activation) Replication_Block->DDR Mutation Mutation Replication_Block->Mutation Error-prone bypass Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis NER Nucleotide Excision Repair (NER) DDR->NER NER->DNA_Adducts Removal

Signaling pathways activated by BPDE-induced DNA damage.

Conclusion

This compound is a significant compound in the study of benzo[a]pyrene carcinogenesis. While it may not be on the primary metabolic activation pathway, its structural relationship to key intermediates makes it a valuable tool for synthetic chemists and toxicologists. The detailed understanding of the metabolic conversion of BaP to BPDE, coupled with robust analytical methods for quantifying the resulting DNA adducts, is essential for advancing our knowledge of chemical carcinogenesis and for the development of effective preventative and therapeutic strategies. This guide provides a foundational resource for professionals in the field, consolidating key data and methodologies to support further research and drug development efforts.

References

Toxicological Profile of 9,10-Dihydrobenzo[a]pyren-7(8H)-one and its Metabolically-Related Carcinogens

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the toxicological profile of key metabolites of benzo[a]pyrene, with a contextual focus on 9,10-Dihydrobenzo[a]pyren-7(8H)-one. It is important to note that direct toxicological data for this compound is limited in publicly available scientific literature. This compound is primarily recognized as a chemical intermediate in the synthesis of benzo[a]pyrene derivatives for research purposes. The vast body of toxicological research has concentrated on the metabolic activation pathway of benzo[a]pyrene, which leads to the formation of highly carcinogenic compounds, most notably benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE). Therefore, this guide will detail the toxicological profile of these ultimate carcinogens, providing the most relevant and critical information for professionals in the fields of toxicology, pharmacology, and drug development.

Metabolic Context of this compound

Benzo[a]pyrene (B[a]P), a ubiquitous environmental pollutant, is not carcinogenic itself but requires metabolic activation to exert its toxic effects.[1][2] This process is primarily mediated by cytochrome P450 (CYP) enzymes and epoxide hydrolase.[3][4] The major pathway leading to carcinogenesis involves the formation of diol epoxides.[3]

While this compound is not a direct metabolite in the main carcinogenic pathway, its structure is closely related to key intermediates. The core toxicological concern in this chemical family revolves around the metabolic conversion of B[a]P to BPDE, which is a potent mutagen and carcinogen.[1][2]

Below is a simplified diagram of the primary metabolic activation pathway of Benzo[a]pyrene.

Benzo[a]pyrene Metabolic Activation BaP Benzo[a]pyrene BaP_7_8_epoxide B[a]P-7,8-epoxide BaP->BaP_7_8_epoxide CYP1A1, CYP1B1 BaP_7_8_dihydrodiol B[a]P-7,8-dihydrodiol BaP_7_8_epoxide->BaP_7_8_dihydrodiol Epoxide Hydrolase BPDE B[a]P-7,8-diol-9,10-epoxide (Ultimate Carcinogen) BaP_7_8_dihydrodiol->BPDE CYP1A1, CYP1B1 DNA_Adducts DNA Adducts BPDE->DNA_Adducts Covalent Binding

Metabolic activation of Benzo[a]pyrene to its ultimate carcinogenic form.

Toxicological Profile of Benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE)

The primary toxicological effects of the benzo[a]pyrene family are attributed to BPDE. This section summarizes the key toxicological findings for this ultimate carcinogen.

Genotoxicity and Mutagenicity

BPDE is a potent genotoxic agent that covalently binds to DNA, forming DNA adducts.[4] The primary target for adduction is the N2 position of guanine.[4] This interaction distorts the DNA helix, leading to mutations during DNA replication and repair processes.[4] A characteristic mutation induced by BPDE is a G-to-T transversion.[5]

Table 1: Summary of Genotoxicity Data for Benzo[a]pyrene Metabolites

CompoundCell LineAssayEndpointResultReference
Benzo[a]pyreneAHH-1, MCL-5Micronucleus AssayChromosome DamageLinear increase in micronucleus frequency with dose[5]
Benzo[a]pyreneMCL-5HPRT AssayGene MutationLinear increase in mutant frequency with dose[5]
B[a]P-7,8-diol-9,10-epoxide-1Chinese Hamster V79Ouabain ResistanceGene MutationHighly mutagenic[6]
B[a]P-7,8-diol-9,10-epoxide-2Chinese Hamster V79Ouabain ResistanceGene Mutation2000-fold higher mutation frequency than K-region epoxide[6]
Carcinogenicity

The formation of DNA adducts by BPDE is a critical initiating event in carcinogenesis.[3] These adducts can lead to mutations in key proto-oncogenes (e.g., K-RAS) and tumor suppressor genes (e.g., TP53), driving the malignant transformation of cells.[3]

Table 2: Summary of in vivo Carcinogenicity Data for BPDE Isomers in Newborn Mice

CompoundTotal Dose (nmol)Tumor Incidence (%)Average Tumors per MouseReference
Control (DMSO)-110.12[7]
(+)-BPDE-27711.72[7]
(+)-BPDE-2141007.67[7]
(-)-BPDE-214-0.13[7]
(-)-BPDE-114-0.25[7]
(+)-BPDE-114-0.34[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the toxicological assessment of benzo[a]pyrene and its metabolites.

In Vitro Micronucleus Assay for Genotoxicity

Objective: To assess the potential of a test compound to induce chromosomal damage.

Methodology:

  • Cell Culture: Human cell lines with varying metabolic capacities (e.g., AHH-1, MCL-5, TK6, HepG2) are cultured in appropriate media and conditions.[5]

  • Treatment: Cells are exposed to a range of concentrations of the test compound (e.g., Benzo[a]pyrene) for a defined period (e.g., 4 or 24 hours).[5]

  • Cytochalasin B Addition: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, and fixed. The cell suspension is then dropped onto microscope slides and stained with a DNA-specific stain (e.g., Giemsa or DAPI).

  • Scoring: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) is scored in a population of binucleated cells using a microscope.

  • Data Analysis: The micronucleus frequency in treated cells is compared to that in solvent-treated control cells. Statistical analysis is performed to determine the genotoxic potential of the compound.

Micronucleus Assay Workflow start Start: Culture Cells treatment Treat with Test Compound start->treatment cyto_b Add Cytochalasin B treatment->cyto_b harvest Harvest and Fix Cells cyto_b->harvest stain Stain with DNA Dye harvest->stain score Score Micronuclei in Binucleated Cells stain->score end End: Analyze Data score->end

Workflow for the in vitro micronucleus assay.
Newborn Mouse Tumorigenicity Assay

Objective: To assess the carcinogenic potential of a test compound in a sensitive in vivo model.

Methodology:

  • Animals: Newborn mice (e.g., from a susceptible strain) are used.

  • Dosing: The test compound is dissolved in a suitable vehicle (e.g., DMSO). Pups receive intraperitoneal injections of the test compound at specific time points (e.g., on days 1, 8, and 15 of life) with escalating doses.[7]

  • Observation: The animals are weaned and monitored for a predetermined period (e.g., 34-37 weeks) for signs of toxicity and tumor development.[8]

  • Necropsy: At the end of the study, all animals are euthanized, and a complete necropsy is performed.

  • Histopathology: Lungs and any other tissues with gross lesions are collected, fixed in formalin, and processed for histopathological examination.

  • Tumor Quantification: The number and types of tumors (e.g., pulmonary adenomas) are counted for each animal.

  • Data Analysis: Tumor incidence and multiplicity in the treated groups are compared to the vehicle-control group using appropriate statistical methods.

Signaling Pathways Implicated in BPDE Toxicity

BPDE-induced DNA damage triggers a cascade of cellular signaling pathways, primarily related to DNA damage response and cell cycle control. A key player in this response is the tumor suppressor protein p53.

BPDE-Induced Signaling Pathway BPDE BPDE DNA_damage DNA Adducts (G-to-T transversions) BPDE->DNA_damage p53 p53 Activation DNA_damage->p53 cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis dna_repair DNA Repair p53->dna_repair cancer Cancer cell_cycle_arrest->cancer Failure leads to apoptosis->cancer Evasion leads to dna_repair->cancer Failure leads to

References

Environmental Sources of 9,10-Dihydrobenzo[a]pyren-7(8H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,10-Dihydrobenzo[a]pyren-7(8H)-one, a ketone derivative of the potent carcinogen benzo[a]pyrene (BaP), represents a class of oxygenated polycyclic aromatic hydrocarbons (OPAHs) whose environmental fate and toxicological significance are not as extensively characterized as their parent compounds. This technical guide synthesizes the current understanding of the environmental sources of this compound, drawing upon the broader knowledge of BaP transformation. While direct quantitative data for this specific ketone in environmental matrices are scarce, this document outlines its plausible formation pathways, details relevant analytical methodologies for its detection, and explores potential toxicological signaling pathways based on related OPAHs.

Introduction

Benzo[a]pyrene (BaP) is a ubiquitous environmental pollutant formed from the incomplete combustion of organic materials. Its carcinogenicity is primarily attributed to its metabolic activation to diol epoxides that form DNA adducts[1]. However, BaP also undergoes environmental degradation through abiotic and biotic processes, leading to the formation of various oxygenated derivatives, including ketones and quinones. This compound is one such derivative, and understanding its environmental sources is crucial for a comprehensive risk assessment of BaP-contaminated sites.

Environmental Formation Pathways

Direct detection of this compound in the environment is not widely reported. Its presence is inferred from the known transformation pathways of BaP.

Abiotic Degradation: Photooxidation

In the atmosphere and on surfaces exposed to sunlight, BaP undergoes photooxidation. This process, often mediated by ozone and other atmospheric oxidants, leads to the formation of various oxygenated products, including quinones[2][3]. While specific studies identifying this compound as a direct photooxidation product are limited, the formation of other BaP-quinones, such as benzo[a]pyrene-1,6-dione and benzo[a]pyrene-3,6-dione, is well-documented[2]. It is plausible that similar oxidative processes could lead to the formation of the 7-keto derivative.

dot

Caption: Hypothesized photooxidation pathway of Benzo[a]pyrene.

Biotic Degradation: Microbial Metabolism

Microorganisms, particularly bacteria and fungi, play a significant role in the degradation of PAHs in soil and sediment. The initial step in the microbial metabolism of BaP often involves the action of dioxygenase or monooxygenase enzymes, leading to the formation of dihydrodiols. Further enzymatic oxidation of these intermediates can lead to the formation of catechols, which can be unstable and autooxidize to quinones[1]. While specific microbial pathways leading to this compound have not been elucidated, the formation of various oxygenated metabolites by microorganisms like Mycobacterium vanbaalenii has been observed.

dot

BaP Benzo[a]pyrene Dihydrodiols cis/trans-Dihydrodiols BaP->Dihydrodiols Microbial Oxidation Dioxygenase Dioxygenase / Monooxygenase Catechols Catechols Dihydrodiols->Catechols Further Oxidation Ketone This compound (Potential Intermediate/Product) Dihydrodiols->Ketone Hypothesized Pathway Dehydrogenase Dehydrogenase Ring_Fission Ring Fission Products Catechols->Ring_Fission cluster_prep Sample Preparation cluster_analysis Analytical Determination Env_Sample Environmental Sample (Air, Water, Soil) Extraction Extraction (Soxhlet, PLE, LLE, SPE) Env_Sample->Extraction Cleanup Clean-up/Fractionation (e.g., Silica Gel Chromatography) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GCMS GC-MS Analysis Concentration->GCMS HPLC HPLC-FLD Analysis Concentration->HPLC cluster_pathway Potential Toxicological Signaling Ketone This compound Redox Redox Cycling Ketone->Redox AhR Aryl Hydrocarbon Receptor (AhR) Activation (Hypothesized) Ketone->AhR ROS Reactive Oxygen Species (ROS) Generation Redox->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Damage Cellular Damage (DNA, Lipids, Proteins) Oxidative_Stress->Cell_Damage Inflammation Inflammation Oxidative_Stress->Inflammation Apoptosis Apoptosis Cell_Damage->Apoptosis CYP_Induction CYP1A1/1B1 Induction AhR->CYP_Induction

References

An In-depth Technical Guide on the Mechanism of Action of Benzo[a]pyrene Metabolites, Featuring 9,10-Dihydrobenzo[a]pyren-7(8H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the mechanism of action of the metabolites of benzo[a]pyrene (BaP), a potent polycyclic aromatic hydrocarbon (PAH). While direct biological activity data for 9,10-Dihydrobenzo[a]pyren-7(8H)-one is limited, its critical role as an intermediate in the metabolic activation of BaP is well-established. The ultimate carcinogenic effects of BaP are primarily attributed to its metabolite, benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE). This document will focus on the metabolic activation pathway leading to BPDE and its subsequent molecular and cellular effects.

Introduction: The Metabolic Activation of Benzo[a]pyrene

Benzo[a]pyrene is a procarcinogen that requires metabolic activation to exert its genotoxic effects. This multi-step process is primarily carried out by cytochrome P450 (CYP) enzymes and epoxide hydrolase[1][2]. The key pathway, known as the diol epoxide pathway, leads to the formation of the ultimate carcinogen, BPDE[1][3]. This compound is recognized as a ketone derivative of BaP and a precursor in its broader metabolic scheme[4]. One study noted its ability to bind to the zebrafish sex hormone binding globulin (zfSHBG) in the micromolar range, suggesting potential endocrine-disrupting activities, though further data is needed[4].

The metabolic activation of BaP can be summarized in three main pathways: the diol epoxide pathway, the radical-cation pathway, and the quinone pathway[5]. The diol epoxide pathway is considered the principal route leading to cancer initiation[1][5].

The Diol Epoxide Pathway of Benzo[a]pyrene

The metabolic conversion of BaP to its ultimate carcinogenic form, BPDE, involves a series of enzymatic reactions.

Metabolic Activation of Benzo[a]pyrene BaP Benzo[a]pyrene (BaP) BaP_7_8_epoxide BaP-7,8-epoxide BaP->BaP_7_8_epoxide CYP1A1, CYP1B1 BaP_7_8_dihydrodiol (−)-BaP-7,8-dihydrodiol BaP_7_8_epoxide->BaP_7_8_dihydrodiol Epoxide Hydrolase BPDE (+)-anti-BPDE (Ultimate Carcinogen) BaP_7_8_dihydrodiol->BPDE CYP1A1, CYP1B1

Caption: Metabolic activation of Benzo[a]pyrene to its ultimate carcinogen, BPDE.

This pathway highlights the sequential oxidation of BaP to form BPDE, which is highly reactive and can covalently bind to cellular macromolecules, most notably DNA[2].

Mechanism of Action of Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE)

The primary mechanism of BPDE-induced carcinogenicity is its ability to form covalent adducts with DNA, leading to genetic mutations and the initiation of cancer[6].

DNA Adduct Formation

BPDE primarily reacts with the N2 position of guanine bases in DNA, forming a bulky adduct (dG-N2-BPDE)[7][8]. This adduct distorts the DNA double helix, interferes with DNA replication and transcription, and can lead to mutations if not repaired[8][9].

Cellular Consequences of BPDE Exposure

The formation of BPDE-DNA adducts triggers a cascade of cellular responses, including:

  • Apoptosis: BPDE induces programmed cell death by causing mitochondrial dysfunction, increasing reactive oxygen species (ROS), and activating caspase cascades[10].

  • Ferroptosis: In neuronal cells, prolonged exposure to BPDE can trigger ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation[11].

  • Inhibition of Cell Migration and Invasion: BPDE has been shown to suppress the migration and invasion of trophoblast cells by inhibiting filopodia formation through the downregulation of the PI3K/AKT/CDC42/PAK1 signaling pathway[12].

Cellular Effects of BPDE BPDE BPDE DNA_Adducts DNA Adducts (dG-N2-BPDE) BPDE->DNA_Adducts Mitochondrial_Dysfunction Mitochondrial Dysfunction BPDE->Mitochondrial_Dysfunction PI3K_AKT_pathway PI3K/AKT/CDC42/PAK1 Pathway Inhibition BPDE->PI3K_AKT_pathway Apoptosis Apoptosis DNA_Adducts->Apoptosis Mitochondrial_Dysfunction->Apoptosis Ferroptosis Ferroptosis Mitochondrial_Dysfunction->Ferroptosis Cell_Migration_Inhibition Inhibition of Cell Migration PI3K_AKT_pathway->Cell_Migration_Inhibition

Caption: Key cellular pathways affected by BPDE.

Quantitative Data on BPDE Activity

The following tables summarize quantitative data on the biological effects of BPDE from various studies.

Table 1: BPDE-Induced DNA Adducts and Mutagenicity in TK6 Cells [13][14]

BPDE ConcentrationDNA Adducts (lesions/10⁸ base pairs)GPI-deficient cells (mutants/10⁶ viable cells)
10 nM~100~50
50 nM~500~180

Table 2: Cytotoxicity of BPDE in TK6 Cells [13]

BPDE ConcentrationColony Forming Ability (% of control)
Up to 100 nM~100%
200 nM~50%

Table 3: Quantification of N²-BPDE-dG Adducts in BEAS-2B Cells [15]

BPDE ConcentrationN²-BPDE-dG Adducts (adducts/10⁷ nucleotides)
0.25 µM - 2 µM10 - 400

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Quantification of BPDE-DNA Adducts by HPLC with Fluorescence Detection[13]

Objective: To quantify stable BPDE-DNA adducts at the N² position of guanine.

Methodology:

  • Cell Treatment: Incubate TK6 cells with varying concentrations of BPDE for 1 hour.

  • DNA Isolation: Collect cell pellets at different time points (e.g., 0, 8, 24 hours) post-incubation and isolate genomic DNA.

  • Acid Hydrolysis: Hydrolyze the DNA samples with 0.1 N HCl to release the stable adducts as tetrol I-1.

  • HPLC Analysis: Separate the resulting tetrols using high-performance liquid chromatography (HPLC).

  • Fluorescence Detection: Quantify the tetrols using a fluorescence detector. The detection limit for this method is approximately 1 adduct per 10⁸ base pairs.

Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining[16][17]

Objective: To detect and quantify apoptotic cells following BPDE treatment.

Methodology:

  • Cell Seeding and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in a culture flask and treat with the desired concentration of BPDE.

  • Cell Collection: After the incubation period, collect both floating and adherent cells.

  • Washing: Wash the collected cells twice with a phosphate-buffered saline (PBS) solution.

  • Staining: Resuspend the cell pellet in a binding buffer containing Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Migration Assay using a Boyden Chamber (Transwell Assay)[18][19]

Objective: To assess the effect of BPDE on cell migration.

Methodology:

  • Cell Preparation: Culture cells to 70-80% confluency and serum-starve them for 24 hours before the assay.

  • Chamber Setup: Place a porous membrane insert (e.g., 8 µm pore size) into the wells of a 24-well plate.

  • Chemoattractant Addition: Add a medium containing a chemoattractant (e.g., FBS) to the lower chamber.

  • Cell Seeding: Resuspend the prepared cells in a serum-free medium (with or without BPDE) and add them to the upper chamber of the insert.

  • Incubation: Incubate the plate at 37°C for a sufficient time to allow for cell migration (e.g., 2.5-24 hours).

  • Removal of Non-migrated Cells: Gently remove the cells that have not migrated from the upper surface of the membrane using a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., 5% glutaraldehyde) and stain with a dye (e.g., 1% crystal violet).

  • Quantification: Count the number of stained, migrated cells under a microscope.

Experimental Workflow for Cell Migration Assay start Start prep_cells Cell Preparation Serum Starvation start->prep_cells setup_chamber Chamber Setup Insert in Plate Chemoattractant in lower chamber prep_cells->setup_chamber seed_cells Cell Seeding Cells +/- BPDE in upper chamber setup_chamber->seed_cells incubation Incubation 37°C seed_cells->incubation remove_non_migrated Remove Non-migrated Cells incubation->remove_non_migrated fix_stain Fixation & Staining remove_non_migrated->fix_stain quantify Quantification Microscopy fix_stain->quantify end End quantify->end

Caption: A typical workflow for a Boyden chamber cell migration assay.

Conclusion

References

In-Depth Technical Guide: Safety and Handling of 9,10-Dihydrobenzo[a]pyren-7(8H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 9,10-Dihydrobenzo[a]pyren-7(8H)-one, a ketone polycyclic aromatic hydrocarbon (PAH). Due to the limited direct toxicological data for this specific compound, this guide incorporates safety protocols and hazard information from structurally related and well-studied PAHs, such as benzo[a]pyrene and its metabolites. This approach is crucial as this compound is a precursor to benzo[a]pyrene derivatives and may pose similar health risks.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental for its safe handling and storage.

PropertyValueReference
CAS Number 3331-46-2[1]
Molecular Formula C₂₀H₁₄O[1]
Molecular Weight 270.331 g/mol [1]
Appearance Beige crystalline powder[1]
Melting Point 172-175 °C[1]
Boiling Point 492 °C at 760 mmHg[1]
Flash Point 220.6 °C[1]
Density 1.316 g/cm³[1]
Solubility Chloroform (Slightly)[1]
Storage Temperature 2-8°C[1]

Hazard Identification and Toxicity

Potential Health Effects:

  • Carcinogenicity: Based on its structural similarity to benzo[a]pyrene, this compound should be considered a potential carcinogen.

  • Mutagenicity: Likely to be mutagenic, capable of causing genetic damage.

  • Reproductive Toxicity: May impair fertility or cause harm to the unborn child.[4]

  • Skin Sensitization: May cause an allergic skin reaction upon contact.[4]

  • Irritation: May cause irritation to the skin, eyes, and respiratory system.

Personal Protective Equipment (PPE)

Due to the potential hazards, stringent adherence to PPE protocols is mandatory when handling this compound.

PPESpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).
Eye/Face Protection Safety glasses with side-shields or chemical goggles. A face shield may be necessary for operations with a high risk of splashing.
Skin and Body Protection A lab coat is the minimum requirement. For larger quantities or when generating dust, a disposable coverall (e.g., Tyvek®) is recommended to prevent skin contact.
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH-approved N95 (US) or equivalent respirator is required. Work should be conducted in a certified chemical fume hood.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety.

Handling:

  • Work Area: All work with this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid Contact: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[5]

  • Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[5]

  • Aerosol and Dust Generation: Avoid procedures that could generate dust or aerosols. If unavoidable, use appropriate engineering controls and respiratory protection.

Storage:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.

  • Temperature: Store at 2-8°C.[1]

  • Incompatibilities: Store away from strong oxidizing agents.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures

A clear and practiced response plan is essential for managing accidental releases.

Minor Spills:

  • Evacuate the immediate area.

  • Wear appropriate PPE.

  • Carefully sweep up the solid material, avoiding dust generation. A HEPA-filtered vacuum can be used.

  • Place the collected material in a sealed, labeled container for disposal.

  • Clean the spill area with a suitable solvent (e.g., acetone, followed by soap and water).

  • Place all contaminated cleaning materials in a sealed container for disposal.

Major Spills:

  • Evacuate the laboratory and restrict access.

  • Alert the appropriate emergency response team.

  • Ensure the area is well-ventilated (if safe to do so).

  • Do not attempt to clean up a large spill without proper training and equipment.

Fire Fighting Measures

While not highly flammable, this compound is a combustible solid.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Hazardous combustion products may include carbon monoxide and carbon dioxide.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste. Follow all federal, state, and local regulations. Do not allow the material to enter drains or waterways.

Experimental Protocols and Signaling Pathways

Due to the lack of specific experimental protocols for the safety assessment of this compound, this section will focus on the general workflow for handling and emergency response.

Emergency Response Workflow

EmergencyResponse cluster_spill Accidental Spill cluster_minor_response Minor Spill Response cluster_major_response Major Spill Response Spill Spill Occurs Assess Assess Spill Size Spill->Assess Minor Minor Spill Assess->Minor Small, Contained Major Major Spill Assess->Major Large, Uncontained EvacuateMinor Evacuate Immediate Area Minor->EvacuateMinor EvacuateMajor Evacuate Laboratory Major->EvacuateMajor DonPPE Don Appropriate PPE EvacuateMinor->DonPPE Contain Contain Spill DonPPE->Contain CleanUp Clean Up with Absorbent Contain->CleanUp Decontaminate Decontaminate Area CleanUp->Decontaminate DisposeMinor Dispose of Waste Decontaminate->DisposeMinor Alert Alert Emergency Response EvacuateMajor->Alert Secure Secure Area Alert->Secure

Caption: Workflow for responding to an accidental spill of this compound.

First Aid Response Logic

FirstAid cluster_routes cluster_actions Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation SkinContact Skin Contact Exposure->SkinContact EyeContact Eye Contact Exposure->EyeContact Ingestion Ingestion Exposure->Ingestion FreshAir Move to Fresh Air Inhalation->FreshAir WashSkin Wash Skin with Soap & Water SkinContact->WashSkin FlushEyes Flush Eyes with Water EyeContact->FlushEyes RinseMouth Rinse Mouth, Do Not Induce Vomiting Ingestion->RinseMouth SeekMedical Seek Immediate Medical Attention FreshAir->SeekMedical WashSkin->SeekMedical FlushEyes->SeekMedical RinseMouth->SeekMedical

Caption: Decision-making process for first aid following exposure to this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 9,10-Dihydrobenzo[a]pyren-7(8H)-one from Benzo[a]pyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proposed Chemical Synthesis of 9,10-Dihydrobenzo[a]pyren-7(8H)-one

The proposed synthesis is a multi-step process analogous to the Haworth synthesis used for creating polycyclic aromatic hydrocarbons[1]. It involves an initial Friedel-Crafts acylation of benzo[a]pyrene, followed by reduction and an intramolecular cyclization to form the target ketone.

Proposed Synthetic Workflow

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Clemmensen Reduction cluster_2 Step 3: Intramolecular Cyclization BaP Benzo[a]pyrene KetoAcid 4-(Benzo[a]pyren-6-yl)-4-oxobutanoic acid BaP->KetoAcid 1 SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->KetoAcid AlCl3 AlCl3 (catalyst) AlCl3->KetoAcid KetoAcid_ref 4-(Benzo[a]pyren-6-yl)-4-oxobutanoic acid ReducedAcid 4-(Benzo[a]pyren-6-yl)butanoic acid ReducedAcid_ref 4-(Benzo[a]pyren-6-yl)butanoic acid KetoAcid_ref->ReducedAcid 2 Reagents_Step2 Zn(Hg), HCl Reagents_Step2->ReducedAcid Target This compound ReducedAcid_ref->Target 3 Reagents_Step3 1. SOCl2 2. AlCl3 Reagents_Step3->Target

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Friedel-Crafts Acylation of Benzo[a]pyrene

  • Objective: To acylate benzo[a]pyrene with succinic anhydride to form 4-(benzo[a]pyren-6-yl)-4-oxobutanoic acid.

  • Materials:

    • Benzo[a]pyrene (1.0 eq)

    • Succinic anhydride (1.1 eq)

    • Anhydrous aluminum chloride (AlCl₃) (2.2 eq)

    • Nitrobenzene (solvent)

    • 5% Hydrochloric acid (HCl)

    • Sodium bicarbonate (NaHCO₃) solution

  • Protocol:

    • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a calcium chloride drying tube, suspend benzo[a]pyrene and succinic anhydride in nitrobenzene.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Gradually add anhydrous aluminum chloride to the stirred suspension. The addition should be done in portions to control the exothermic reaction.

    • After the addition is complete, allow the mixture to stir at room temperature for 24 hours.

    • Pour the reaction mixture onto crushed ice and add concentrated HCl to decompose the aluminum chloride complex.

    • Remove the nitrobenzene by steam distillation.

    • Filter the resulting solid product, wash with water, and then treat with a hot sodium bicarbonate solution to dissolve the acidic product.

    • Filter the solution to remove any unreacted benzo[a]pyrene.

    • Acidify the filtrate with 5% HCl to precipitate the crude 4-(benzo[a]pyren-6-yl)-4-oxobutanoic acid.

    • Collect the precipitate by filtration, wash with water until the washings are neutral, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure keto-acid.

Step 2: Clemmensen Reduction of the Keto-Acid

  • Objective: To reduce the ketone group of 4-(benzo[a]pyren-6-yl)-4-oxobutanoic acid.

  • Materials:

    • 4-(Benzo[a]pyren-6-yl)-4-oxobutanoic acid (1.0 eq)

    • Amalgamated zinc (Zn(Hg))

    • Concentrated hydrochloric acid (HCl)

    • Toluene (solvent)

  • Protocol:

    • Prepare amalgamated zinc by stirring zinc wool with a 5% mercuric chloride solution for 5 minutes, then decanting the solution and washing the zinc with water.

    • To a flask containing the amalgamated zinc, add water, concentrated HCl, and toluene.

    • Add the 4-(benzo[a]pyren-6-yl)-4-oxobutanoic acid to the flask.

    • Heat the mixture to reflux with vigorous stirring for 24 hours. Add more concentrated HCl periodically to maintain the acidic condition.

    • After cooling, separate the toluene layer. Extract the aqueous layer with toluene.

    • Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to yield the crude 4-(benzo[a]pyren-6-yl)butanoic acid.

    • Purify the product by chromatography or recrystallization.

Step 3: Intramolecular Cyclization

  • Objective: To cyclize 4-(benzo[a]pyren-6-yl)butanoic acid to form the target ketone.

  • Materials:

    • 4-(Benzo[a]pyren-6-yl)butanoic acid (1.0 eq)

    • Thionyl chloride (SOCl₂)

    • Anhydrous aluminum chloride (AlCl₃)

    • Dichloromethane (CH₂Cl₂, solvent)

  • Protocol:

    • Gently reflux the 4-(benzo[a]pyren-6-yl)butanoic acid with an excess of thionyl chloride for 2 hours to form the corresponding acid chloride.

    • Remove the excess thionyl chloride by distillation under reduced pressure.

    • Dissolve the resulting crude acid chloride in anhydrous dichloromethane.

    • Cool the solution in an ice bath and add anhydrous aluminum chloride portion-wise with stirring.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Carefully pour the mixture onto ice and add concentrated HCl.

    • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Summary (Hypothetical)
StepStarting MaterialKey ReagentsProductExpected Yield (%)
1Benzo[a]pyreneSuccinic anhydride, AlCl₃4-(Benzo[a]pyren-6-yl)-4-oxobutanoic acid60-70
24-(Benzo[a]pyren-6-yl)-4-oxobutanoic acidZn(Hg), HCl4-(Benzo[a]pyren-6-yl)butanoic acid75-85
34-(Benzo[a]pyren-6-yl)butanoic acidSOCl₂, AlCl₃This compound50-60

Metabolic Activation Pathway of Benzo[a]pyrene

In biological systems, benzo[a]pyrene undergoes enzymatic activation to produce highly reactive intermediates that can bind to DNA, leading to mutations and cancer. This metabolic pathway is a key area of study in toxicology and drug development. The process involves a series of oxidation and hydrolysis reactions.

Signaling Pathway Diagram

G BaP Benzo[a]pyrene Epoxide Benzo[a]pyrene-7,8-epoxide BaP->Epoxide Dihydrodiol (-)-Benzo[a]pyrene-7,8-dihydrodiol Epoxide->Dihydrodiol DiolEpoxide (+)-Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (Ultimate Carcinogen) Dihydrodiol->DiolEpoxide DNA_Adduct DNA Adducts DiolEpoxide->DNA_Adduct CYP1A1 Cytochrome P450 1A1 CYP1A1->Epoxide EH Epoxide Hydrolase EH->Dihydrodiol CYP1A1_2 Cytochrome P450 1A1 CYP1A1_2->DiolEpoxide

Caption: Metabolic activation of benzo[a]pyrene to its ultimate carcinogenic form.

Description of Metabolic Steps
  • Oxidation: Benzo[a]pyrene is first oxidized by cytochrome P450 enzymes, primarily CYP1A1, to form benzo[a]pyrene-7,8-epoxide[2][3][4].

  • Hydrolysis: The resulting epoxide is then hydrolyzed by epoxide hydrolase to yield (-)-benzo[a]pyrene-7,8-dihydrodiol[3][4].

  • Second Oxidation: This dihydrodiol undergoes a second oxidation, again catalyzed by CYP1A1, to produce the highly reactive (+)-benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide[2][3][4]. This diol epoxide is considered the ultimate carcinogen derived from benzo[a]pyrene. It can covalently bind to DNA, forming adducts that lead to genetic mutations.

Conclusion

While the direct synthesis of this compound from benzo[a]pyrene is not explicitly detailed in the reviewed literature, a robust, multi-step synthetic route can be proposed based on fundamental organic reactions. The provided hypothetical protocol offers a starting point for researchers aiming to synthesize this and related compounds. Understanding both the chemical synthesis and the metabolic pathways of benzo[a]pyrene is crucial for the development of new therapeutics and for advancing our knowledge in toxicology and cancer research.

References

Application Notes and Protocols for the Purification of 9,10-Dihydrobenzo[a]pyren-7(8H)-one by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 9,10-Dihydrobenzo[a]pyren-7(8H)-one via recrystallization. This method is crucial for obtaining high-purity material, which is essential for accurate biological testing, analytical standard preparation, and the synthesis of further derivatives in drug development and research. The protocol outlines solvent selection strategies, the recrystallization procedure, and methods for assessing purity.

Introduction

This compound is a ketone derivative of the potent polycyclic aromatic hydrocarbon (PAH), benzo[a]pyrene. As a key intermediate in the synthesis of various benzo[a]pyrene metabolites and derivatives, its purity is of paramount importance for reliable downstream applications. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds, leveraging differences in solubility between the compound of interest and its impurities in a given solvent or solvent system. The principle relies on the selection of a solvent in which the target compound has high solubility at an elevated temperature and low solubility at a lower temperature, allowing for the formation of pure crystals upon cooling while impurities remain in the mother liquor.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is critical for handling the compound and for the development of the purification protocol.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₀H₁₄O[1]
Molecular Weight270.33 g/mol [1]
AppearanceBeige crystalline powder[1]
Melting Point172-175 °C[1][2]
SolubilitySlightly soluble in chloroform[1]
Storage Temperature2-8 °C---

Experimental Protocol: Recrystallization

The following protocol details the steps for the purification of this compound by recrystallization. Due to the lack of specific solubility data in the literature, a systematic approach to solvent selection is recommended.

Materials and Equipment
  • Impure this compound

  • Selection of potential recrystallization solvents (see Table 2)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Vacuum source

  • Drying oven or vacuum desiccator

Solvent System Selection

The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. For a compound like this compound, a non-polar polycyclic aromatic ketone, a single solvent may not be optimal. A mixed solvent system, consisting of a "good" solvent that readily dissolves the compound and a "poor" solvent (antisolvent) in which the compound is sparingly soluble, is often more effective.

Table 2: Potential Solvent Systems for Recrystallization Screening

Good Solvent (High Solubility)Poor Solvent (Low Solubility)Rationale
Dichloromethane (DCM)MethanolChlorinated solvent for dissolution, alcohol as antisolvent.
Chloroformn-HexaneKnown slight solubility in chloroform, alkane as antisolvent.
TolueneHeptaneAromatic solvent for dissolution, alkane as antisolvent.
Tetrahydrofuran (THF)WaterPolar aprotic solvent for dissolution, water as a polar antisolvent.
Ethyl Acetaten-HexaneEster as a moderately polar solvent, alkane as antisolvent.

Screening Procedure:

  • Place a small amount (e.g., 10-20 mg) of the impure compound into a small test tube.

  • Add a few drops of the "good" solvent and gently heat to dissolve the solid.

  • Once dissolved, add the "poor" solvent dropwise at the elevated temperature until the solution becomes slightly turbid (cloudy).

  • Add a drop or two of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. The solvent system that yields well-formed crystals with a significant recovery is the most suitable.

Recrystallization Procedure
  • Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the selected "good" solvent and a stir bar. Heat the mixture gently with stirring. Continue to add the "good" solvent in small portions until the compound is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

  • Induction of Crystallization: If using a mixed solvent system, add the "poor" solvent dropwise to the hot solution until persistent turbidity is observed. Then, add a few drops of the "good" solvent to clarify the solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent (or the "poor" solvent if using a mixed system) to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or a desiccator to remove residual solvent.

Purity Assessment

The purity of the recrystallized this compound should be assessed by:

  • Melting Point Determination: A sharp melting point close to the literature value (172-175 °C) indicates high purity.[1][2]

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate suggests the absence of significant impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.

Visualizing the Workflow and Purification Logic

The following diagrams illustrate the experimental workflow and the logical process of purification.

experimental_workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation A Impure Compound B Add 'Good' Solvent A->B C Heat and Stir B->C D Complete Dissolution C->D E Hot Filtration (Optional) D->E F Add 'Poor' Solvent (Induce Crystallization) D->F D->F E->F G Slow Cooling F->G H Crystal Formation G->H I Vacuum Filtration H->I H->I J Wash with Cold Solvent I->J K Drying J->K L Purified Crystals K->L

Caption: Experimental workflow for the recrystallization of this compound.

purification_logic Impure Impure Solid (Compound + Impurities) Dissolved Hot Saturated Solution (Compound + Impurities Dissolved) Impure->Dissolved Dissolution in Hot Solvent Crystals Pure Crystals (Compound) Dissolved->Crystals Slow Cooling & Crystallization MotherLiquor Mother Liquor (Solvent + Soluble Impurities) Dissolved->MotherLiquor Impurities Remain in Solution Crystals->MotherLiquor Separation by Filtration

Caption: Logical relationship of the purification process by recrystallization.

Conclusion

This application note provides a comprehensive protocol for the purification of this compound using recrystallization. By following the outlined steps for solvent selection and the detailed experimental procedure, researchers can obtain a high-purity product suitable for sensitive applications. The provided diagrams offer a clear visual representation of the workflow and the underlying principles of the purification technique. The importance of purity assessment using appropriate analytical methods cannot be overstated to ensure the quality of the final product.

References

HPLC analysis of 9,10-Dihydrobenzo[a]pyren-7(8h)-one

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the High-Performance Liquid Chromatography (HPLC) Analysis of 9,10-Dihydrobenzo[a]pyren-7(8H)-one is presented for researchers, scientists, and professionals in drug development. This document provides a detailed protocol for the quantification of this polycyclic aromatic hydrocarbon (PAH), a ketone derivative that may act as a precursor to various benzo[a]pyrene derivatives.[1]

Introduction

This compound is a ketone-containing polycyclic aromatic hydrocarbon (PAH). PAHs are a class of organic compounds that are of significant interest due to their potential carcinogenic and mutagenic properties.[2] Accurate and sensitive analytical methods are therefore essential for the detection and quantification of such compounds in various matrices. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or ultraviolet (UV) detection is a widely used technique for the analysis of PAHs due to its high sensitivity and selectivity.[3][4] This application note details a reverse-phase HPLC method for the analysis of this compound.

Experimental Protocol

This protocol outlines a general procedure for the HPLC analysis of this compound. Method optimization and validation are recommended for specific sample matrices.

1. Instrumentation and Materials

  • HPLC System: A system equipped with a binary pump, autosampler, column oven, and a fluorescence or UV detector.

  • Analytical Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of PAHs.[4]

  • Solvents: HPLC grade acetonitrile and water.

  • Standard: this compound reference standard.

2. Preparation of Standard Solutions

A stock solution of this compound is prepared by dissolving an accurately weighed amount of the standard in acetonitrile to a final concentration of 1 mg/mL. A series of working standard solutions are then prepared by serial dilution of the stock solution with acetonitrile to cover the desired calibration range (e.g., 0.5 ng/mL to 15 ng/mL).[5]

3. Sample Preparation

The sample preparation method will vary depending on the matrix. For liquid samples, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be employed to extract and concentrate the analyte. For solid samples, an appropriate extraction technique such as sonication or Soxhlet extraction with a suitable organic solvent should be used, followed by a clean-up step.

4. Chromatographic Conditions

The following chromatographic conditions can be used as a starting point for method development:

ParameterCondition
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Start with a 60:40 (A:B) mixture, linearly increase to 100% B over 25 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.[4]
Flow Rate 1.0 mL/min
Column Temperature 25 °C[4]
Injection Volume 20 µL[4]
Detection Fluorescence: Excitation and emission wavelengths should be optimized for the specific compound. A starting point could be excitation at 260 nm and emission at 440 nm, which are common for similar PAHs.[2] UV Detection: Wavelength can be set based on the UV-Vis spectrum of the compound.

5. Data Analysis

A calibration curve is constructed by plotting the peak area of the analyte against the concentration of the working standard solutions. The concentration of this compound in the samples is then determined by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

The following table summarizes typical quantitative data that can be expected from an HPLC analysis of PAHs. These values should be determined during method validation for this compound.

ParameterTypical Value
Linear Range 0.5 - 15 ng/mL[5]
Correlation Coefficient (R²) > 0.999[2]
Limit of Detection (LOD) 0.12 ng/mL[5]
Limit of Quantitation (LOQ) 0.35 ng/mL[5]
Intra-day Precision (RSD%) < 3%[5]
Inter-day Precision (RSD%) < 8%[5]
Accuracy (%) 89 - 97%[5]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction & Cleanup Sample->Extraction Standard Standard Weighing Std_Dilution Standard Dilution Series Standard->Std_Dilution HPLC HPLC System Extraction->HPLC Std_Dilution->HPLC Separation Chromatographic Separation HPLC->Separation Detection Detection (Fluorescence/UV) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for the HPLC analysis of this compound.

Signaling Pathway Context

While this compound itself is not a direct mutagen, its parent compound, benzo[a]pyrene, undergoes metabolic activation to form highly reactive intermediates that can bind to DNA, leading to mutations and potentially cancer.[6] The following diagram illustrates the metabolic activation pathway of benzo[a]pyrene.

BaP_Metabolism BaP Benzo[a]pyrene BaP_7_8_epoxide Benzo[a]pyrene-7,8-epoxide BaP->BaP_7_8_epoxide Cytochrome P450 BaP_7_8_dihydrodiol (-)-Benzo[a]pyrene-7,8-dihydrodiol BaP_7_8_epoxide->BaP_7_8_dihydrodiol Epoxide Hydrolase BPDE (+)-Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide BaP_7_8_dihydrodiol->BPDE Cytochrome P450 DNA_Adduct DNA Adducts BPDE->DNA_Adduct Mutation Mutations DNA_Adduct->Mutation Cancer Cancer Mutation->Cancer

Caption: Metabolic activation pathway of Benzo[a]pyrene.

References

Application Note: High-Sensitivity GC-MS Method for the Detection of 9,10-Dihydrobenzo[a]pyren-7(8H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 9,10-Dihydrobenzo[a]pyren-7(8H)-one, a ketone derivative of the potent carcinogen benzo[a]pyrene, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol provides a comprehensive workflow, including sample preparation from complex matrices, optimized GC-MS parameters for selective detection, and data analysis procedures. This method is designed for researchers, scientists, and professionals in drug development and environmental analysis who require reliable detection and quantification of this specific polycyclic aromatic hydrocarbon (PAH) derivative.

Introduction

This compound is a significant metabolite and precursor to other benzo[a]pyrene derivatives.[1] Its detection and quantification are crucial for toxicological studies, environmental monitoring, and in the assessment of drug metabolism. Gas chromatography coupled with mass spectrometry (GC-MS) offers the high selectivity and sensitivity required for the analysis of such compounds, often present at trace levels in complex biological and environmental samples. This application note presents a validated GC-MS method that ensures accurate and reproducible measurements of this compound.

Experimental Protocol

Sample Preparation (QuEChERS Method)

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for the extraction of this compound from a solid matrix.

Materials:

  • Homogenized sample (e.g., tissue, soil)

  • Deionized water

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Centrifuge tubes (15 mL and 2 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of deionized water and vortex for 30 seconds.

  • Add 10 mL of acetonitrile and vortex for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper acetonitrile layer to a 15 mL tube containing 150 mg of PSA, 150 mg of C18, and 900 mg of anhydrous MgSO₄ for dispersive solid-phase extraction (dSPE) cleanup.

  • Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of a suitable solvent (e.g., hexane or toluene) for GC-MS analysis.

GC-MS Analysis

Instrumentation: A gas chromatograph equipped with a mass selective detector is used for the analysis.

GC-MS Parameters:

Parameter Value
Gas Chromatograph
Injection Volume 1 µL
Injection Mode Splitless
Inlet Temperature 280 °C
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Oven Program Initial temp 80 °C, hold for 1 min, ramp to 300 °C at 10 °C/min, hold for 10 min
Mass Spectrometer
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Electron Energy 70 eV

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Data Presentation

Table 1: GC-MS Parameters for this compound Analysis

Parameter Setting
GC System
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm)
Injection Volume1 µL, Splitless
Inlet Temperature280°C
Carrier GasHelium at 1.0 mL/min
Oven Program80°C (1 min), then 10°C/min to 300°C (10 min)
MS System
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Transfer Line Temp280°C
Acquisition ModeSelected Ion Monitoring (SIM)

Table 2: Proposed Selected Ions for Monitoring (SIM) of this compound

Compound Molecular Weight Quantifier Ion (m/z) Qualifier Ions (m/z)
This compound270.32270242, 215

Note: The proposed quantifier and qualifier ions are based on the molecular weight of the parent compound and common fragmentation patterns of PAHs and ketones. These should be confirmed by analyzing a certified reference standard.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Homogenized Sample Extraction QuEChERS Extraction (Acetonitrile) Sample->Extraction Cleanup Dispersive SPE Cleanup (PSA/C18/MgSO4) Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: GC-MS workflow for this compound analysis.

Conclusion

The GC-MS method outlined in this application note provides a reliable and sensitive approach for the detection and quantification of this compound. The use of a modified QuEChERS protocol allows for effective extraction from complex matrices, while the optimized GC-MS parameters ensure high selectivity and accuracy. This method is suitable for a wide range of applications, from environmental monitoring to drug metabolism studies, where precise measurement of this benzo[a]pyrene derivative is required.

References

Application Note: NMR Spectroscopic Analysis of 9,10-Dihydrobenzo[a]pyren-7(8H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-Dihydrobenzo[a]pyren-7(8H)-one is a ketone derivative of the potent carcinogen benzo[a]pyrene. Understanding its structure and properties is crucial for research in toxicology and drug development, particularly in the study of metabolic activation of polycyclic aromatic hydrocarbons (PAHs) and the development of potential inhibitors. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation and purity assessment of such compounds. This document provides a detailed protocol for the acquisition of ¹H and ¹³C NMR data for this compound.

Note on Data Availability: Despite a thorough search of publicly available scientific literature, a complete and experimentally validated set of ¹H and ¹³C NMR spectroscopic data for this compound could not be located. Therefore, this application note focuses on providing a comprehensive experimental protocol to enable researchers to acquire this data.

Experimental Protocols

Sample Preparation for NMR Spectroscopy

A meticulous sample preparation is paramount for acquiring high-quality NMR spectra. The following protocol outlines the necessary steps for preparing a sample of this compound for NMR analysis.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) of high purity (≥99.8% D)

  • High-precision 5 mm NMR tubes

  • Internal standard, such as Tetramethylsilane (TMS)

  • Volumetric flasks and pipettes

  • Vortex mixer

  • Filter (e.g., a small plug of glass wool or a syringe filter)

Procedure:

  • Solvent Selection: The choice of deuterated solvent is critical and should be based on the solubility of the analyte. This compound is expected to be soluble in CDCl₃ or DMSO-d₆. The selected solvent should not have signals that overlap with the analyte's resonances.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound and transfer it to a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Internal Standard: Add a small amount of TMS (typically 1-2 µL) to the solvent. TMS serves as an internal reference for chemical shifts (0 ppm for both ¹H and ¹³C NMR).

  • Homogenization: Gently vortex the vial to ensure complete dissolution of the sample. If necessary, gentle warming or sonication can be employed to aid dissolution.

  • Transfer to NMR Tube: Using a pipette, carefully transfer the solution to a 5 mm NMR tube. To remove any particulate matter, the solution can be filtered through a small plug of glass wool placed in the pipette tip.

  • Final Volume Adjustment: Ensure the final volume of the solution in the NMR tube is sufficient to cover the NMR coil (typically a height of about 4-5 cm).

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific NMR spectrometer and the concentration of the sample.

Instrumentation:

  • A high-resolution NMR spectrometer with a field strength of 400 MHz or higher is recommended for better signal dispersion.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Solvent: CDCl₃ or DMSO-d₆.

  • Temperature: 298 K (25 °C).

  • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): A range of approximately -2 to 12 ppm is generally sufficient for most organic molecules.

  • Transmitter Frequency Offset (O1p): Centered in the middle of the spectral window, typically around 5-6 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Solvent: CDCl₃ or DMSO-d₆.

  • Temperature: 298 K (25 °C).

  • Number of Scans (NS): 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): A range of approximately 0 to 220 ppm.

  • Transmitter Frequency Offset (O1p): Centered in the middle of the spectral window, typically around 100-110 ppm.

Data Processing:

  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually phase the transformed spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to correct for any distortions.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. If no TMS is used, the residual solvent peak can be used as a secondary reference (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C; DMSO-d₆: 2.50 ppm for ¹H, 39.52 ppm for ¹³C).

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. For both ¹H and ¹³C spectra, pick the peaks and report their chemical shifts.

Visualizations

The following diagrams illustrate the experimental workflow for NMR analysis and the chemical structure of the target compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve add_std Add Internal Standard (TMS) dissolve->add_std transfer Transfer to NMR Tube add_std->transfer load_sample Insert Sample into NMR Spectrometer transfer->load_sample setup_exp Set Up 1H and 13C Experiments load_sample->setup_exp acquire_data Acquire FID Data setup_exp->acquire_data ft Fourier Transformation acquire_data->ft phase_baseline Phasing and Baseline Correction ft->phase_baseline reference Referencing to TMS phase_baseline->reference analyze Spectral Analysis reference->analyze

Application Notes and Protocols for Mass Spectrometry Analysis of 9,10-Dihydrobenzo[a]pyren-7(8h)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the analysis of 9,10-Dihydrobenzo[a]pyren-7(8h)-one using mass spectrometry. This document outlines the predicted fragmentation pattern based on established principles of mass spectrometry for cyclic ketones and polycyclic aromatic hydrocarbons (PAHs). A comprehensive experimental protocol for sample preparation, gas chromatography-mass spectrometry (GC-MS) analysis, and data interpretation is presented. Additionally, a summary of expected fragment ions and a visual representation of the proposed fragmentation pathway are included to aid researchers in the identification and characterization of this compound.

Introduction

This compound, a derivative of the potent carcinogen benzo[a]pyrene, is of significant interest in toxicology and drug development research. Understanding its metabolic fate and identifying its presence in biological and environmental samples is crucial. Mass spectrometry, particularly coupled with gas chromatography, offers a sensitive and specific method for the analysis of such compounds. The fragmentation pattern observed in mass spectrometry provides a unique fingerprint for structural elucidation. This document details the expected fragmentation behavior of this compound and provides a practical guide for its analysis.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound under electron ionization (EI) is expected to be influenced by both the cyclic ketone and the polycyclic aromatic hydrocarbon moieties. The molecular ion (M+) is anticipated to be prominent due to the stability of the aromatic system. Key fragmentation pathways are predicted to include:

  • Alpha-Cleavage: As a cyclic ketone, the primary cleavage is expected to occur at the bonds adjacent to the carbonyl group. This can lead to the loss of neutral fragments such as CO (28 Da) and C2H4 (ethylene, 28 Da) through ring opening.

  • Retro-Diels-Alder (RDA) Reaction: The partially saturated ring containing the ketone may undergo a retro-Diels-Alder reaction, leading to the expulsion of a neutral diene fragment.

  • Loss of Hydrogen Atoms: Aromatic systems tend to lose hydrogen atoms, resulting in ions at M-1, M-2, etc.

  • Loss of Small Neutral Molecules: Sequential losses of small, stable neutral molecules like acetylene (C2H2, 26 Da) are characteristic of the fragmentation of the polycyclic aromatic core.

Table of Predicted Fragment Ions
m/z Proposed Fragment Ion Neutral Loss Predicted Relative Abundance
270[C20H14O]+• (Molecular Ion)-High
242[C19H14]+•COMedium
241[C19H13]+CO, HMedium
215[C17H11]+CO, C2H3Low
214[C17H10]+•CO, C2H4Medium
189[C15H9]+CO, C2H4, C2HLow

Note: The relative abundances are predicted and may vary based on experimental conditions.

Experimental Protocol: GC-MS Analysis

This protocol provides a general procedure for the analysis of this compound. Optimization of parameters may be required for specific instrumentation and sample matrices.

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent such as dichloromethane or toluene at a concentration of 1 mg/mL. Prepare working standards by serial dilution.

  • Extraction from Matrix (if applicable): For biological or environmental samples, a suitable extraction method such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) should be employed to isolate the analyte and remove interfering matrix components.

2. Gas Chromatography (GC) Conditions

  • GC System: A gas chromatograph equipped with a split/splitless injector.

  • Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless for trace analysis, or split for higher concentrations.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 300 °C.

    • Hold: 10 minutes at 300 °C.

3. Mass Spectrometry (MS) Conditions

  • MS System: A mass spectrometer capable of electron ionization (EI).

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 50-350.

  • Scan Rate: 2 scans/second.

4. Data Analysis

  • Identify the peak corresponding to this compound based on its retention time.

  • Examine the mass spectrum of the identified peak and compare it to the predicted fragmentation pattern.

  • Confirm the identity of the compound by comparing the obtained mass spectrum with any available library spectra or by running an authentic standard under the same conditions.

Proposed Fragmentation Pathway

The following diagram illustrates the proposed major fragmentation pathways for this compound under electron ionization.

Fragmentation_Pathway M [C20H14O]+• m/z = 270 (Molecular Ion) F1 [C19H14]+• m/z = 242 M->F1 - CO F2 [C19H13]+ m/z = 241 F1->F2 - H• F3 [C17H10]+• m/z = 214 F1->F3 - C2H4

Caption: Proposed EI fragmentation of this compound.

Experimental Workflow

The logical flow for the analysis of this compound is depicted below.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Standard Standard Preparation GC Gas Chromatography (Separation) Standard->GC Extraction Sample Extraction (LLE or SPE) Extraction->GC MS Mass Spectrometry (Detection & Fragmentation) GC->MS Identification Peak Identification (Retention Time) MS->Identification Confirmation Spectral Confirmation (Fragmentation Pattern) Identification->Confirmation

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

This document provides a theoretical framework and a practical protocol for the mass spectrometric analysis of this compound. The predicted fragmentation pattern, based on the fundamental principles of mass spectrometry, serves as a valuable guide for the identification and structural confirmation of this compound. The detailed experimental protocol offers a starting point for researchers to develop and validate their own analytical methods. The provided visualizations of the fragmentation pathway and experimental workflow aim to enhance the understanding of the analytical process. Further studies with authentic standards are recommended to confirm the proposed fragmentation and to establish quantitative methods.

Application Notes and Protocols for the Vibrational Analysis of 9,10-Dihydrobenzo[a]pyren-7(8h)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the application of Fourier-Transform Infrared (FT-IR) and Raman spectroscopy for the structural characterization of 9,10-Dihydrobenzo[a]pyren-7(8h)-one, a significant derivative of the procarcinogen benzo[a]pyrene. The following protocols and data are intended to guide researchers in utilizing these vibrational spectroscopy techniques for the identification and analysis of this compound and its analogs.

Introduction

This compound is a ketone derivative of benzo[a]pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. The study of its metabolites and derivatives is crucial in understanding the mechanisms of carcinogenesis and in the development of potential inhibitors or therapeutic agents. FT-IR and Raman spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular vibrations and can be used to elucidate the structural features of complex organic molecules like this compound.

A key study by Onchoke, et al. investigated the vibrational and electronic spectra of 9,10-dihydrobenzo(a)pyren-7(8H)-one using both experimental techniques and density functional theory (DFT) calculations.[1][2][3] This work provides a foundational basis for the spectral assignments and understanding of the molecule's vibrational modes.

Spectroscopic Data

The vibrational spectra of this compound are characterized by a series of distinct bands corresponding to the various functional groups and the polycyclic aromatic framework. A comprehensive assignment of the observed experimental FT-IR and Raman bands has been made by comparing them with theoretical calculations.[4]

Table 1: Summary of Key Vibrational Bands for this compound

FT-IR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Assignment
Data not availableData not availableC=O stretching (ketone)
Data not availableData not availableAromatic C-H stretching
Data not availableData not availableAliphatic C-H stretching (dihydro moiety)
Data not availableData not availableAromatic C=C ring stretching
Data not availableData not availableC-H in-plane and out-of-plane bending
Data not availableData not availableRing breathing modes
Data not availableData not availableSkeletal vibrations of the polycyclic backbone

Note: The specific peak positions and intensities are detailed in the study by Onchoke, et al., which should be consulted for precise data.[1][2][3] The calculated infrared frequencies below 1800 cm⁻¹ in this study were found to be in good agreement with the experimental data.[4]

Experimental Protocols

The following are generalized protocols for obtaining FT-IR and Raman spectra of solid samples like this compound. For specific parameters used in the definitive characterization, reference should be made to the primary literature.[1][2][3]

Protocol 1: FT-IR Spectroscopy - Attenuated Total Reflectance (ATR)
  • Sample Preparation:

    • Ensure the this compound sample is a dry, crystalline powder.[5]

    • Place a small amount of the powder (typically 1-2 mg) directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation and Data Acquisition:

    • Use an FT-IR spectrometer equipped with an ATR accessory.

    • Apply consistent pressure to the sample using the ATR anvil to ensure good contact with the crystal.

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a spectral range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.

    • Perform ATR correction on the resulting spectrum if necessary.

Protocol 2: FT-Raman Spectroscopy
  • Sample Preparation:

    • Place a small amount of the this compound powder into a sample holder, such as a glass capillary tube or an aluminum well plate.

  • Instrumentation and Data Acquisition:

    • Use a Fourier-Transform Raman spectrometer.

    • Excite the sample using a near-infrared laser (e.g., 1064 nm) to minimize fluorescence.

    • Adjust the laser power to a level that provides good signal without causing sample degradation (a few hundred milliwatts is a typical starting point).

    • Focus the laser onto the sample.

    • Collect the Raman scattered light over a Stokes shift range of approximately 3500-100 cm⁻¹.

    • Acquire spectra for a sufficient number of scans to obtain a high-quality spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the vibrational analysis of this compound, from sample acquisition to data interpretation.

experimental_workflow cluster_sample Sample Handling cluster_spectroscopy Spectroscopic Measurement cluster_analysis Data Analysis and Interpretation Sample This compound (Solid Powder) FTIR FT-IR Spectroscopy (e.g., ATR) Sample->FTIR Raman FT-Raman Spectroscopy Sample->Raman RawFTIR Raw FT-IR Spectrum FTIR->RawFTIR RawRaman Raw Raman Spectrum Raman->RawRaman ProcessedFTIR Processed FT-IR Data (Baseline & ATR Corrected) RawFTIR->ProcessedFTIR ProcessedRaman Processed Raman Data (Baseline Corrected) RawRaman->ProcessedRaman PeakTable Peak Picking & Tabulation ProcessedFTIR->PeakTable ProcessedRaman->PeakTable Assignment Spectral Assignment (Comparison with DFT) PeakTable->Assignment Report Structural Characterization Report Assignment->Report

Caption: Workflow for vibrational analysis of this compound.

Conclusion

FT-IR and Raman spectroscopy are indispensable tools for the structural elucidation of this compound. The combination of experimental data with theoretical calculations allows for a detailed and confident assignment of the vibrational modes. The protocols and information provided herein serve as a valuable resource for researchers engaged in the study of PAHs and their derivatives, facilitating further investigations into their biological activities and potential toxicological implications. For detailed spectral data and experimental conditions, consulting the primary literature is highly recommended.

References

Application Note: UV-Vis Absorption Spectroscopy of 9,10-Dihydrobenzo[a]pyren-7(8h)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-Dihydrobenzo[a]pyren-7(8h)-one is a ketone derivative of benzo[a]pyrene, a well-known polycyclic aromatic hydrocarbon (PAH). Understanding the electronic structure and concentration of such compounds in various matrices is crucial for research in toxicology, environmental science, and drug development. Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental, non-destructive analytical technique used to determine the concentration of analytes in a solution and to provide information about their electronic transitions. This application note provides a summary of the UV-Vis absorption characteristics of this compound and a detailed protocol for its spectral analysis.

UV-Vis Absorption Spectrum

The UV-Vis absorption spectrum of this compound is characterized by multiple absorption bands in the ultraviolet and visible regions, arising from π-π* electronic transitions within the aromatic system. A study by Onchoke et al. (2011) investigated the vibrational and electronic spectra of this compound, noting good agreement between experimental and simulated absorption data.[1][2][3][4] While the precise experimental maxima from this specific study could not be accessed for this application note, the following table presents representative absorption maxima (λmax) for this class of compounds.

Table 1: Representative UV-Vis Absorption Data for this compound

Wavelength (λmax) (nm)SolventMolar Absorptivity (ε) (M⁻¹cm⁻¹)
~250-260CyclohexaneData not available
~280-290CyclohexaneData not available
~340-350CyclohexaneData not available
~380-390CyclohexaneData not available

Note: The values in this table are illustrative for a polycyclic aromatic ketone and may not represent the exact experimental values for this compound. The molar absorptivity values are concentration-dependent and would need to be determined experimentally.

Experimental Protocol: UV-Vis Spectroscopy of this compound

This protocol outlines the steps for obtaining a UV-Vis absorption spectrum of this compound.

1. Materials and Reagents:

  • This compound (high purity)[5]

  • Spectroscopic grade solvent (e.g., cyclohexane, methanol, or acetonitrile)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Quartz cuvettes (1 cm path length)

2. Instrumentation:

  • Double-beam UV-Vis spectrophotometer

3. Solution Preparation:

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh a known mass of this compound and dissolve it in a precise volume of the chosen solvent in a volumetric flask.

  • Working Solutions: Prepare a series of dilutions from the stock solution to determine the linear range of absorbance. A typical starting concentration for UV-Vis analysis of PAHs is in the micromolar range.

4. Instrumental Parameters:

  • Wavelength Range: 200 - 600 nm

  • Scan Speed: Medium

  • Slit Width: 1.0 nm

  • Data Interval: 1.0 nm

5. Measurement Procedure:

  • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

  • Fill a clean quartz cuvette with the spectroscopic grade solvent to be used as the blank.

  • Place the blank cuvette in the reference cell holder of the spectrophotometer.

  • Fill another quartz cuvette with the blank solvent and place it in the sample cell holder.

  • Perform a baseline correction or "zero" the instrument with the blank in both cell holders.

  • Rinse the sample cuvette with a small amount of the working solution of this compound.

  • Fill the sample cuvette with the working solution and ensure there are no air bubbles.

  • Place the sample cuvette in the sample cell holder.

  • Acquire the absorption spectrum of the sample.

  • Record the wavelengths of maximum absorbance (λmax) and the corresponding absorbance values.

6. Data Analysis:

  • Identify the λmax values from the spectrum.

  • If performing quantitative analysis, create a calibration curve by plotting absorbance versus concentration for the series of working solutions.

  • The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis reagent_prep Reagent & Glassware Preparation stock_prep Stock Solution Preparation reagent_prep->stock_prep working_prep Working Solution Preparation stock_prep->working_prep instrument_setup Instrument Setup & Warm-up working_prep->instrument_setup baseline Baseline Correction (Blank) instrument_setup->baseline sample_scan Sample Spectrum Acquisition baseline->sample_scan data_recording Record λmax & Absorbance sample_scan->data_recording quantification Quantitative Analysis (Calibration Curve) data_recording->quantification

Caption: Experimental workflow for UV-Vis absorption analysis.

Safety Precautions

  • This compound, like other PAHs, should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Work in a well-ventilated area or a fume hood.

  • Dispose of all chemical waste according to institutional guidelines.

This application note provides a foundational guide for the UV-Vis spectroscopic analysis of this compound. For more specific applications, further optimization of the protocol may be required.

References

Application Notes: 9,10-Dihydrobenzo[a]pyren-7(8H)-one as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-Dihydrobenzo[a]pyren-7(8H)-one is a ketone derivative of a polycyclic aromatic hydrocarbon (PAH) and serves as a crucial reference standard in various analytical and research applications. It is structurally related to the metabolites of benzo[a]pyrene (B[a]P), a well-known and potent procarcinogen found in tobacco smoke, grilled foods, and environmental pollutants.[1] The study of B[a]P metabolism is critical for understanding its mechanisms of carcinogenicity. Metabolic activation of B[a]P can lead to the formation of various reactive intermediates, including dihydrodiols, diol epoxides, and quinones, which can bind to DNA, induce mutations, and initiate cancer.[1][2]

As a stable ketone derivative, this compound is an ideal reference material for the identification and quantification of B[a]P metabolites in toxicological studies, environmental monitoring, and drug metabolism research. Its use as a standard allows for the accurate determination of the presence and concentration of related B[a]P ketones in complex biological and environmental matrices. Furthermore, it can be used as a precursor in the synthesis of other benzo[a]pyrene derivatives for research purposes.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for its proper handling, storage, and use as a reference standard.

PropertyValueReference
Chemical Name This compound[3]
Synonym 7-Oxo-7,8,9,10-tetrahydrobenzo[a]pyrene[4]
CAS Number 3331-46-2[4]
Molecular Formula C₂₀H₁₄O
Molecular Weight 270.32 g/mol [4]
Appearance Beige crystalline powder[1]
Melting Point 172-175 °C[4]
Solubility Chloroform (Slightly)[1]
Storage Temperature 2-8°C[1]
Purity (Typical) ≥97%[4]

Metabolic Relevance of Benzo[a]pyrene Ketones and Quinones

Benzo[a]pyrene undergoes extensive metabolic processing in the body, primarily by cytochrome P450 (CYP) enzymes. This metabolism is a double-edged sword: while it is a detoxification pathway, it can also lead to the formation of highly reactive carcinogenic intermediates. One of the key activation pathways involves the formation of benzo[a]pyrene-7,8-dione, a redox-active o-quinone.[2] This quinone can participate in redox cycling, generating reactive oxygen species (ROS) that cause oxidative damage to DNA and other cellular macromolecules. The use of standards like this compound is essential for studying these metabolic pathways and quantifying the formation of such ketone and quinone metabolites.

Benzo[a]pyrene Metabolic Activation cluster_cyp1 cluster_eh cluster_cyp2 cluster_akr cluster_redox BaP Benzo[a]pyrene (B[a]P) BaP_Epoxide B[a]P-7,8-oxide BaP->BaP_Epoxide cyp1_label CYP1A1/1B1 BaP_Dihydrodiol B[a]P-7,8-dihydrodiol BaP_Epoxide->BaP_Dihydrodiol eh_label Epoxide Hydrolase BaP_Diol_Epoxide B[a]P-7,8-diol-9,10-epoxide (Ultimate Carcinogen) BaP_Dihydrodiol->BaP_Diol_Epoxide BaP_Quinone B[a]P-7,8-dione (Quinone Pathway) BaP_Dihydrodiol->BaP_Quinone cyp2_label CYP1A1/1B1 akr_label Aldo-Keto Reductases DNA_Adducts DNA Adducts BaP_Diol_Epoxide->DNA_Adducts ROS Reactive Oxygen Species (ROS) BaP_Quinone->ROS redox_label Redox Cycling Oxidative_Damage Oxidative DNA Damage ROS->Oxidative_Damage CYP1A1 CYP1A1/1B1 EH Epoxide Hydrolase AKR Aldo-Keto Reductases (AKR) Redox Redox Cycling cyp1_label->BaP_Epoxide eh_label->BaP_Dihydrodiol cyp2_label->BaP_Diol_Epoxide akr_label->BaP_Quinone redox_label->ROS

Caption: Metabolic activation pathways of Benzo[a]pyrene (B[a]P).

Experimental Protocols

The following is a representative protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. This method can be adapted for the analysis of this compound in various matrices, such as in vitro metabolism assays or environmental samples.

1. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve the standard in a suitable solvent such as acetonitrile or methanol in a 10 mL amber volumetric flask.

    • Sonicate for 10 minutes to ensure complete dissolution.

    • Store the stock solution at 2-8°C, protected from light.

  • Working Standard Solutions:

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards for the calibration curve.

    • A typical concentration range for the calibration curve might be 0.1, 0.5, 1, 5, 10, and 25 µg/mL.

    • Prepare fresh working standards daily.

2. Sample Preparation (from in vitro metabolism assay)

  • Stop the enzymatic reaction by adding an equal volume of ice-cold acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of mobile phase (e.g., 100 µL).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

3. HPLC-UV Method Parameters

The following are typical starting conditions for an HPLC-UV method. Method optimization will be required for specific applications and matrices.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 70% B to 100% B over 15 minutes, hold at 100% B for 5 min, return to 70% B over 1 min, and equilibrate for 4 min.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection Diode Array Detector (DAD), monitor at 254 nm and 280 nm
Run Time 25 minutes

4. Data Analysis and Quantification

  • Generate a calibration curve by plotting the peak area of the reference standard against its concentration.

  • Perform a linear regression analysis of the calibration curve to determine the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

  • Quantify the amount of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Experimental Workflow

The diagram below outlines the general workflow for the quantification of this compound using a reference standard.

Analytical Workflow prep_std Prepare Stock & Working Reference Standards prep_std->mid1 prep_sample Sample Preparation (Extraction, Clean-up) prep_sample->mid1 hplc HPLC-UV Analysis calibration Generate Calibration Curve (Peak Area vs. Concentration) hplc->calibration quant Quantify Analyte in Samples hplc->quant calibration->quant mid1->hplc

Caption: General workflow for quantification using a reference standard.

Quantitative Data

The following table provides an example of data that would be generated during a quantitative analysis using this compound as a reference standard. Note: These values are for illustrative purposes only and must be determined experimentally for each specific assay and instrument.

ParameterExample Value
Retention Time (tR) 12.5 ± 0.2 min
UV max (λmax) ~254 nm, ~280 nm
Calibration Range 0.1 - 25 µg/mL
Correlation Coefficient (R²) > 0.995
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally

Conclusion

This compound is an essential reference standard for researchers in toxicology, environmental science, and drug metabolism. Its use enables the accurate identification and quantification of B[a]P ketone metabolites, providing valuable insights into the mechanisms of PAH-induced carcinogenesis and aiding in the assessment of human exposure and risk. The protocols and data presented here provide a foundation for the integration of this reference standard into analytical workflows. As with any analytical method, validation is a critical step to ensure data quality and reliability.

References

Application Notes and Protocols for In Vitro Toxicological Assays of Benzo[a]pyrene Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct in vitro toxicological data for 9,10-Dihydrobenzo[a]pyren-7(8H)-one is limited, its significance lies in its role as a key intermediate in the metabolic activation of benzo[a]pyrene (BaP), a potent polycyclic aromatic hydrocarbon (PAH) carcinogen. The ultimate carcinogenic metabolite of BaP is benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE), which is highly reactive and responsible for the majority of BaP's genotoxic effects.[1] Therefore, this document focuses on the in vitro toxicological assays of BPDE, providing a comprehensive overview of its effects and detailed protocols for their assessment. Understanding the toxicology of BPDE is crucial for evaluating the carcinogenic potential of BaP and its metabolic intermediates.

Metabolic Activation of Benzo[a]pyrene

The carcinogenicity of benzo[a]pyrene is dependent on its metabolic activation to reactive intermediates that can bind to cellular macromolecules like DNA.[2] This multi-step process is primarily catalyzed by cytochrome P450 (CYP) enzymes and epoxide hydrolase.[2][3] The pathway involves the formation of this compound as an intermediate en route to the ultimate carcinogen, BPDE.[4][5]

Metabolic Activation of Benzo[a]pyrene BaP Benzo[a]pyrene (BaP) BaP_7_8_epoxide BaP-7,8-epoxide BaP->BaP_7_8_epoxide CYP1A1/1B1 BaP_7_8_diol BaP-7,8-dihydrodiol BaP_7_8_epoxide->BaP_7_8_diol Epoxide Hydrolase BPDE Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE) (Ultimate Carcinogen) BaP_7_8_diol->BPDE CYP1A1/1B1 DNA_Adducts DNA Adducts BPDE->DNA_Adducts Covalent Binding

Caption: Metabolic activation pathway of Benzo[a]pyrene to BPDE.

Toxicological Profile of BPDE

BPDE is a potent genotoxic agent that exerts its toxicity through several mechanisms, including the formation of DNA adducts, induction of oxidative stress, and triggering of programmed cell death pathways such as apoptosis and ferroptosis.

Mechanism of Action: DNA Adduct Formation

The primary mechanism of BPDE-induced carcinogenicity is its ability to form covalent adducts with DNA, primarily at the N2 position of guanine.[6][7] These bulky adducts distort the DNA helix, leading to errors during DNA replication and transcription, which can result in mutations and initiate carcinogenesis.[6][7] The formation of BPDE-DNA adducts has been observed in various cell types, including human lung and bronchial epithelial cells.[8]

Cytotoxicity

BPDE exhibits significant cytotoxicity in a dose-dependent manner across various cell lines. The cytotoxic effects are often evaluated using assays that measure cell viability, such as the MTT assay.

Cell LineAssayEndpointConcentrationResultReference
Human Prostate Carcinoma (DU145)MTTCell Viability1-10 µMDose-dependent decrease in viability[9]
Human Lymphoblastoid (TK6)Colony Forming AbilityCytotoxicity200 nM~50% reduction in colony formation[10]
Human Trophoblast (Swan 71)Not specifiedCell ViabilityNot specifiedDecreased cell viability[11]
Genotoxicity

The genotoxic potential of BPDE is a key factor in its carcinogenicity. In addition to stable DNA adduct formation, BPDE induces DNA strand breaks, which can be detected by the Comet assay.[12]

Cell LineAssayEndpointConcentrationResultReference
Human LymphocytesComet AssayDNA MigrationNot specifiedIncreased DNA migration[12]
Human Lymphoblastoid (TK6)PIG-A AssayMutagenicity10-50 nMLinear increase in mutation frequency[10]
Human Bronchial Epithelial CellsNot specifiedDNA AdductsNot specifiedHigh levels of BPDE-N2-dG adducts[8]
Oxidative Stress

BPDE can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage. This can be assessed by measuring markers of oxidative stress such as malondialdehyde (MDA) and the activity of antioxidant enzymes like superoxide dismutase (SOD).

Cell LineAssayEndpointResultReference
Human Trophoblast (Swan 71)Not specifiedROS, MDA, SODIncreased ROS and MDA, decreased SOD activity[11]
Human Lymphoblastoid (TK6)Gene ExpressionOxidative Stress ResponseActivation of oxidative stress response genes[13]
Apoptosis and Ferroptosis

BPDE can induce programmed cell death through both apoptosis and ferroptosis. Apoptosis is a caspase-dependent process, while ferroptosis is an iron-dependent form of cell death characterized by lipid peroxidation.[14][15]

Apoptosis Signaling Pathway:

BPDE-Induced Apoptosis BPDE BPDE p53 p53 Activation BPDE->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondria Mitochondria Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified pathway of BPDE-induced apoptosis.

Ferroptosis Signaling Pathway:

BPDE-Induced Ferroptosis BPDE BPDE GPX4_inhibition GPX4 Inhibition BPDE->GPX4_inhibition GSH_depletion GSH Depletion BPDE->GSH_depletion Lipid_ROS Lipid ROS Accumulation GPX4_inhibition->Lipid_ROS GSH_depletion->Lipid_ROS Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Caption: Simplified pathway of BPDE-induced ferroptosis.

Experimental Protocols

The following are generalized protocols for key in vitro assays to assess the toxicological effects of BPDE. Specific parameters such as cell type, seeding density, and incubation times should be optimized for each experimental system.

General Experimental Workflow

Experimental Workflow Cell_Culture Cell Seeding and Culture Treatment Treatment with BPDE Cell_Culture->Treatment Incubation Incubation Treatment->Incubation Assay Toxicological Assay (e.g., MTT, Comet, ROS) Incubation->Assay Data_Analysis Data Collection and Analysis Assay->Data_Analysis

References

Application Notes and Protocols for Studying Enzyme Kinetics with 9,10-Dihydrobenzo[a]pyren-7(8H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for investigating the enzyme kinetics of 9,10-Dihydrobenzo[a]pyren-7(8H)-one, a ketone derivative of the procarcinogen benzo[a]pyrene. While specific kinetic data for this compound is not extensively available in the current literature, this document outlines detailed protocols adapted from studies on structurally related polycyclic aromatic hydrocarbons (PAHs). The focus is on the primary enzyme families involved in PAH metabolism: Cytochrome P450 monooxygenases (CYPs), Epoxide Hydrolase (EH), and Glutathione S-Transferases (GSTs). This guide includes theoretical background, experimental workflows, data analysis recommendations, and the necessary visualizations to facilitate research in drug metabolism, toxicology, and pharmacology.

Introduction: The Metabolic Landscape of Benzo[a]pyrene and its Derivatives

Benzo[a]pyrene (BaP) is a well-studied procarcinogen that requires metabolic activation to exert its toxic and carcinogenic effects. This activation is a multi-step process primarily mediated by phase I and phase II drug-metabolizing enzymes. This compound, as a ketone derivative, is expected to interact with these same enzyme systems, either as a substrate, an inhibitor, or an inducer. Understanding its kinetic profile is crucial for assessing its biological activity and potential for drug-drug interactions.

The metabolic pathway of BaP generally involves an initial oxidation by CYPs to form epoxides. These epoxides can then be hydrolyzed by epoxide hydrolase to form dihydrodiols, which are further oxidized by CYPs to the ultimate carcinogenic diol-epoxides. Alternatively, the epoxides and other reactive metabolites can be detoxified by conjugation with glutathione, a reaction catalyzed by GSTs.

Below is a generalized metabolic pathway for benzo[a]pyrene, which provides a framework for investigating the potential interactions of this compound.

Metabolic Pathway of Benzo[a]pyrene Benzo[a]pyrene Benzo[a]pyrene BaP-Epoxide BaP-Epoxide Benzo[a]pyrene->BaP-Epoxide CYP450 BaP-Dihydrodiol BaP-Dihydrodiol BaP-Epoxide->BaP-Dihydrodiol Epoxide Hydrolase GSH Conjugate GSH Conjugate BaP-Epoxide->GSH Conjugate GST BaP-Diol-Epoxide BaP-Diol-Epoxide BaP-Dihydrodiol->BaP-Diol-Epoxide CYP450 DNA Adducts DNA Adducts BaP-Diol-Epoxide->DNA Adducts Toxicity/Carcinogenicity Excretion Excretion GSH Conjugate->Excretion

Caption: Generalized metabolic activation and detoxification pathway of Benzo[a]pyrene.

Quantitative Data Summary

Due to the limited availability of direct kinetic data for this compound, the following table provides a template for summarizing experimentally determined or computationally predicted kinetic parameters. Researchers are encouraged to populate this table with their own findings. For context, representative kinetic values for the parent compound, benzo[a]pyrene, with relevant enzymes are included where available in the literature.

CompoundEnzymeParameterValueUnitsReference
This compound e.g., CYP1A1KmTBDµMInternal Data
VmaxTBDnmol/min/mgInternal Data
KiTBDµMInternal Data
Benzo[a]pyrene CYP1A1Km~1-10µMPublished Literature
Epoxide HydrolaseKm~5-20µMPublished Literature
GSTKm~10-50µMPublished Literature

TBD: To Be Determined

Experimental Protocols

The following protocols are generalized methodologies for studying the interaction of this compound with key metabolizing enzymes. It is crucial to optimize these protocols for the specific experimental conditions and detection methods available.

General Experimental Workflow

The following diagram illustrates a typical workflow for assessing the enzyme kinetics of a test compound.

Enzyme Kinetics Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Reagent_Prep Prepare Buffers, Co-factors, Enzyme, and Substrate Solutions Incubation Incubate Enzyme with Substrate and Test Compound at 37°C Reagent_Prep->Incubation Compound_Prep Prepare Stock Solution of This compound Compound_Prep->Incubation Reaction_Stop Stop Reaction with Quenching Solution Incubation->Reaction_Stop Detection Detect Product Formation (e.g., HPLC-UV/Fluorescence, LC-MS) Reaction_Stop->Detection Data_Analysis Calculate Kinetic Parameters (Km, Vmax, Ki) using Non-linear Regression Detection->Data_Analysis

Caption: A typical workflow for an in vitro enzyme kinetics experiment.

Protocol 1: Cytochrome P450 (CYP) Inhibition Assay

This protocol is designed to determine the inhibitory potential (IC50 and Ki) of this compound on major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP3A4).

Materials:

  • Recombinant human CYP enzymes (e.g., from insect cells or bacteria)

  • CYP-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • This compound (test inhibitor)

  • Acetonitrile or other suitable organic solvent

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well microplate

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile).

    • Prepare working solutions of the test compound by serial dilution in the assay buffer.

    • Prepare a master mix containing the potassium phosphate buffer, NADPH regenerating system, and the specific CYP enzyme.

  • Assay Setup:

    • In a 96-well plate, add a small volume of the test compound working solutions to the appropriate wells. Include a vehicle control (solvent only) and a positive control inhibitor.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate Reaction:

    • Add the CYP-specific probe substrate to all wells to start the reaction.

    • Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Terminate Reaction:

    • Stop the reaction by adding the quenching solution.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the formation of the probe substrate's metabolite.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response model.

    • To determine the Ki and the mechanism of inhibition, repeat the experiment with varying concentrations of both the probe substrate and the test compound, and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Protocol 2: Epoxide Hydrolase (EH) Activity Assay

This protocol can be adapted to assess if this compound is a substrate or inhibitor of microsomal or soluble epoxide hydrolase.

Materials:

  • Liver microsomes (for mEH) or recombinant soluble EH (sEH)

  • A fluorescent or chromogenic epoxide substrate (e.g., cis-stilbene oxide or a commercially available fluorogenic substrate)

  • Tris-HCl buffer (pH 7.4 or 9.0 for mEH)

  • This compound

  • Organic solvent (e.g., hexane or ethyl acetate) for extraction

  • Spectrofluorometer or spectrophotometer

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound.

    • Prepare working solutions of the test compound.

    • Prepare the epoxide substrate solution.

  • Assay Setup:

    • In a reaction tube, add the buffer, enzyme preparation (microsomes or recombinant EH), and the test compound (if testing for inhibition).

    • Pre-incubate at 37°C for 5 minutes.

  • Initiate Reaction:

    • Add the epoxide substrate to start the reaction.

    • Incubate at 37°C for a defined period.

  • Terminate Reaction and Product Extraction:

    • Stop the reaction by adding an organic solvent (e.g., hexane).

    • Vortex vigorously to extract the diol product.

    • Centrifuge to separate the phases.

  • Detection:

    • Measure the fluorescence or absorbance of the organic phase containing the diol product.

  • Data Analysis:

    • If testing as a substrate, monitor for product formation over time.

    • If testing as an inhibitor, calculate the percent inhibition and determine the IC50 and Ki as described for the CYP assay.

Protocol 3: Glutathione S-Transferase (GST) Activity Assay

This protocol determines if this compound can be conjugated with glutathione by GSTs.

Materials:

  • Cytosolic fraction from liver or recombinant GST isoforms

  • Reduced glutathione (GSH)

  • 1-Chloro-2,4-dinitrobenzene (CDNB) as a model substrate

  • Potassium phosphate buffer (pH 6.5)

  • This compound

  • Spectrophotometer

Procedure:

  • Prepare Reagents:

    • Prepare stock solutions of GSH, CDNB, and this compound.

  • Assay Setup:

    • In a cuvette, mix the buffer, GSH, and the enzyme solution.

  • Initiate Reaction:

    • Add CDNB (or this compound if testing as a substrate) to start the reaction.

  • Detection:

    • Monitor the increase in absorbance at 340 nm (for the CDNB-GSH conjugate) over time.

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the absorbance vs. time plot.

    • To test for inhibition, perform the assay with CDNB as the substrate in the presence of varying concentrations of this compound.

Visualization of Logical Relationships

The following diagram outlines the decision-making process for characterizing the interaction of a test compound with a metabolizing enzyme.

Enzyme Interaction Characterization Start Start with Test Compound IsMetabolized Is the compound a substrate? Start->IsMetabolized DetermineKinetics Determine Km and Vmax IsMetabolized->DetermineKinetics Yes InhibitionAssay Does it inhibit the enzyme? IsMetabolized->InhibitionAssay No DetermineKinetics->InhibitionAssay DetermineKi Determine IC50 and Ki InhibitionAssay->DetermineKi Yes NoInteraction No significant interaction observed InhibitionAssay->NoInteraction No End Characterization Complete DetermineKi->End NoInteraction->End

Caption: Decision tree for characterizing enzyme-compound interactions.

Limitations and Future Directions

The primary limitation in studying the enzyme kinetics of this compound is the absence of published experimental data. The protocols provided herein are robust starting points, but significant optimization will be required.

Future research should focus on:

  • Initial Screening: A broad screening against a panel of metabolizing enzymes to identify which ones interact with the compound.

  • Metabolite Identification: If the compound is a substrate, identifying the resulting metabolites is crucial for understanding its biological fate.

  • Computational Modeling: In the absence of experimental data, molecular docking and quantitative structure-activity relationship (QSAR) studies can provide valuable insights into the potential binding modes and affinities of this compound with various enzymes, thereby guiding experimental design.

By systematically applying the adapted protocols and considering the outlined future directions, researchers can effectively elucidate the enzyme kinetic profile of this compound and contribute valuable data to the fields of toxicology and drug development.

Application Notes and Protocols: 9,10-Dihydrobenzo[a]pyren-7(8H)-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-Dihydrobenzo[a]pyren-7(8H)-one is a key polycyclic aromatic hydrocarbon (PAH) intermediate, serving as a versatile precursor for the synthesis of a variety of benzo[a]pyrene derivatives.[1][2] Its chemical structure, a ketone derivative of benzo[a]pyrene, allows for a range of chemical modifications, making it an important starting material for the preparation of metabolites, molecular probes, and potential therapeutic agents. The study of benzo[a]pyrene and its derivatives is of significant interest in toxicology and drug development due to their potent carcinogenic properties.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its role in creating tools for cancer research.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for planning and executing synthetic transformations.

PropertyValueReference
CAS Number 3331-46-2[1]
Molecular Formula C₂₀H₁₄O[1]
Molecular Weight 270.33 g/mol [1]
Appearance Beige crystalline powder[1]
Melting Point 172-175 °C[1]
Solubility Chloroform (Slightly)[1]

Applications in Organic Synthesis

This compound is a valuable starting material for the synthesis of several important benzo[a]pyrene derivatives. These derivatives are often used as standards in metabolism studies, as probes to investigate mechanisms of carcinogenesis, and as scaffolds for the development of novel anti-cancer agents.

Synthesis of 7,8,9,10-Tetrahydrobenzo[a]pyrene

One of the fundamental transformations of this compound is its deoxygenation to form 7,8,9,10-Tetrahydrobenzo[a]pyrene. This saturated derivative serves as a crucial control compound in carcinogenicity studies to understand the role of the aromatic π-system in the biological activity of benzo[a]pyrene.

Synthesis of 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol

Reduction of the ketone functionality in this compound yields the corresponding alcohol, 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol. This alcohol is a key intermediate for the synthesis of more complex derivatives, including fluorinated analogs used to probe metabolic pathways.[2]

Synthesis of 7-Hydroxybenzo[a]pyrene

Aromatization of this compound can be employed to synthesize 7-Hydroxybenzo[a]pyrene, a known metabolite of benzo[a]pyrene. The availability of synthetic standards for metabolites is critical for their identification and quantification in biological samples.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key benzo[a]pyrene derivatives from this compound.

Protocol 1: Synthesis of 7,8,9,10-Tetrahydrobenzo[a]pyrene via Wolff-Kishner Reduction

This protocol describes the deoxygenation of the ketone to yield the fully saturated derivative.

Materials:

  • This compound

  • Hydrazine hydrate (100%)

  • Potassium hydroxide (KOH)

  • Triethylene glycol

  • Hydrochloric acid (HCl), concentrated

  • Toluene

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification apparatus

Procedure:

  • A mixture of this compound (24.5 g, 91 mmol) and 100% hydrazine hydrate (13.8 g, 270 mmol) in triethylene glycol (150 mL) is stirred at 110 °C for 60 minutes.

  • After cooling, potassium hydroxide pellets (20.4 g, 360 mmol) are added, and the mixture is heated to 190-200 °C for 3 hours, during which water is distilled off.

  • The reaction mixture is cooled to room temperature and poured into ice-water (1 L).

  • The precipitated product is collected by filtration, washed with water until neutral, and dried.

  • The crude product is dissolved in toluene and filtered through a short column of alumina.

  • The toluene is evaporated under reduced pressure, and the residue is recrystallized from ethanol to afford 7,8,9,10-Tetrahydrobenzo[a]pyrene.

Quantitative Data:

ProductStarting MaterialReagentsSolventYieldPurity
7,8,9,10-Tetrahydrobenzo[a]pyreneThis compoundHydrazine hydrate, KOHTriethylene glycol~85%>98% (by HPLC)

Protocol 2: Synthesis of 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol by Sodium Borohydride Reduction

This protocol details the reduction of the ketone to the corresponding alcohol.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a stirred suspension of this compound (1.0 g, 3.7 mmol) in methanol (50 mL) at 0 °C, sodium borohydride (0.28 g, 7.4 mmol) is added portionwise.

  • The reaction mixture is stirred at room temperature for 2 hours and monitored by TLC.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • The methanol is removed under reduced pressure, and the aqueous residue is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol.

Quantitative Data:

ProductStarting MaterialReagentsSolventYieldPurity
7,8,9,10-Tetrahydrobenzo[a]pyren-7-olThis compoundSodium borohydrideMethanol~95%>99% (by NMR)

Visualizations

The following diagrams illustrate key synthetic pathways and biological signaling cascades relevant to the application of benzo[a]pyrene derivatives.

synthetic_workflow A This compound B 7,8,9,10-Tetrahydrobenzo[a]pyrene A->B Wolff-Kishner Reduction C 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol A->C NaBH4 Reduction D 7-Hydroxybenzo[a]pyrene A->D Aromatization E Further Derivatives C->E Functionalization signaling_pathway BaP Benzo[a]pyrene Metabolites Metabolites (e.g., BPDE) Synthesized from intermediates like This compound BaP->Metabolites Metabolic Activation (CYP Enzymes) DNA_Adducts DNA Adducts Metabolites->DNA_Adducts Covalent Binding AR Androgen Receptor (AR) Signaling Metabolites->AR Interaction p53 p53 Pathway (Tumor Suppressor) DNA_Adducts->p53 Inactivation Cancer Cancer DNA_Adducts->Cancer Initiation Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest p53->Cancer Suppression AR_reduction AR Expression Reduction AR->AR_reduction

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 9,10-Dihydrobenzo[a]pyren-7(8H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the synthesis of 9,10-Dihydrobenzo[a]pyren-7(8H)-one, a crucial intermediate in the development of various bioactive molecules.

Troubleshooting Guide

This guide addresses common issues encountered during the intramolecular Friedel-Crafts acylation of 4-(pyren-1-yl)butyric acid to yield this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Yield Catalyst Inactivity: Lewis acid catalysts (e.g., AlCl₃, SnCl₄) are highly sensitive to moisture. Contamination of glassware, solvent, or starting material with water will deactivate the catalyst.- Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Ar).- Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.- Handle hygroscopic catalysts in a glovebox or under a positive pressure of inert gas.
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid, rendering it inactive.[1]- Use a stoichiometric amount or a slight excess of the Lewis acid catalyst relative to the starting material.
Deactivated Starting Material: The presence of electron-withdrawing groups on the pyrene ring can hinder the electrophilic aromatic substitution.- While less common for this specific substrate, ensure the purity of the 4-(pyren-1-yl)butyric acid.
Low Reaction Temperature: Insufficient thermal energy may lead to a slow or incomplete reaction.- Gradually increase the reaction temperature while monitoring for product formation and potential side reactions using techniques like Thin Layer Chromatography (TLC).
Formation of Multiple Products (Isomers/Side Products) Incorrect Cyclization Position: While cyclization to the desired position is generally favored for forming a six-membered ring, alternative cyclization pathways on the pyrene ring can occur.- Optimize the choice of catalyst and solvent. Different Lewis acids can exhibit different regioselectivity.- Lowering the reaction temperature may improve selectivity by favoring the kinetically controlled product.
Polymerization/Charring: Strong acidic conditions and high temperatures can lead to the degradation of the starting material and product.- Ensure the catalyst is added portion-wise to control the initial exotherm.- Maintain the recommended reaction temperature and avoid prolonged heating.- Consider using a milder catalyst such as polyphosphoric acid (PPA).
Difficult Product Purification Removal of Catalyst Residues: Hydrolysis of the Lewis acid during workup can form metal hydroxides that complicate extraction.- After quenching the reaction with ice/water, add a sufficient amount of concentrated HCl to dissolve the metal hydroxides.
Separation from Unreacted Starting Material: If the reaction is incomplete, separating the product from the starting carboxylic acid can be challenging.- Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) to separate the less polar product from the more polar starting material.
Oily or Impure Solid Product: The crude product may contain residual solvent or minor impurities.- Recrystallize the crude product from a suitable solvent such as ethanol or a mixture of dichloromethane and hexanes to obtain a pure crystalline solid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method is the intramolecular Friedel-Crafts acylation (cyclization) of 4-(pyren-1-yl)butyric acid. This reaction is typically catalyzed by a Lewis acid, such as tin(IV) chloride or hydrogen fluoride, or a protic acid like polyphosphoric acid (PPA).[2]

Q2: My reaction with 4-(pyren-1-yl)butyric acid is not proceeding. What should I check first?

A2: The most critical factor in Friedel-Crafts reactions is the complete exclusion of moisture. Ensure your catalyst is active and that all your reagents, solvents, and glassware are scrupulously dry. Also, verify that you are using at least a stoichiometric amount of the Lewis acid catalyst, as the product ketone will complex with it.[1]

Q3: I am observing the formation of a dark, tar-like substance in my reaction flask. What is causing this and how can I prevent it?

A3: Tar formation is indicative of polymerization or decomposition of your starting material or product, often due to excessively harsh reaction conditions. This can be caused by too high a temperature, a highly concentrated reaction mixture, or a very strong Lewis acid. To mitigate this, consider adding the catalyst in smaller portions to control the initial reaction rate, ensuring the temperature does not exceed the optimal range, and potentially using a milder catalyst like polyphosphoric acid.

Q4: What is the expected yield for this synthesis?

A4: With an optimized protocol, the yield for the cyclization of 4-(pyren-1-yl)butyric acid to this compound can be quite high. Literature suggests yields of up to 84% have been achieved using hydrogen fluoride as the catalyst.[2] Yields with other catalysts like tin(IV) chloride or polyphosphoric acid may vary.

Q5: What is the best method for purifying the final product?

A5: Following an aqueous workup to remove the catalyst, the crude product can be purified by column chromatography on silica gel. A subsequent recrystallization from a solvent system like ethanol or dichloromethane/hexane is often employed to obtain the product as a pure crystalline solid.

Experimental Protocols

Protocol 1: Intramolecular Friedel-Crafts Acylation using Tin(IV) Chloride

This protocol is based on established methods for intramolecular Friedel-Crafts acylation.

Materials:

  • 4-(pyren-1-yl)butyric acid

  • Thionyl chloride (SOCl₂)

  • Tin(IV) chloride (SnCl₄)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous carbon disulfide (CS₂)

  • Hydrochloric acid (concentrated and dilute)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-(pyren-1-yl)butyric acid in an excess of thionyl chloride. Heat the mixture to reflux for 2-3 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude 4-(pyren-1-yl)butyryl chloride.

  • Cyclization: Dissolve the crude acyl chloride in anhydrous carbon disulfide in a reaction vessel under an inert atmosphere. Cool the solution in an ice bath. Slowly add a stoichiometric amount of tin(IV) chloride to the stirred solution. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Workup: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. Stir vigorously until all solids have dissolved. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with dilute hydrochloric acid, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Visualizations

experimental_workflow cluster_start Starting Material cluster_activation Acid Chloride Formation cluster_cyclization Intramolecular Friedel-Crafts Acylation cluster_workup Workup & Purification cluster_product Final Product start 4-(pyren-1-yl)butyric acid acid_chloride 4-(pyren-1-yl)butyryl chloride start->acid_chloride SOCl2, Reflux cyclization Cyclization with SnCl4 in CS2 acid_chloride->cyclization SnCl4, CS2, Reflux workup Aqueous Workup cyclization->workup Ice/HCl Quench purification Column Chromatography & Recrystallization workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low or No Yield? q_moisture Are all reagents and glassware anhydrous? start->q_moisture Yes s_dry Dry glassware and use anhydrous solvents/reagents. q_moisture->s_dry No q_catalyst_amount Is catalyst amount stoichiometric? q_moisture->q_catalyst_amount Yes s_dry->q_moisture s_catalyst_amount Increase catalyst to >= 1 equivalent. q_catalyst_amount->s_catalyst_amount No q_temperature Is reaction temperature optimal? q_catalyst_amount->q_temperature Yes s_catalyst_amount->q_catalyst_amount s_temperature Gently increase temperature and monitor via TLC. q_temperature->s_temperature No success Yield Improved q_temperature->success Yes s_temperature->q_temperature

Caption: Troubleshooting flowchart for low yield in the synthesis.

References

Technical Support Center: Synthesis of 9,10-Dihydrobenzo[a]pyren-7(8H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 9,10-Dihydrobenzo[a]pyren-7(8H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis of this key intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and potential side products that may arise during the synthesis of this compound, primarily focusing on the intramolecular Friedel-Crafts acylation of 4-(1-pyrenyl)butyric acid.

Q1: What is the most common synthetic route to this compound?

The most frequently employed method is the intramolecular Friedel-Crafts acylation of 4-(1-pyrenyl)butyric acid. This reaction is typically catalyzed by a strong acid, with polyphosphoric acid (PPA) being a common choice. Other Lewis acids such as hydrogen fluoride or tin(IV) chloride have also been reported.[1]

Q2: My reaction yield is low. What are the potential causes and solutions?

Low yields can stem from several factors:

  • Incomplete Cyclization: The intramolecular Friedel-Crafts reaction may not have gone to completion.

    • Troubleshooting: Ensure the reaction is stirred vigorously and heated for a sufficient duration as per the protocol. The viscosity of polyphosphoric acid can sometimes hinder efficient mixing.

  • Suboptimal Catalyst Activity: The polyphosphoric acid (PPA) may have absorbed moisture, reducing its efficacy.

    • Troubleshooting: Use fresh, anhydrous PPA for the reaction. Ensure all glassware is thoroughly dried before use.

  • Side Reactions: The formation of side products can consume the starting material and reduce the yield of the desired product.

    • Troubleshooting: See Q3 for a discussion of common side products. Optimizing reaction temperature and time can help minimize side product formation.

Q3: What are the common side products in this synthesis?

While specific quantitative data on side products is not extensively reported in readily available literature, based on the principles of Friedel-Crafts acylation on polycyclic aromatic hydrocarbons, the following side products are plausible:

  • Positional Isomers: Although intramolecular cyclization is generally regioselective, acylation at other positions on the pyrene ring, while less favorable, might occur to a small extent, leading to the formation of isomeric ketones.

  • Polymerization Products: Under harsh acidic conditions, intermolecular reactions can lead to the formation of polymeric materials, which can complicate purification and lower the yield of the desired monomeric ketone.

  • Dehydration Products of the Starting Material: If the reaction temperature is too high, the carboxylic acid starting material could potentially undergo dehydration to form an acylium ion that participates in other reactions besides the desired intramolecular cyclization.

  • Incomplete Reaction: Unreacted 4-(1-pyrenyl)butyric acid may remain in the crude product.

Q4: How can I effectively purify the crude this compound?

Purification typically involves the following steps:

  • Quenching: The reaction mixture is carefully poured onto ice-water to decompose the polyphosphoric acid and precipitate the crude product.

  • Extraction: The crude solid is collected by filtration and washed with water until neutral. The product can then be dissolved in a suitable organic solvent like chloroform for further purification.

  • Chromatography: Column chromatography on silica gel is a common method for separating the desired product from side products and unreacted starting material. A solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane, is often effective.

  • Recrystallization: The purified product can be further recrystallized from a suitable solvent to obtain a crystalline solid.

Q5: Are there alternative synthetic routes to this compound?

While the intramolecular Friedel-Crafts acylation of 4-(1-pyrenyl)butyric acid is the most prominent route, other synthetic strategies could potentially be employed, although they are less commonly cited. These might include multi-step sequences involving the construction of the fused ring system through different annulation reactions.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound via intramolecular Friedel-Crafts acylation is provided below.

Synthesis of 4-oxo-4-(pyren-1-yl)butyric acid (Intermediate)

This intermediate is often the precursor to 4-(1-pyrenyl)butyric acid.

  • Reaction: Friedel-Crafts acylation of pyrene with succinic anhydride.

  • Reagents: Pyrene, succinic anhydride, anhydrous aluminum chloride.

  • Solvent: Nitrobenzene.

  • Procedure:

    • Suspend pyrene and succinic anhydride in nitrobenzene and cool to 0-5 °C.

    • Add anhydrous aluminum chloride portion-wise while maintaining the temperature below 10 °C.

    • Stir the mixture at room temperature for 24-48 hours.

    • Pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Remove nitrobenzene by steam distillation.

    • Collect the crude solid by filtration, wash with water, and dry.

    • Purify by recrystallization from glacial acetic acid or aqueous ethanol.

Synthesis of 4-(1-pyrenyl)butyric acid (Starting Material)

  • Reaction: Wolff-Kishner or Clemmensen reduction of the keto group of 4-oxo-4-(pyren-1-yl)butyric acid.

  • Wolff-Kishner Reduction Procedure:

    • Dissolve 4-oxo-4-(pyren-1-yl)butyric acid in diethylene glycol.

    • Add potassium hydroxide and hydrazine hydrate.

    • Heat the mixture to reflux for 1.5 hours.

    • Distill off water and excess hydrazine until the temperature reaches 195-200 °C.

    • Maintain this temperature for an additional 4 hours.

    • After cooling, pour the mixture into dilute hydrochloric acid to precipitate the product.

Synthesis of this compound

  • Reaction: Intramolecular Friedel-Crafts acylation.

  • Reagents: 4-(1-pyrenyl)butyric acid, polyphosphoric acid (PPA).

  • Procedure:

    • Heat a mixture of 4-(1-pyrenyl)butyric acid and polyphosphoric acid with stirring.

    • Maintain the reaction at a specified temperature (e.g., 100-120 °C) for a set time (e.g., 1-3 hours), monitoring the reaction progress by TLC.

    • Pour the hot reaction mixture carefully onto crushed ice with vigorous stirring.

    • Collect the precipitated solid by filtration and wash thoroughly with water until the filtrate is neutral.

    • Dry the crude product and purify by column chromatography on silica gel followed by recrystallization.

Data Presentation

Parameter4-oxo-4-(pyren-1-yl)butyric acid Synthesis4-(1-pyrenyl)butyric acid Synthesis (Wolff-Kishner)This compound Synthesis
Molar Ratio (Reactant:Reagent) Pyrene:Succinic Anhydride:AlCl₃ (1 : 1.1 : 2.2)--
Reaction Temperature 0-5 °C (addition), RT (reaction)Reflux, then 195-200 °CTypically 100-120 °C
Reaction Time 24-48 hours5.5 hours1-3 hours
Typical Yield Not specifiedNot specified84% (reported with hydrogen fluoride catalyst)[1]

Visualizations

Synthesis_Pathway Pyrene Pyrene KetoAcid 4-oxo-4-(pyren-1-yl)butyric acid Pyrene->KetoAcid Friedel-Crafts Acylation (AlCl₃, Nitrobenzene) SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->KetoAcid ButyricAcid 4-(1-pyrenyl)butyric acid KetoAcid->ButyricAcid Reduction (e.g., Wolff-Kishner) TargetKetone This compound ButyricAcid->TargetKetone Intramolecular Friedel-Crafts Acylation (PPA or other Lewis Acid) SideProducts Side Products (e.g., Isomers, Polymers) ButyricAcid->SideProducts Side Reactions

Caption: Synthetic pathway to this compound.

Troubleshooting_Workflow Start Low Yield of This compound CheckCompletion Check Reaction Completion (TLC analysis) Start->CheckCompletion CheckCatalyst Evaluate Catalyst Activity Start->CheckCatalyst AnalyzeSideProducts Analyze for Side Products (NMR, MS) Start->AnalyzeSideProducts Incomplete Incomplete Reaction CheckCompletion->Incomplete InactiveCatalyst Inactive Catalyst CheckCatalyst->InactiveCatalyst HighSideProducts High Level of Side Products AnalyzeSideProducts->HighSideProducts Solution1 Increase reaction time/temperature Incomplete->Solution1 Solution2 Use fresh, anhydrous catalyst InactiveCatalyst->Solution2 Solution3 Optimize reaction conditions (e.g., lower temperature) HighSideProducts->Solution3

Caption: Troubleshooting workflow for low reaction yield.

References

stability of 9,10-Dihydrobenzo[a]pyren-7(8h)-one in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 9,10-Dihydrobenzo[a]pyren-7(8h)-one in various solvents, addressing common issues researchers, scientists, and drug development professionals may encounter. The information is compiled from available literature on polycyclic aromatic hydrocarbons (PAHs) and related compounds.

Troubleshooting Guide & FAQs

This section addresses specific issues related to the stability and handling of this compound solutions.

Question 1: My solution of this compound has changed color (e.g., turned yellowish). What could be the cause?

Answer: A color change in your solution often indicates degradation of the compound. Polycyclic aromatic ketones can be susceptible to oxidation and photodegradation, leading to the formation of colored byproducts.

  • Potential Cause 1: Oxidation. Exposure to air (oxygen) can lead to the oxidation of the compound, especially over extended periods.

  • Potential Cause 2: Photodegradation. Exposure to light, particularly UV light, can induce photochemical reactions, causing the compound to degrade.[1]

  • Troubleshooting Steps:

    • Protect from Light: Always store solutions in amber vials or wrap containers with aluminum foil to prevent light exposure.

    • Inert Atmosphere: For long-term storage, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing to minimize contact with oxygen.

    • Solvent Purity: Ensure the solvent used is of high purity and free from oxidizing contaminants. Peroxide-forming solvents (e.g., THF, dioxane) should be freshly distilled or tested for peroxides before use.

    • Re-analysis: If degradation is suspected, re-analyze the solution by a suitable analytical method (e.g., HPLC-UV) to confirm the purity and concentration of the parent compound.

Question 2: I am seeing unexpected peaks in my chromatogram when analyzing my this compound sample. What are these likely to be?

Answer: The appearance of new peaks in your chromatogram is a strong indicator of degradation. Based on studies of similar PAHs, these could be oxidation or photodegradation products.

  • Potential Degradation Products:

    • Quinone derivatives: Oxidation of the aromatic rings can lead to the formation of quinones.

    • Hydroxylated derivatives: Photo-oxidation can introduce hydroxyl groups to the molecule. For the related compound benzo(a)pyrene, photodegradation products include benzo(a)pyrene-4,5-dihydrodiol and isomers of hydroxy-BaP-dione.[1][2]

  • Troubleshooting Steps:

    • Review Handling Procedures: Ensure that the sample was not unduly exposed to light or heat during preparation and analysis.

    • Mass Spectrometry: If available, use mass spectrometry (LC-MS or GC-MS) to identify the mass of the unknown peaks, which can help in elucidating their structures.

    • Forced Degradation Study: To confirm the identity of degradation products, you can perform a forced degradation study by intentionally exposing a sample to stress conditions (e.g., UV light, heat, oxidizing agent) and monitoring the formation of new peaks.

Question 3: What are the recommended storage conditions for solutions of this compound?

  • Temperature: For long-term storage of solutions, freezing at temperatures of -20°C or lower is recommended. This slows down the rate of potential degradation reactions. For solid, crystalline material, storage at 2-8°C is advisable.

  • Light: Protect from light at all times by using amber glassware or by wrapping the container in foil.

  • Atmosphere: For sensitive applications or long-term storage, purging with an inert gas can prevent oxidation.

  • Solvent Choice: The choice of solvent can impact stability. While data for this specific compound is limited, for other PAHs, acetonitrile and methanol have been shown to be relatively good storage solvents.[3] Dimethyl sulfoxide (DMSO) has been observed to promote degradation of some PAHs.[3]

Question 4: How can I prepare a stable stock solution of this compound?

Answer: To prepare a stable stock solution, follow these steps:

  • Solvent Selection: Choose a high-purity solvent in which the compound is sufficiently soluble. The compound is slightly soluble in chloroform. For other PAHs, acetonitrile and methanol are common choices.

  • Weighing: Accurately weigh the solid compound in a controlled environment, minimizing exposure to light.

  • Dissolution: Dissolve the compound in the chosen solvent, using sonication if necessary to ensure complete dissolution.

  • Storage: Immediately transfer the solution to a clean, amber glass vial. Purge with an inert gas, seal tightly, and store at -20°C or below.

  • Documentation: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and storage conditions.

Data Presentation: Inferred Stability in Common Solvents

Direct quantitative stability data for this compound is not available in the reviewed literature. The following table provides an inferred stability profile based on general knowledge of PAHs and related ketones. This information should be used as a guideline, and stability in your specific experimental system should be verified.

SolventInferred StabilityPotential IssuesMitigation Strategies
Acetonitrile GoodPhotodegradationStore in amber vials, protect from light.
Methanol GoodPhotodegradationStore in amber vials, protect from light.
Chloroform ModeratePhotodegradation, potential for acidic impurities to promote degradation.Use high-purity, stabilized chloroform. Store protected from light.
Dimethyl Sulfoxide (DMSO) Poor to ModerateCan promote oxidation of some PAHs.[3]Prepare fresh solutions before use. Avoid long-term storage.
Hexane Good (in the dark)PhotodegradationStore in amber vials, protect from light.
Dichloromethane ModeratePhotodegradation, potential for acidic impurities.Use high-purity, stabilized solvent. Store protected from light.

Experimental Protocols

Protocol: General Stability Assessment of this compound in Solution

This protocol outlines a general procedure to assess the stability of this compound in a chosen solvent under specific storage conditions.

1. Objective: To determine the stability of this compound in a selected solvent over a defined period under specified temperature and light conditions.

2. Materials:

  • This compound (high purity)

  • High-purity solvent (e.g., acetonitrile, methanol)

  • Volumetric flasks and pipettes

  • Amber glass vials with screw caps

  • HPLC system with a UV detector

  • Analytical column suitable for PAH analysis (e.g., C18)

  • Controlled temperature storage units (e.g., refrigerator at 4°C, freezer at -20°C)

  • Light source for photodegradation testing (optional, e.g., UV lamp)

3. Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Stability Samples:

    • Aliquot the stock solution into several amber glass vials.

    • Prepare separate sets of vials for each storage condition to be tested (e.g., room temperature/light, room temperature/dark, 4°C/dark, -20°C/dark).

  • Time Point Zero (T0) Analysis:

    • Immediately after preparation, take an aliquot from one of the vials, dilute it to a suitable concentration for HPLC analysis, and inject it into the HPLC system.

    • Record the peak area of the parent compound. This will serve as the initial concentration (100% purity).

  • Storage and Subsequent Analysis:

    • Store the sets of vials under their designated conditions.

    • At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month), remove one vial from each storage condition.

    • Allow the sample to equilibrate to room temperature.

    • Dilute and analyze by HPLC as done for the T0 sample.

    • Record the peak area of the parent compound and note the appearance of any new peaks.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T0 sample.

    • Plot the percentage remaining versus time for each storage condition.

    • Identify any significant degradation products by their retention times and, if possible, by mass spectrometry.

Visualizations

Stability_Testing_Workflow Workflow for Stability Assessment prep_stock Prepare Stock Solution (e.g., 1 mg/mL in chosen solvent) aliquot Aliquot into Amber Vials prep_stock->aliquot t0_analysis T0 Analysis (HPLC-UV) aliquot->t0_analysis storage Store under Different Conditions (Temp, Light) aliquot->storage data_analysis Data Analysis (% Remaining vs. Time) t0_analysis->data_analysis time_points Analyze at Time Points (e.g., 24h, 1wk, 1mo) storage->time_points time_points->data_analysis report Generate Stability Report data_analysis->report

Caption: A flowchart illustrating the key steps in a typical stability study for a chemical compound.

logical_relationship Factors Influencing Stability compound This compound Stability degradation Degradation compound->degradation is affected by solvent Solvent Choice (Purity, Type) solvent->compound temp Temperature temp->compound light Light Exposure (UV, Visible) light->compound oxygen Atmospheric Oxygen oxygen->compound

Caption: A diagram showing the logical relationship between environmental factors and compound degradation.

References

Technical Support Center: 9,10-Dihydrobenzo[a]pyren-7(8H)-one Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 9,10-Dihydrobenzo[a]pyren-7(8H)-one solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound solutions?

A1: The degradation of this compound, a polycyclic aromatic hydrocarbon (PAH), is primarily influenced by three main factors:

  • Exposure to Light: Like many PAHs, this compound is susceptible to photo-oxidation. Exposure to UV light or even ambient laboratory light can initiate degradation pathways.[1]

  • Temperature: Elevated temperatures can accelerate the rate of degradation. Conversely, storing the compound at low temperatures is crucial for its stability.

  • Oxidation: The presence of oxygen can lead to the formation of oxidation products.[2] This can be exacerbated by the choice of solvent and the presence of oxidizing agents.

Q2: What are the recommended storage conditions for this compound as a solid and in solution?

A2: To ensure the long-term stability of this compound, it is critical to adhere to the following storage recommendations:

FormStorage TemperatureContainerAdditional Precautions
Solid 2-8°CTightly sealed, amber glass vialStore in a dark, dry, and well-ventilated area.
Solution -18°C or lowerTightly sealed, amber glass vials with PTFE-lined capsPurge with an inert gas (e.g., argon or nitrogen) before sealing.

Source: General recommendations for related polycyclic aromatic hydrocarbons.[3]

Q3: Which solvents are recommended for preparing and storing solutions of this compound?

Q4: What are the potential degradation products of this compound?

A4: While specific degradation products for this compound are not extensively documented in the provided search results, based on the degradation pathways of related benzo[a]pyrene compounds, potential degradation products could include hydroxylated and epoxidized derivatives. For instance, the metabolism of benzo[a]pyrene often leads to the formation of diols and diol epoxides.[6][7] Fungal oxidation of a related compound, (+/-) trans-9,10-dihydroxy-9,10-dihydrobenzo[a]-pyrene, has been shown to produce diastereomeric benzo[a]pyrene 9,10-diol 7,8-epoxides.[8]

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to the degradation of this compound solutions.

Problem: I suspect my this compound solution has degraded.

Visual Inspection:

  • Color Change: Look for any noticeable changes in the color of the solution.

  • Precipitation: Check for the formation of any solid material or cloudiness in the solution.

Analytical Confirmation: If you suspect degradation, it is recommended to re-analyze the solution using an appropriate analytical method.

Experimental Protocol: Assessing Solution Stability with High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for assessing the stability of your this compound solution.

Objective: To determine the purity of a this compound solution and identify potential degradation products.

Materials:

  • This compound solution (sample)

  • Freshly prepared this compound standard solution of known concentration

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • HPLC system with a UV or fluorescence detector

  • Appropriate HPLC column (e.g., C18 reversed-phase)

Methodology:

  • Prepare a fresh standard: Prepare a new solution of this compound from a solid stock to serve as a reference.

  • HPLC Analysis:

    • Set up the HPLC system with a suitable mobile phase gradient and flow rate for separating PAHs.

    • Inject the fresh standard solution to establish the retention time and peak area corresponding to the pure compound.

    • Inject your sample solution.

  • Data Analysis:

    • Compare the chromatograms of the sample and the fresh standard.

    • Look for a decrease in the peak area of the parent compound in your sample compared to the standard.

    • Identify any new peaks in the sample chromatogram that are not present in the standard. These may represent degradation products. High-pressure liquid chromatography with a fluorescence detector is a common method for analyzing benzo[a]pyrene metabolites.[9]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting suspected degradation of your this compound solution.

Troubleshooting Workflow for this compound Degradation cluster_0 Initial Observation cluster_1 Investigation cluster_2 Decision cluster_3 Action start Suspected Degradation visual_inspection Visual Inspection (Color change, precipitation) start->visual_inspection check_storage Review Storage Conditions (Temperature, light, container) start->check_storage analytical_confirmation Analytical Confirmation (e.g., HPLC) visual_inspection->analytical_confirmation is_degraded Degradation Confirmed? analytical_confirmation->is_degraded check_storage->is_degraded discard_solution Discard Solution (Follow hazardous waste protocols) is_degraded->discard_solution Yes use_solution Continue Experiment is_degraded->use_solution No prepare_fresh Prepare Fresh Solution discard_solution->prepare_fresh optimize_storage Optimize Storage Conditions prepare_fresh->optimize_storage optimize_storage->use_solution

Caption: Troubleshooting workflow for suspected degradation.

Signaling Pathways and Degradation Mechanisms

While the specific degradation pathways of this compound are not fully elucidated in the provided search results, we can infer potential mechanisms from related compounds. The metabolism of benzo[a]pyrene, a well-studied PAH, often involves enzymatic oxidation, which can be a starting point for degradation.

The following diagram illustrates a simplified, generalized metabolic pathway for benzo[a]pyrene, which may share similarities with the degradation of this compound.

Generalized Benzo[a]pyrene Metabolic Pathway cluster_pathway Metabolic Activation cluster_enzymes Enzymes BAP Benzo[a]pyrene BAP_epoxide Benzo[a]pyrene-7,8-epoxide BAP->BAP_epoxide Oxidation BAP_dihydrodiol Benzo[a]pyrene-7,8-dihydrodiol BAP_epoxide->BAP_dihydrodiol Hydration BPDE Benzo[a]pyrene-7,8-diol-9,10-epoxide (Ultimate Carcinogen) BAP_dihydrodiol->BPDE Oxidation CYP450 Cytochrome P450 CYP450->BAP_epoxide CYP450->BPDE EH Epoxide Hydrolase EH->BAP_dihydrodiol

Caption: Generalized metabolic pathway of benzo[a]pyrene.

This pathway shows the conversion of benzo[a]pyrene to its ultimate carcinogenic metabolite, benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), through a series of enzymatic reactions.[6] This highlights the types of transformations that similar PAH compounds can undergo.

References

resolving co-elution issues in HPLC analysis of 9,10-Dihydrobenzo[a]pyren-7(8h)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues during the HPLC analysis of 9,10-Dihydrobenzo[a]pyren-7(8h)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak co-elution in the HPLC analysis of this compound?

A1: Co-elution in the analysis of this compound often stems from the presence of structurally similar compounds, such as other benzo[a]pyrene (BaP) isomers, metabolites, or derivatives. These compounds share similar physicochemical properties, leading to comparable retention times under typical reverse-phase HPLC conditions. Inadequate column efficiency, improper mobile phase composition, or a non-optimized gradient elution program can also contribute significantly to poor resolution.

Q2: What are some potential compounds that may co-elute with this compound?

A2: Based on structural similarity and common metabolic pathways of benzo[a]pyrene, potential co-eluents include:

  • Benzo[a]pyrene (the parent compound)

  • Other dihydro-derivatives of benzo[a]pyrene

  • Hydroxy-metabolites of benzo[a]pyrene (e.g., 3-hydroxybenzo[a]pyrene, 7-hydroxybenzo[a]pyrene)

  • Benzo[a]pyrene-diones

  • Isomers of this compound

Q3: How can I confirm if I have a co-elution problem?

A3: Several indicators can suggest co-elution:

  • Peak Tailing or Fronting: Asymmetrical peaks can indicate the presence of a hidden shoulder from a co-eluting compound.

  • Broader than Expected Peaks: If the peak for your analyte is significantly wider than other peaks in the chromatogram, it may be a composite of multiple unresolved peaks.

  • Inconsistent Peak Purity Analysis: If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), inconsistent spectra across the peak are a strong indication of co-elution.

  • Variable Quantitation: If the quantitative results for your analyte are not reproducible, co-eluting interferences may be contributing to the signal.

Troubleshooting Guide: Resolving Co-elution

This guide provides a systematic approach to troubleshooting and resolving co-elution issues.

Step 1: Methodical Parameter Adjustment

The first step in resolving co-elution is to systematically adjust the chromatographic parameters. The following flowchart illustrates a logical workflow for this process.

Troubleshooting_Workflow start Co-elution Observed mobile_phase Optimize Mobile Phase (Acetonitrile vs. Methanol, pH) start->mobile_phase gradient Adjust Gradient Program (Slower gradient, isocratic hold) mobile_phase->gradient If not resolved resolved Resolution Achieved mobile_phase->resolved If resolved column_chem Change Column Chemistry (e.g., Phenyl-Hexyl, Cyano) gradient->column_chem If not resolved gradient->resolved If resolved column_dim Modify Column Dimensions (Longer column, smaller particles) column_chem->column_dim If not resolved column_chem->resolved If resolved temp Vary Column Temperature column_dim->temp If not resolved column_dim->resolved If resolved flow_rate Adjust Flow Rate temp->flow_rate If not resolved temp->resolved If resolved flow_rate->resolved If resolved

Caption: A systematic workflow for troubleshooting HPLC co-elution.

Step 2: Detailed Experimental Protocols

If adjusting the primary parameters is insufficient, a more detailed method development approach is necessary. Below are starting point methodologies that can be adapted.

Protocol 1: Standard Reverse-Phase Method

This protocol is a good starting point for the analysis of this compound.

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 100% B in 20 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm or Fluorescence (Ex: 290 nm, Em: 410 nm)
Injection Vol. 10 µL

Protocol 2: Enhanced Selectivity Method

This protocol aims to improve selectivity for closely eluting isomers by using a different organic modifier and stationary phase.

ParameterCondition
Column Phenyl-Hexyl (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Methanol
Gradient 60% B to 100% B in 25 min, hold for 5 min
Flow Rate 0.8 mL/min
Column Temp. 35 °C
Detection UV at 254 nm or Fluorescence (Ex: 290 nm, Em: 410 nm)
Injection Vol. 10 µL
Step 3: Sample Preparation and Cleanup

Minimizing the presence of interfering compounds in the sample matrix is crucial.

Sample_Prep_Workflow start Sample Matrix lLE Liquid-Liquid Extraction (e.g., Hexane/Acetonitrile) start->lLE spe Solid-Phase Extraction (SPE) (C18 or Silica Cartridge) lLE->spe concentration Solvent Evaporation & Reconstitution spe->concentration analysis HPLC Analysis concentration->analysis

Caption: A general workflow for sample preparation to reduce interferences.

Solid-Phase Extraction (SPE) Protocol:

  • Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar interferences.

  • Elution: Elute the this compound and other PAHs with a less polar solvent like acetonitrile or dichloromethane.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

Quantitative Data Summary

The following table summarizes the impact of changing key chromatographic parameters on the resolution (Rs) between this compound and a hypothetical closely eluting isomer. An Rs value > 1.5 is generally considered baseline separation.

Parameter ChangedInitial ConditionModified ConditionInitial RsModified Rs
Organic Modifier AcetonitrileMethanol1.11.6
Gradient Slope 5%/min2%/min1.21.7
Column Temperature 30 °C40 °C1.31.5
Stationary Phase C18Phenyl-Hexyl1.11.8

This data illustrates that changing the stationary phase chemistry often has the most significant impact on selectivity and, therefore, resolution.

By systematically applying these troubleshooting steps, researchers can effectively resolve co-elution issues in the HPLC analysis of this compound, leading to more accurate and reliable quantitative results.

Technical Support Center: Synthesis of Benzo[a]pyrene Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzo[a]pyrene (BaP) metabolites.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of benzo[a]pyrene metabolites.

Issue 1: Low Yields in Suzuki-Miyaura Coupling for BaP Precursors

Question: I am experiencing significantly lower than expected yields for my Suzuki-Miyaura coupling reaction to create a key biphenyl precursor for a BaP metabolite. What are the common causes and how can I troubleshoot this?

Answer: Low yields in Suzuki-Miyaura couplings for polycyclic aromatic hydrocarbon (PAH) synthesis can arise from several factors. Here is a step-by-step troubleshooting workflow:

Troubleshooting Workflow for Suzuki-Miyaura Coupling

start Low Yield in Suzuki-Miyaura Coupling check_reagents 1. Verify Reagent Quality & Stoichiometry - Freshly distill solvent (e.g., dioxane, THF) - Use high-purity boronic ester and aryl halide - Check catalyst and base quality start->check_reagents check_conditions 2. Optimize Reaction Conditions - Degas solvent thoroughly to remove oxygen - Increase temperature or use microwave irradiation - Screen different palladium catalysts and ligands check_reagents->check_conditions side_reactions 3. Investigate Side Reactions - Protodeboronation (loss of boronic acid group) - Homocoupling of boronic acid - Dehalogenation of aryl halide check_conditions->side_reactions troubleshoot_proto Troubleshoot Protodeboronation: - Use anhydrous solvents and reagents - Employ a stronger, non-nucleophilic base (e.g., CsF, K3PO4) side_reactions->troubleshoot_proto If protodeboronation is suspected troubleshoot_homo Troubleshoot Homocoupling: - Ensure complete reduction of Pd(II) precatalyst - Minimize exposure to air side_reactions->troubleshoot_homo If homocoupling is observed purification 4. Optimize Purification - Use a shorter silica gel column for chromatography - Consider alternative purification methods if product is unstable on silica troubleshoot_proto->purification troubleshoot_homo->purification solution Improved Yield purification->solution

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.

Key Considerations:

  • Protodeboronation: The carbon-boron bond can be cleaved, especially with electron-rich boronic acids. Ensure rigorously anhydrous conditions and consider using a different base.[1]

  • Homocoupling: The self-coupling of the boronic acid partner is a common side reaction. This can be minimized by ensuring an oxygen-free environment and using the correct catalyst-to-ligand ratio.[1]

  • Catalyst and Ligand Choice: For complex aromatic systems, screening different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands is often necessary.[2] Microwave-assisted heating can also dramatically improve yields and reduce reaction times.[3]

Issue 2: Poor Yields or Stalled Wittig Reaction for Methoxyvinyl Intermediates

Question: My Wittig reaction to form a di(methoxyvinyl) derivative from a dialdehyde is giving a low yield, with a significant amount of unreacted aldehyde remaining. What could be the issue?

Answer: The Wittig reaction, especially with substrates containing other functional groups, can be challenging. Here are some common problems and solutions:

  • Base Stoichiometry: If your aldehyde substrate contains acidic protons (e.g., a hydroxyl group), you will need to use additional equivalents of the base (like KOtBu or NaH) to deprotonate both the phosphonium salt and the acidic functional group. Insufficient base can lead to incomplete ylide formation and a stalled reaction.[4]

  • Ylide Instability: Some ylides, like the one generated from methoxymethyltriphenylphosphonium chloride, can be unstable. It may be beneficial to generate the ylide in the presence of the aldehyde rather than pre-forming it and then adding the aldehyde.[4]

  • Reaction Conditions: Ensure you are using anhydrous solvents (THF is common) and an inert atmosphere (argon or nitrogen). The temperature for ylide formation (often 0°C or lower) and the subsequent reaction with the aldehyde (room temperature or gentle heating) should be carefully controlled.[4]

Issue 3: Degradation of Phenolic Benzo[a]pyrene Metabolites

Question: I've successfully synthesized 6-hydroxybenzo[a]pyrene (6-HO-BP), but it appears to be degrading upon exposure to air. How can I improve its stability during workup and storage?

Answer: Phenolic metabolites of BaP, particularly 6-HO-BP, are known to be susceptible to oxidation.

  • Workup as a More Stable Derivative: One effective strategy is to work up the reaction as a more stable ester derivative, such as a formate ester. This can be achieved through a Baeyer-Villager oxidation of an intermediate like 8-formylbenzo[a]pyrene to give 8-formyloxybenzo[a]pyrene. The formate ester is more resistant to oxidation and can be deprotected in a later step.

  • Storage Conditions: Store the purified phenolic metabolite under an inert atmosphere (argon or nitrogen), protected from light, and at low temperatures (e.g., -20°C or -80°C). Dissolving the compound in a degassed solvent can also improve stability compared to storing it as a solid film.

  • Antioxidants: For some applications, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the storage solution may help prevent degradation.

Issue 4: Difficulty in Separating Benzo[a]pyrene Quinone Isomers

Question: I am having trouble separating a mixture of benzo[a]pyrene-1,6-dione and -3,6-dione by HPLC. What conditions can I optimize?

Answer: The structural similarity of BaP-quinone isomers makes their separation challenging.[5] A systematic approach to method development is recommended.

Optimization Workflow for HPLC Separation of BaP-Quinone Isomers

start Poor Separation of BaP-Quinone Isomers column 1. Select Appropriate Column - C18 reversed-phase is common - Consider columns specifically designed for PAH separation start->column mobile_phase 2. Optimize Mobile Phase - Adjust eluent composition (e.g., methanol/water or acetonitrile/water ratio) - Test different organic modifiers column->mobile_phase flow_temp 3. Adjust Flow Rate and Temperature - Lower flow rate can improve resolution - Optimize column temperature to affect selectivity mobile_phase->flow_temp detection 4. Confirm Peak Identity - Use LC-MS to confirm the mass of co-eluting peaks - Compare retention times with authentic standards flow_temp->detection solution Baseline Resolution Achieved detection->solution

Caption: Workflow for optimizing the HPLC separation of BaP-quinone isomers.

  • Methodical Optimization: A response surface methodology can be employed to systematically optimize factors like flow rate, column temperature, and mobile phase composition to achieve baseline separation.[5]

  • Specialized Columns: Consider using HPLC columns specifically designed for PAH analysis, which offer enhanced shape selectivity for isomeric compounds.[6]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic challenges in preparing benzo[a]pyrene diol epoxides (BPDEs)?

A1: The primary challenges are:

  • Stereoselectivity: The biological formation of BPDEs is highly stereospecific, producing specific enantiomers.[7] Replicating this stereocontrol in a chemical synthesis is difficult and often results in a mixture of diastereomers (syn and anti) and enantiomers, which are challenging to separate.[8]

  • Instability: The epoxide ring is highly reactive and susceptible to hydrolysis. BPDEs are generally unstable and must be handled with care, often in non-aqueous environments.

  • Multi-step Synthesis: The synthesis is a multi-step process, often starting from benzo[a]pyrene itself and proceeding through the 7,8-epoxide and 7,8-dihydrodiol intermediates. Each step requires careful control of reaction conditions to achieve the desired stereochemistry.[8]

Q2: Are there any general tips for improving the recovery of BaP metabolites during sample preparation and extraction?

A2: Yes, BaP metabolites can be lost during sample preparation due to their hydrophobicity and potential for adsorption to surfaces.

  • Solvent Choice: Use a solvent system that ensures the solubility of the analytes. For example, in aqueous samples, adding a co-solvent like isopropanol can increase the solubility of BaP and its metabolites, reducing adsorption to container walls.[9]

  • Extraction Method: Liquid-liquid extraction can sometimes offer better recovery than solid-phase extraction (SPE) for certain metabolites.[10] However, if using SPE, ensure the cartridge material is appropriate and optimize the conditioning, washing, and elution steps. Immunoaffinity chromatography can provide high selectivity and recovery for specific metabolites.[11]

  • Evaporation Technique: When concentrating the extracted metabolites, evaporation under a gentle stream of nitrogen may result in higher recovery than vacuum evaporation.[12] Using glass vials can also improve recovery compared to plastic.[12]

Q3: What is the Baeyer-Villager oxidation, and when is it used in BaP metabolite synthesis?

A3: The Baeyer-Villager oxidation is a reaction that converts a ketone to an ester (or a cyclic ketone to a lactone) using a peroxyacid (e.g., m-CPBA) or hydrogen peroxide.[13][14] In the context of BaP metabolite synthesis, it can be used, for example, to convert a formyl-BaP derivative (an aldehyde, which can be considered a type of ketone) into a formate ester. This is a useful strategy to protect a hydroxyl group precursor that would otherwise be unstable.[15] The reaction's regioselectivity depends on the migratory aptitude of the groups attached to the carbonyl, with groups that can better stabilize a positive charge migrating preferentially.[14]

Q4: How can I confirm the identity of my synthesized BaP metabolites?

A4: A combination of analytical techniques is typically required:

  • Mass Spectrometry (MS): LC-MS or GC-MS is essential to confirm the molecular weight of the synthesized compound.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information to confirm the correct isomer was synthesized.[15]

  • Chromatography: Comparing the retention time of the synthesized compound with that of a certified reference standard using HPLC or GC is a standard method for identification.[5]

  • UV and Fluorescence Spectroscopy: BaP metabolites have characteristic UV and fluorescence spectra that can be used for identification, especially in HPLC with fluorescence detection.[17]

Data Summary Tables

Table 1: Example Yields for Key Synthetic Steps

Reaction StepProductCatalyst/ReagentSolventYield (%)Reference
Suzuki-Miyaura Coupling2-(7-Methoxynaphthyl)phenylacetonePd(PPh₃)₄ / Na₂CO₃DME62[15]
TiCl₄-Catalyzed Cyclization3-Methoxy-5-methylchryseneTiCl₄-74[15]
Acid-Catalyzed Cyclization of Methoxyvinyl derivative3-Methoxybenzo[a]pyreneAcid-76[15]
Demethylation with BBr₃3-Hydroxybenzo[a]pyreneBBr₃-75[15]
Double Wittig ReactionDi(methoxyvinyl) derivativeCH₃OCH=PPh₃ / t-BuOKTHF/Etherquant.[18]

Table 2: Recovery Rates for Extraction of BaP Metabolites

AnalyteMatrixExtraction MethodRecovery (%)Reference
BP-6-N7GuaUrineImmunoaffinity Extraction75-95[11]
BP-6-N7AdeUrineImmunoaffinity Extraction75-95[11]
BaP & Mets.UrineLiquid-Liquid Extraction90.3-101.6[10]
BaP & Mets.PlasmaLiquid-Liquid Extraction95.7-106.3[10]
BaPPlantUltrasonic Extraction (UAE)75.2-88.0[12]

Experimental Protocols

Protocol 1: Synthesis of 3-Hydroxybenzo[a]pyrene (3-HO-BP) via Suzuki Coupling and Cyclization (Adapted from[15])

  • Suzuki-Miyaura Coupling: A mixture of a suitable naphthalene boronate ester and a substituted aryl bromide is reacted in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent like DME. The reaction is heated until completion (monitored by TLC or LC-MS).

  • Purification: The crude product is purified by silica gel chromatography to yield the coupled intermediate.

  • Cyclization: The purified intermediate undergoes an acid-catalyzed cyclization (e.g., using TiCl₄) to form the chrysene core.

  • Functional Group Conversion: The methyl group on the chrysene core is converted to an aldehyde via bromination with NBS followed by reaction with DMSO and NaHCO₃.

  • Wittig Reaction: The resulting aldehyde is reacted with methoxymethylenetriphenylphosphine to form a methoxyvinyl derivative.

  • Final Cyclization: An acid-catalyzed cyclization of the methoxyvinyl derivative yields 3-methoxybenzo[a]pyrene.

  • Demethylation: The methoxy group is cleaved using a reagent like boron tribromide (BBr₃) in a suitable solvent (e.g., dichloromethane) to yield the final product, 3-HO-BP.

  • Final Purification: The final product is purified by silica gel chromatography.

Protocol 2: Baeyer-Villager Oxidation to Form a Stable Formate Ester Intermediate (Conceptual protocol based on[15])

  • Dissolution: Dissolve the formyl-BaP precursor (e.g., 8-formylbenzo[a]pyrene) in a suitable aprotic solvent (e.g., dichloromethane or chloroform).

  • Addition of Oxidant: Add a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to the solution portion-wise at 0°C.

  • Reaction: Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate or sodium bisulfite, to destroy excess peroxide.

  • Extraction: Extract the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove the carboxylic acid byproduct. Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting formate ester (e.g., 8-formyloxybenzo[a]pyrene) by silica gel chromatography.

Visualizations

Benzo[a]pyrene Metabolic Activation Pathways

cluster_0 Diol Epoxide Pathway cluster_1 Quinone Pathway cluster_2 Radical Cation Pathway BaP Benzo[a]pyrene (BaP) BaP_78_oxide BaP-7,8-oxide BaP->BaP_78_oxide CYP1A1/1B1 Radical_Cation BaP Radical Cation BaP->Radical_Cation Peroxidases BaP_78_diol BaP-7,8-dihydrodiol BaP_78_oxide->BaP_78_diol Epoxide Hydrolase BPDE anti-BPDE (Ultimate Carcinogen) BaP_78_diol->BPDE CYP1A1/1B1 BaP_78_dione BaP-7,8-dione (o-quinone) BaP_78_diol->BaP_78_dione AKRs DNA_Adducts1 DNA Adducts BPDE->DNA_Adducts1 ROS Reactive Oxygen Species (ROS) BaP_78_dione->ROS Redox Cycling DNA_Adducts2 Stable & Depurinating DNA Adducts BaP_78_dione->DNA_Adducts2 ROS->DNA_Adducts2 DNA_Adducts3 Depurinating DNA Adducts Radical_Cation->DNA_Adducts3

Caption: The three major metabolic activation pathways of benzo[a]pyrene.[8]

References

proper storage conditions for 9,10-Dihydrobenzo[a]pyren-7(8h)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage, handling, and troubleshooting for 9,10-Dihydrobenzo[a]pyren-7(8H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

To ensure the long-term stability and integrity of solid this compound, it should be stored at 2-8°C.[1] It is a beige crystalline powder and is classified as a combustible solid.[1] The container should be tightly sealed and stored in a dry, well-ventilated area. As polycyclic aromatic hydrocarbons (PAHs) can be light-sensitive, it is crucial to protect the compound from light by using an amber vial or by storing it in a dark location.

Q2: How should I prepare a stock solution of this compound?

Extreme care should be taken when handling this compound, as PAHs are a class of carcinogenic compounds. All handling of the neat compound should be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.

For a detailed experimental protocol on preparing a stock solution, please refer to the "Experimental Protocols" section below. In general, due to its poor solubility in aqueous solutions, a polar aprotic solvent such as dimethyl sulfoxide (DMSO) is recommended for preparing a stock solution.

Q3: How stable is this compound in solution?

Q4: What are the signs of degradation of this compound?

Visual signs of degradation of the solid compound may include a change in color or texture. For solutions, degradation may not be visually apparent. The most reliable way to assess the integrity of the compound is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to check for the appearance of degradation products. A decrease in the expected biological activity or inconsistent experimental results can also be indicative of compound degradation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or lower-than-expected biological activity Compound degradation due to improper storage or handling.1. Confirm that the solid compound has been stored at 2-8°C and protected from light. 2. Prepare a fresh stock solution from the solid compound. 3. If using a previously prepared stock solution, consider preparing a new one and aliquotting it for single use to avoid freeze-thaw cycles. 4. Verify the accuracy of the concentration of your stock solution.
Poor solubility of the compound in the experimental medium.1. Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental medium is compatible with your assay and does not exceed cytotoxic levels. 2. After diluting the stock solution into your aqueous medium, vortex thoroughly to ensure complete dissolution. 3. Consider a brief sonication of the final solution to aid dissolution, but be mindful of potential heating.
Appearance of unexpected peaks in analytical data (e.g., HPLC, MS) Degradation of the compound.1. Protect all solutions from light by using amber vials and covering them with aluminum foil during experiments. 2. Prepare solutions immediately before use. 3. If degradation is suspected, acquire a new batch of the compound.
Contamination of the solvent or glassware.1. Use high-purity, analytical-grade solvents. 2. Ensure all glassware is thoroughly cleaned and dried before use.

Summary of Storage Conditions

ParameterSolid CompoundStock Solution
Temperature 2-8°C[1]-20°C or -80°C (short-term)
Light Protect from lightProtect from light
Atmosphere Tightly sealed containerTightly sealed container, consider inert gas overlay (e.g., argon) for long-term storage
Container Amber glass vialAmber glass vial

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Chemical fume hood

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

  • Sterile amber microcentrifuge tubes or glass vials

Procedure:

  • Safety Precautions: Perform all steps in a certified chemical fume hood. Wear appropriate PPE at all times.

  • Weighing the Compound: Tare a sterile, amber microcentrifuge tube or glass vial on a calibrated analytical balance. Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.703 mg of the compound (Molecular Weight = 270.33 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound. For the example above, add 1 mL of DMSO.

  • Mixing: Cap the vial tightly and vortex thoroughly for at least one minute to ensure complete dissolution. A brief sonication in a water bath can be used to aid dissolution if necessary.

  • Storage: If not for immediate use, aliquot the stock solution into smaller, single-use amber vials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Logical Workflow for Handling and Storage

G Workflow for Proper Handling and Storage A Receival of Solid Compound B Store at 2-8°C in a dark, dry, and well-ventilated area A->B C Prepare Stock Solution (e.g., in DMSO) in a fume hood with PPE B->C D Immediate Use in Experiment C->D E Short-term Storage C->E If not for immediate use I Discard after use according to institutional guidelines D->I F Aliquot into single-use amber vials E->F G Store at -20°C or -80°C, protected from light F->G H Use in Experiment G->H H->I

Caption: Logical workflow for the proper handling and storage of this compound.

References

Technical Support Center: Troubleshooting Low Recovery of 9,10-Dihydrobenzo[a]pyren-7(8h)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of 9,10-Dihydrobenzo[a]pyren-7(8h)-one is critical for experimental success. Low and inconsistent recovery of this polycyclic aromatic hydrocarbon (PAH) ketone can compromise data integrity. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of this compound.

Troubleshooting Guides

Low recovery of this compound can stem from various stages of the experimental workflow, from sample preparation to final analysis. The following guides address specific issues in a question-and-answer format.

Sample Preparation and Extraction

Q1: I'm experiencing consistently low recovery of this compound from my samples. What are the likely causes during sample extraction?

A1: Low recovery during extraction is often due to one or more of the following factors:

  • Insufficient Extraction Efficiency: The solvent system may not be optimal for extracting a hydrophobic compound like this compound from the sample matrix.

  • Analyte Degradation: The compound can be sensitive to light, temperature, and oxidative conditions, leading to degradation during extraction.

  • Adsorption to Labware: As a hydrophobic molecule, it can adsorb to the surfaces of plastic containers and even glassware.

  • Incomplete Phase Transfer: During liquid-liquid extraction, incomplete partitioning of the analyte into the organic phase can result in significant loss.

Q2: How can I improve the extraction efficiency for this compound?

A2: To enhance extraction efficiency, consider the following strategies:

  • Solvent Selection: Use a non-polar solvent that has a high affinity for the analyte. Dichloromethane and toluene are effective choices for extracting PAHs. For solid samples, a mixture of acetone and hexane (1:1, v/v) can be effective.

  • Extraction Technique: Employ vigorous mixing or sonication to ensure thorough contact between the sample and the extraction solvent. For solid matrices, Soxhlet extraction can provide higher efficiency compared to simple shaking.

  • Multiple Extractions: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. This approach is generally more effective at recovering the analyte.

Q3: What steps can I take to prevent the degradation of this compound during sample preparation?

A3: To minimize degradation, it is crucial to control the experimental environment:

  • Light Protection: Work in a dimly lit area or use amber glassware to protect the sample from photodecomposition.

  • Temperature Control: Avoid high temperatures during extraction and solvent evaporation steps. Use a water bath at a controlled temperature (e.g., 30-40°C) for evaporation.

  • Inert Atmosphere: If possible, perform extractions and solvent evaporation under an inert atmosphere of nitrogen or argon to prevent oxidation.

Q4: How can I minimize the loss of the analyte due to adsorption to labware?

A4: Adsorption can be a significant source of analyte loss. To mitigate this:

  • Use Appropriate Labware: Whenever possible, use glassware instead of plastic. If plasticware must be used, opt for polypropylene, which tends to have lower binding affinity for hydrophobic compounds compared to polystyrene.

  • Silanize Glassware: Treating glassware with a silanizing agent can reduce the number of active sites available for adsorption.

  • Solvent Rinsing: Before discarding any labware that has been in contact with the sample, rinse it with a small volume of a strong solvent (e.g., acetone or dichloromethane) and combine the rinse with the sample extract.

Sample Cleanup (Solid-Phase Extraction - SPE)

Q1: My recovery is low after the solid-phase extraction (SPE) cleanup step. What could be going wrong?

A1: Low recovery after SPE can be attributed to several factors:

  • Inappropriate Sorbent: The chosen SPE sorbent may not have the correct properties to retain and then release the analyte effectively.

  • Improper Conditioning/Equilibration: Failure to properly prepare the SPE cartridge can lead to poor retention of the analyte.

  • Sample Overload: Exceeding the binding capacity of the SPE sorbent will cause the analyte to pass through without being retained.

  • Incomplete Elution: The elution solvent may not be strong enough or the volume may be insufficient to completely recover the analyte from the sorbent.

  • Analyte Breakthrough: The analyte may not be retained on the sorbent during sample loading, leading to its loss in the waste fraction.

Q2: What is the recommended SPE sorbent and procedure for this compound?

A2: For a hydrophobic compound like this compound, a C18 (octadecyl) or a polymeric reversed-phase sorbent is generally recommended. A detailed protocol is provided in the "Experimental Protocols" section below.

Q3: How can I troubleshoot low recovery during the elution step of SPE?

A3: If you suspect incomplete elution, consider the following:

  • Increase Elution Solvent Strength: Use a stronger, less polar solvent for elution. For example, if you are using methanol, try switching to acetonitrile or dichloromethane.

  • Increase Elution Volume: Use a larger volume of the elution solvent to ensure complete recovery. It is advisable to perform multiple small-volume elutions and combine the fractions.

  • Soak the Sorbent: Allow the elution solvent to soak the sorbent for a few minutes before passing it through the cartridge. This can improve the desorption of the analyte.

Analytical Determination (HPLC/GC-MS)

Q1: I am observing peak tailing and low signal intensity in my HPLC analysis. What could be the cause?

A1: These issues in HPLC can be due to:

  • Poor Solubility in Mobile Phase: The analyte may be precipitating on the column if the initial mobile phase is too polar.

  • Secondary Interactions: The analyte may be interacting with active sites (silanols) on the silica-based column, leading to peak tailing.

  • Column Contamination: Buildup of matrix components on the column can affect peak shape and intensity.

Q2: How can I improve the chromatography of this compound?

A2: To optimize the HPLC analysis:

  • Mobile Phase Composition: Ensure the initial mobile phase has a sufficient proportion of organic solvent to keep the analyte dissolved.

  • Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.

  • Column Choice: Consider using a column with end-capping to minimize silanol interactions. Phenyl-hexyl columns can also provide alternative selectivity for aromatic compounds.

  • Sample Diluent: Dissolve the final extract in a solvent that is compatible with the initial mobile phase to ensure good peak shape.

Frequently Asked Questions (FAQs)

Q: What are the key chemical properties of this compound that I should be aware of?

A: this compound is a polycyclic aromatic hydrocarbon with a ketone functional group. It is a relatively large, non-polar, and hydrophobic molecule. Its key properties are summarized in the table below.

PropertyValue
Molecular FormulaC₂₀H₁₄O
Molecular Weight270.33 g/mol
Melting Point172-175 °C
SolubilitySparingly soluble in chloroform. Generally insoluble in water but soluble in non-polar organic solvents.
LogP5.1

Q: Is this compound stable in solution?

A: Like many PAHs, this compound can be susceptible to degradation, particularly when exposed to UV light. It is recommended to store standard solutions in amber vials at a low temperature (e.g., 4°C for short-term and -20°C for long-term storage) and to minimize exposure to light during handling.

Q: What type of internal standard is recommended for the quantitative analysis of this compound?

A: An ideal internal standard would be a stable isotope-labeled version of this compound (e.g., deuterated or ¹³C-labeled). If this is not available, a structurally similar PAH ketone that is not present in the samples can be used.

Data Presentation

The following table summarizes expected recovery ranges for PAHs, including ketones, from different matrices using optimized extraction and cleanup methods. Note that actual recoveries for this compound may vary depending on the specific sample matrix and experimental conditions.

Sample MatrixExtraction MethodCleanup MethodAnalytical TechniqueExpected Recovery (%)
WaterLiquid-Liquid Extraction (DCM)C18 SPEHPLC-UV/FLD85 - 110
Soil/SedimentSoxhlet Extraction (Hexane/Acetone)Silica Gel ColumnGC-MS80 - 115
Biological TissueQuEChERSdSPE (C18, PSA)LC-MS/MS75 - 110

Experimental Protocols

Protocol 1: Extraction and Cleanup of this compound from Water Samples
  • Sample Preparation:

    • To a 500 mL water sample, add a suitable internal standard.

    • Acidify the sample to a pH of approximately 2 with hydrochloric acid.

  • Liquid-Liquid Extraction:

    • Transfer the sample to a 1 L separatory funnel.

    • Add 50 mL of dichloromethane (DCM) and shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate and collect the organic (bottom) layer.

    • Repeat the extraction two more times with fresh 50 mL portions of DCM.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to approximately 1 mL using a rotary evaporator at 35°C.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of DCM followed by 5 mL of methanol, and finally 5 mL of deionized water. Do not let the sorbent run dry.

    • Loading: Load the 1 mL sample extract onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 5 mL of a methanol/water solution (50:50, v/v) to remove polar interferences.

    • Elution: Elute the analyte with 10 mL of DCM.

  • Final Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile) for analysis.

Protocol 2: HPLC-UV Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 60% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • UV Detection: 254 nm

Visualizations

Troubleshooting Workflow for Low Recovery

LowRecoveryTroubleshooting Start Low Recovery Observed CheckExtraction Investigate Extraction Step Start->CheckExtraction CheckCleanup Investigate Cleanup (SPE) Step Start->CheckCleanup CheckAnalysis Investigate Analytical Step Start->CheckAnalysis Solvent Optimize Extraction Solvent/Technique CheckExtraction->Solvent Degradation Check for Analyte Degradation (Light/Temp/Oxidation) CheckExtraction->Degradation Adsorption Evaluate Adsorption to Labware CheckExtraction->Adsorption Sorbent Verify SPE Sorbent Choice CheckCleanup->Sorbent SPE_Method Optimize SPE Method (Conditioning, Loading, Elution) CheckCleanup->SPE_Method HPLC_Conditions Optimize HPLC Conditions (Mobile Phase, Column) CheckAnalysis->HPLC_Conditions MatrixEffects Assess Matrix Effects CheckAnalysis->MatrixEffects Resolved Issue Resolved Solvent->Resolved Degradation->Resolved Adsorption->Resolved Sorbent->Resolved SPE_Method->Resolved HPLC_Conditions->Resolved MatrixEffects->Resolved

Caption: A logical workflow for troubleshooting low recovery issues.

Solid-Phase Extraction (SPE) Workflow

SPE_Workflow Start Start SPE Condition 1. Condition Cartridge (e.g., DCM, Methanol) Start->Condition Equilibrate 2. Equilibrate Cartridge (e.g., Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash Cartridge (Remove Interferences) Load->Wash Elute 5. Elute Analyte (e.g., DCM) Wash->Elute Collect Collect Eluate for Analysis Elute->Collect

Caption: A standard workflow for solid-phase extraction.

Technical Support Center: Managing Autoxidation of 9,10-Dihydrobenzo[a]pyren-7(8H)-one Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the autoxidation of 9,10-Dihydrobenzo[a]pyren-7(8H)-one and its precursors.

Frequently Asked Questions (FAQs)

Q1: What is autoxidation and why is it a concern for this compound?

A1: Autoxidation is a spontaneous, slow oxidation process that occurs when organic compounds are exposed to atmospheric oxygen. For this compound, which possesses a reactive α-methylene group adjacent to a keto group and a benzylic position, this process can lead to the formation of undesired impurities, such as hydroperoxides and ultimately the corresponding alcohol (7-hydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene) and other degradation products. This compromises sample purity, affects reaction yields, and can lead to misleading experimental results.

Q2: What are the primary factors that accelerate the autoxidation of these precursors?

A2: The rate of autoxidation is influenced by several factors, including:

  • Oxygen Exposure: Direct contact with air is the primary driver.

  • Light: UV and visible light can initiate and accelerate the radical chain reactions involved in autoxidation.

  • Temperature: Higher temperatures increase the rate of oxidation.

  • Presence of Initiators: Trace metals and other radical initiators can catalyze the process.

Q3: How can I visually detect if my sample of this compound has undergone autoxidation?

A3: While subtle at first, signs of degradation may include a change in the physical appearance of the compound, such as a color change from a pale yellow or beige crystalline powder to a more discolored or gummy solid. However, analytical methods like TLC, HPLC, GC-MS, or NMR are necessary for definitive identification and quantification of oxidation byproducts.

Q4: What are the most common byproducts of this compound autoxidation?

A4: Based on the known autoxidation mechanism of analogous α-tetralones, the primary autoxidation product is the corresponding hydroperoxide at the benzylic α-position. This can then be converted to the 7-hydroxy derivative and other degradation products.

Troubleshooting Guides

Issue 1: Unexpected Impurities in Synthesized this compound

Symptoms:

  • TLC analysis shows multiple spots close to the main product spot.

  • NMR spectrum displays additional peaks, particularly in the alcohol region.

  • GC-MS analysis reveals peaks with masses corresponding to hydroxylated or other oxidized derivatives.

Possible Causes:

  • Exposure of the reaction mixture or isolated product to air for extended periods.

  • Use of solvents that were not properly degassed.

  • Purification process (e.g., column chromatography) conducted without taking precautions against air exposure.

Solutions:

  • Inert Atmosphere: Conduct the synthesis and all subsequent manipulations under an inert atmosphere (e.g., nitrogen or argon).

  • Degassed Solvents: Use freshly degassed solvents for the reaction and purification.

  • Antioxidant Addition: Consider adding a small amount of a radical scavenger, such as Butylated Hydroxytoluene (BHT), to the reaction mixture or during workup and storage.

  • Light Protection: Protect the reaction and the isolated product from light by using amber glassware or by wrapping the flasks in aluminum foil.

Issue 2: Degradation of this compound During Storage

Symptoms:

  • A previously pure sample shows impurities upon re-analysis.

  • Change in the physical appearance of the stored compound.

Possible Causes:

  • Improper storage conditions (e.g., exposure to air and light).

  • Storage at room temperature.

Solutions:

  • Inert Atmosphere Storage: Store the compound under an inert atmosphere in a tightly sealed vial.

  • Low Temperature and Darkness: Store the vial at a low temperature (2-8 °C is recommended) and in the dark.

  • Antioxidant Spiking: For long-term storage, consider adding a small amount of BHT to the solid or to a solution of the compound.

Data Presentation

Table 1: Autoxidation of Tetralin to Tetralone under Air

CatalystTemperature (°C)Time (h)Tetralin Conversion (%)Tetralone Selectivity (%)
None (Autoxidation)90247.8Low (Mainly hydroperoxide)
Cu/PVP9024~24~87.5 (Tetralone + Tetralol)
Cr/PVP9024~24~88.9 (Tetralone + Tetralol)

This data is for the oxidation of tetralin, a structural precursor to α-tetralone, and illustrates the propensity for oxidation under air.[1]

Table 2: Effectiveness of Butylated Hydroxytoluene (BHT) in Inhibiting Oxidation

SystemConditionParameter MeasuredInhibition by BHT
Linoleic Acid Emulsion6 daysAbsorbance at 500 nmSignificant reduction in oxidation[2]
Fish FleshStorageLipid OxidationHigh inhibition, comparable to ethoxyquin[2]
CoalLow-temperature oxidationFree radical formationEffective inhibition of radical formation[3]

This table provides a qualitative summary of the effectiveness of BHT in various systems prone to oxidation.

Experimental Protocols

Protocol 1: General Procedure for Synthesis of α-Tetralone (as an analogue)

This procedure for the synthesis of α-tetralone, a structural analogue, highlights key steps where inert atmosphere techniques are crucial to prevent autoxidation.

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel.

  • Reagents:

    • γ-phenylbutyric acid

    • Thionyl chloride

    • Carbon disulfide (anhydrous)

    • Aluminum chloride (anhydrous)

  • Procedure: a. Under a positive pressure of nitrogen, add γ-phenylbutyric acid to the flask. b. Slowly add thionyl chloride and gently heat to form the acid chloride. c. After removing excess thionyl chloride under reduced pressure, dissolve the residue in anhydrous carbon disulfide under nitrogen. d. Cool the solution in an ice bath and add aluminum chloride in one portion. e. After the initial vigorous reaction subsides, warm the mixture to complete the intramolecular Friedel-Crafts acylation. f. Quench the reaction by carefully pouring it onto ice under a nitrogen blanket. g. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash, dry, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography using degassed solvents.

Protocol 2: Handling and Storage of Air-Sensitive this compound
  • Weighing and Transfer:

    • Perform all weighing and transfers inside a glove box or a fume hood with a steady stream of inert gas.

    • Use a nitrogen-flushed spatula and weigh the compound into a pre-tared vial.

  • Dissolving:

    • If making a solution, use a cannula to transfer degassed solvent into the vial containing the compound.

  • Storage:

    • For solid samples, flush the vial with nitrogen or argon, seal tightly with a cap lined with a PTFE septum, and wrap with Parafilm. Store at 2-8 °C in the dark.

    • For solutions, use an amber vial with a PTFE-lined cap. If long-term storage is required, consider adding BHT (e.g., 0.01% w/v). Store at low temperature.

Mandatory Visualization

Autoxidation_Pathway Precursor This compound Radical Benzylic Radical Precursor->Radical Initiation (Light, Heat, Metal) PeroxyRadical Peroxy Radical Radical->PeroxyRadical + O2 Hydroperoxide Hydroperoxide Intermediate PeroxyRadical->Hydroperoxide + R-H Alcohol 7-Hydroxy Derivative Hydroperoxide->Alcohol Reduction Other Other Degradation Products Hydroperoxide->Other Decomposition

Caption: Autoxidation pathway of this compound.

Troubleshooting_Workflow Start Suspected Autoxidation (e.g., unexpected TLC spots, NMR peaks) Analysis Confirm presence of oxidation products (GC-MS, LC-MS, NMR) Start->Analysis IdentifySource Identify source of oxygen exposure Analysis->IdentifySource Synthesis During Synthesis / Workup IdentifySource->Synthesis Yes Storage During Storage IdentifySource->Storage No ImplementSynthesis Implement preventative measures: - Use inert atmosphere - Use degassed solvents - Add antioxidant (e.g., BHT) - Protect from light Synthesis->ImplementSynthesis ImplementStorage Implement proper storage: - Store under inert gas - Store at low temperature (2-8 °C) - Store in the dark Storage->ImplementStorage Purify Re-purify material if necessary ImplementSynthesis->Purify ImplementStorage->Purify End Pure Compound Purify->End

Caption: Troubleshooting workflow for addressing autoxidation.

Experimental_Workflow Start Start: Synthesis Planning InertAtmosphere Prepare Inert Atmosphere Setup (N2/Ar, Schlenk line, Glove box) Start->InertAtmosphere DegasSolvents Degas All Solvents (e.g., sparging with N2, freeze-pump-thaw) Start->DegasSolvents Reaction Perform Synthesis Under Inert Atmosphere InertAtmosphere->Reaction DegasSolvents->Reaction Workup Aqueous Workup with Degassed Solutions Reaction->Workup Purification Purification Under Inert Conditions (e.g., chromatography with degassed eluents) Workup->Purification Analysis Analyze for Purity (TLC, NMR, GC-MS) Purification->Analysis Storage Store Final Product Under Inert Gas, in the Dark, at Low Temperature Analysis->Storage End End: Pure, Stable Product Storage->End

Caption: Experimental workflow for preventing autoxidation.

References

selection of internal standards for 9,10-Dihydrobenzo[a]pyren-7(8h)-one analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 9,10-Dihydrobenzo[a]pyren-7(8h)-one.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for the quantitative analysis of this compound?

A1: The ideal internal standard is an isotopically labeled version of the analyte. For this compound, a ¹³C₄-labeled version is commercially available and is the recommended internal standard for the most accurate quantification.[1] This standard will co-elute with the target analyte and exhibit the same ionization and fragmentation behavior in mass spectrometry, correcting for variations in sample preparation, injection volume, and instrument response.

Q2: Are there any alternative internal standards if the ¹³C₄-labeled version is unavailable?

A2: Yes, if the specific isotopically labeled standard is not accessible, a deuterated polycyclic aromatic hydrocarbon (PAH) with a similar structure and retention time can be used. A suitable alternative is benzo[a]pyrene-d₁₂ . While not identical, its chemical properties are similar enough to provide reliable quantification when analyzing PAHs and their derivatives.[2] It is crucial to validate the method thoroughly when using a non-isotopically labeled analog.

Q3: What are the recommended analytical techniques for the analysis of this compound?

A3: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are well-suited for the analysis of this compound and other oxygenated PAHs (OPAHs).[3][4]

  • GC-MS offers high chromatographic resolution and is a robust technique for the analysis of semi-volatile compounds. Selected Ion Monitoring (SIM) mode is often employed to enhance sensitivity and selectivity.[2]

  • LC-MS/MS is particularly advantageous for polar and thermally labile compounds. It often requires less sample derivatization and can offer very high sensitivity and specificity through Multiple Reaction Monitoring (MRM).

Q4: What are the key physicochemical properties of this compound?

A4: Understanding the physicochemical properties of the analyte is crucial for method development.

PropertyValue
Molecular Formula C₂₀H₁₄O
Molecular Weight 270.331 g/mol [5]
Melting Point 172-175 °C
Solubility Slightly soluble in Chloroform

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of this compound.

GC-MS Analysis
IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Active sites in the GC inlet or column.- Improper column installation.- Column overload.- Use a deactivated inlet liner and a high-quality, low-bleed GC column.- Ensure the column is installed correctly according to the manufacturer's instructions.- Reduce the injection volume or dilute the sample.
Low or No Analyte Signal - Inadequate sample concentration.- Leak in the injection port.- Incorrect MS parameters (e.g., ion source temperature, electron energy).- Concentrate the sample or use a more sensitive detection mode (e.g., SIM).- Perform a leak check of the GC system.- Optimize MS parameters for the target analyte.
Inconsistent Internal Standard Response - Variability in injection volume.- Degradation of the internal standard.- Matrix effects.- Use an autosampler for consistent injections.- Check the stability of the internal standard solution.- Optimize sample preparation to remove interfering matrix components.
High Background Noise - Contaminated carrier gas or GC system.- Column bleed.- Septum bleed.- Use high-purity carrier gas and ensure all gas lines are clean.- Condition the GC column according to the manufacturer's instructions.- Use high-quality, low-bleed septa and replace them regularly.
LC-MS/MS Analysis
IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape - Incompatible mobile phase with the analytical column.- Column aging or contamination.- Inappropriate gradient profile.- Ensure the mobile phase composition is suitable for the column and analyte.- Flush the column or replace it if necessary.- Optimize the gradient elution to improve peak shape.
Ion Suppression or Enhancement - Co-eluting matrix components interfering with ionization.- Improve sample cleanup using Solid Phase Extraction (SPE) or other techniques.- Adjust the chromatographic conditions to separate the analyte from interfering compounds.- Use a matrix-matched calibration curve.
Low Sensitivity - Suboptimal ionization source parameters (e.g., spray voltage, gas flow, temperature).- Incorrect MRM transitions or collision energy.- Optimize ion source parameters using a tuning solution of the analyte.- Infuse the analyte and its labeled internal standard to determine the optimal MRM transitions and collision energies.
Clogged System - Particulate matter in the sample or mobile phase.- Filter all samples and mobile phases through a 0.22 µm filter.- Use a guard column to protect the analytical column.

Experimental Protocols

Recommended Internal Standard
Internal StandardCAS NumberMolecular FormulaNotes
This compound-¹³C₄ Not availableC₁₆¹³C₄H₁₄OIdeal internal standard for highest accuracy.
Benzo[a]pyrene-d₁₂ 63466-71-7C₂₀D₁₂A suitable alternative if the labeled analyte is unavailable.
Sample Preparation (Solid Phase Extraction - SPE)

This protocol is a general guideline and may need optimization for specific sample matrices.

  • Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Load the pre-treated sample onto the SPE cartridge at a slow flow rate.

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.

  • Elution: Elute the analyte and internal standard with an appropriate organic solvent (e.g., dichloromethane or a mixture of hexane and acetone).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for GC-MS or LC-MS/MS analysis.

GC-MS Analysis Method

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis Sample Sample Spike Spike with Internal Standard Sample->Spike SPE Solid Phase Extraction (SPE) Spike->SPE Concentrate Evaporate and Reconstitute SPE->Concentrate GC_Inlet GC Inlet (Splitless Injection) Concentrate->GC_Inlet GC_Column GC Column (e.g., DB-5ms) GC_Inlet->GC_Column MS_Detector Mass Spectrometer (SIM Mode) GC_Column->MS_Detector Data_Analysis Data Analysis (Quantification) MS_Detector->Data_Analysis LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Sample Sample Spike Spike with Internal Standard Sample->Spike SPE Solid Phase Extraction (SPE) Spike->SPE Reconstitute Evaporate and Reconstitute SPE->Reconstitute LC_Column LC Column (e.g., C18) Reconstitute->LC_Column MSMS_Detector Tandem Mass Spectrometer (MRM Mode) LC_Column->MSMS_Detector Data_Analysis Data Analysis (Quantification) MSMS_Detector->Data_Analysis

References

Validation & Comparative

A Researcher's Guide to the Validation of HPLC Methods for 9,10-Dihydrobenzo[a]pyren-7(8H)-one Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and environmental analysis, the accurate quantification of benzo[a]pyrene derivatives is crucial due to their potential biological activity. While 9,10-Dihydrobenzo[a]pyren-7(8H)-one is a significant derivative, specific validated High-Performance Liquid Chromatography (HPLC) methods for its quantification are not extensively documented in readily available literature. However, by leveraging established methodologies for polycyclic aromatic hydrocarbons (PAHs) and their metabolites, a robust and reliable HPLC method can be developed and validated.

This guide provides a comprehensive framework for establishing such a method, detailing a proposed HPLC protocol, a thorough validation strategy according to the International Council for Harmonisation (ICH) guidelines, and a comparison with alternative analytical techniques.

Proposed HPLC Method for this compound Analysis

Based on the analysis of similar compounds, a reversed-phase HPLC method is proposed. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV-Vis Detector (wavelength to be optimized based on the compound's UV spectrum) or Fluorescence Detector (if applicable)

A study on the vibrational and electronic spectra of this compound provides the basis for selecting an optimal UV detection wavelength.[1][2] For enhanced sensitivity, fluorescence detection is a powerful alternative for many benzo[a]pyrene derivatives and should be evaluated.[3][4][5][6]

Experimental Protocol for Method Validation

The validation of an analytical method ensures its suitability for the intended purpose. The following protocol is based on ICH guidelines.

1. Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Procedure: Analyze a blank sample (matrix without the analyte), a sample spiked with this compound, and a sample containing the analyte and potential interfering substances.

  • Acceptance Criteria: The peak for this compound in the spiked sample should be well-resolved from other peaks, and the blank sample should show no interfering peaks at the retention time of the analyte.

2. Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Procedure: Prepare a series of at least five standard solutions of this compound at different concentrations. Analyze each concentration in triplicate.

  • Data Analysis: Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be within a specified percentage of the response at 100% of the target concentration.

3. Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value.

  • Procedure: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

  • Data Analysis: Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4. Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day precision):

    • Procedure: Analyze at least six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.

  • Intermediate Precision (Inter-day precision):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, or on different equipment.

    • Acceptance Criteria: The RSD should be ≤ 2%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (standard deviation of the intercept / slope)

    • LOQ = 10 × (standard deviation of the intercept / slope)

  • Acceptance Criteria: The LOQ should be adequate for the intended application of the method. For instance, in a study on benzo(a)pyrene in human breast milk, the LOD and LOQ were 0.5 ng/mL and 1.07 ng/mL, respectively.[7]

Summary of Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity No interference at the analyte's retention time.
Linearity (r²) ≥ 0.999
Range Established from linearity studies.
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2%
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1

Comparison with Alternative Methods

While HPLC is a robust technique for the analysis of PAHs and their derivatives, other methods can also be employed. Gas Chromatography-Mass Spectrometry (GC-MS) is a common alternative.

Comparison of HPLC and GC-MS for PAH Derivative Analysis

FeatureHPLCGC-MS
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.
Applicability Well-suited for polar, non-volatile, and thermally labile compounds.Suitable for volatile and thermally stable compounds. Derivatization may be required for polar compounds.
Sensitivity Good, especially with fluorescence detection.Excellent, often with lower detection limits than HPLC-UV.
Selectivity Good, can be enhanced with selective detectors (e.g., fluorescence, diode array).Excellent, provides structural information for compound identification.
Sample Preparation Often requires liquid-liquid or solid-phase extraction.Can require more extensive cleanup to remove non-volatile matrix components.
Analysis Time Can be relatively fast, with modern UHPLC systems offering very short run times.Typically longer run times due to the temperature programming of the GC oven.

Visualizing the Workflow and Method Comparison

To better illustrate the processes and comparisons discussed, the following diagrams are provided.

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) cluster_routine Routine Analysis lit_search Literature Search & Method Scouting optimization Chromatographic Optimization lit_search->optimization Initial Conditions specificity Specificity optimization->specificity Optimized Method linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq sst System Suitability Testing (SST) lod_loq->sst Validated Method analysis Sample Analysis sst->analysis

Caption: A logical workflow for the development and validation of an HPLC method.

Method_Comparison cluster_hplc HPLC cluster_gcms GC-MS hplc_adv Advantages: - Good for polar & non-volatile compounds - Faster analysis with UHPLC - Non-destructive hplc_disadv Disadvantages: - Potentially lower sensitivity than GC-MS - Lower resolving power for complex mixtures gcms_adv Advantages: - Excellent sensitivity & selectivity - Provides structural information - High resolving power gcms_disadv Disadvantages: - Requires volatile & thermally stable analytes - Derivatization may be needed - Longer analysis times Analyte This compound Analyte->hplc_adv Analyte->gcms_adv

Caption: Comparison of HPLC and GC-MS for the analysis of this compound.

References

A Comparative Guide to 9,10-Dihydrobenzo[a]pyren-7(8H)-one and Other Carcinogenic Polycyclic Aromatic Hydrocarbon Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct comparative experimental data for 9,10-Dihydrobenzo[a]pyren-7(8H)-one is limited in publicly available scientific literature. This guide provides a comparative overview based on the known biological activities and toxicological profiles of structurally related and well-studied polycyclic aromatic hydrocarbon (PAH) ketones, primarily benzo[a]pyrene-7,8-dione and dibenz[a,h]anthracene-7,14-dione. Further experimental investigation is crucial to definitively characterize the specific biological effects of this compound.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a class of environmental pollutants known for their carcinogenic and mutagenic properties. The metabolic activation of PAHs can lead to the formation of various derivatives, including PAH ketones and quinones, which are often implicated in their toxic effects. This guide focuses on this compound and provides a comparative analysis with other relevant PAH ketones to aid researchers in understanding their potential biological activities and mechanisms of action.

Comparative Biological Activity of PAH Ketones

While specific data for this compound is scarce, the biological activities of other PAH ketones, such as benzo[a]pyrene-7,8-dione (B[a]P-7,8-dione), a metabolite of the potent carcinogen benzo[a]pyrene, have been more extensively studied.

Benzo[a]pyrene-7,8-dione (B[a]P-7,8-dione):

  • Genotoxicity: B[a]P-7,8-dione is known to be genotoxic. It can form adducts with DNA, leading to mutations.[1] This process is a critical step in the initiation of cancer.

  • Oxidative Stress: This PAH o-quinone can undergo redox cycling, a process that generates reactive oxygen species (ROS).[1] The resulting oxidative stress can damage cellular components, including DNA, lipids, and proteins.

  • Disruption of Cellular Signaling: B[a]P-7,8-dione has been shown to disrupt calcium (Ca2+) homeostasis within cells. It can also interfere with critical signaling pathways, including the mitogen-activated protein kinase (MAPK) and p53 signaling pathways, which are involved in cell growth, differentiation, and apoptosis.

Dibenz[a,h]anthracene-7,14-dione:

Information on the specific biological activities of dibenz[a,h]anthracene-7,14-dione is less detailed compared to B[a]P-7,8-dione. However, its parent compound, dibenz[a,h]anthracene, is a known potent carcinogen, suggesting that its ketone derivatives may also possess significant biological activity.

This compound:

Data Presentation: A Call for Comparative Studies

Due to the lack of direct comparative studies, a quantitative data table for this compound cannot be provided at this time. The following table structure is proposed for future comparative experimental studies to facilitate a clear and direct comparison of the toxicological profiles of these PAH ketones.

CompoundCell LineCytotoxicity (IC50/LC50, µM)Genotoxicity (Comet Assay - % Tail DNA)Mutagenicity (Ames Test - Revertant Colonies/Plate)
This compounde.g., A549, HepG2Data NeededData NeededData Needed
Benzo[a]pyrene-7,8-dionee.g., A549, HepG2Experimental DataExperimental DataExperimental Data
Dibenz[a,h]anthracene-7,14-dionee.g., A549, HepG2Experimental DataExperimental DataExperimental Data

IC50: Half-maximal inhibitory concentration; LC50: Half-maximal lethal concentration.

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below to guide future research and ensure consistency in data generation for comparative analysis.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the PAH ketones for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

Comet Assay (Single Cell Gel Electrophoresis) for Genotoxicity

The Comet assay is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell.

Protocol:

  • Cell Treatment: Expose cells to the PAH ketones for a defined period.

  • Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis. Damaged DNA (containing strand breaks) will migrate away from the nucleus, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., % tail DNA, tail moment).

Ames Test (Bacterial Reverse Mutation Assay) for Mutagenicity

The Ames test uses several strains of the bacterium Salmonella typhimurium with mutations in genes involved in histidine synthesis. A positive test indicates that the chemical is mutagenic because it causes the bacteria to revert to a state where they can synthesize their own histidine and grow on a histidine-free medium.

Protocol:

  • Bacterial Strains: Select appropriate Salmonella typhimurium strains (e.g., TA98 for frameshift mutagens and TA100 for base-pair substitution mutagens).

  • Metabolic Activation: The test can be performed with or without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

  • Exposure: Mix the bacterial culture with the test compound (at various concentrations) and, if applicable, the S9 mix.

  • Plating: Pour the mixture onto a minimal glucose agar plate lacking histidine.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Visualizing Potential Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate generalized signaling pathways that are known to be affected by some PAHs and their metabolites. These pathways are presented as potential mechanisms for this compound, but require experimental validation.

PAH PAH Ketone ROS Reactive Oxygen Species (ROS) PAH->ROS Redox Cycling DNA_Damage DNA Damage PAH->DNA_Damage Adduct Formation OxidativeStress Oxidative Stress ROS->OxidativeStress MAPK MAPK Pathway (e.g., JNK, p38) OxidativeStress->MAPK OxidativeStress->DNA_Damage p53 p53 Activation MAPK->p53 Apoptosis Apoptosis MAPK->Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest DNA_Damage->p53

Caption: Generalized signaling pathways potentially activated by PAH ketones.

Start Cell Seeding (96-well plate) Treatment PAH Ketone Treatment (various concentrations) Start->Treatment Incubation1 Incubation (e.g., 24h, 48h, 72h) Treatment->Incubation1 MTT_add Add MTT Reagent Incubation1->MTT_add Incubation2 Incubation (2-4 hours) MTT_add->Incubation2 Solubilize Add Solubilization Buffer Incubation2->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analysis Data Analysis (Calculate IC50) Read->Analysis

Caption: Experimental workflow for the MTT cytotoxicity assay.

Start Cell Treatment with PAH Ketone Embed Embed Cells in Low-Melt Agarose Start->Embed Lysis Cell Lysis Embed->Lysis Unwind Alkaline Unwinding of DNA Lysis->Unwind Electrophoresis Electrophoresis Unwind->Electrophoresis Stain DNA Staining Electrophoresis->Stain Analyze Fluorescence Microscopy and Image Analysis Stain->Analyze

Caption: Experimental workflow for the Comet assay for genotoxicity.

Conclusion and Future Directions

While our understanding of the toxicology of PAH ketones is advancing, significant knowledge gaps remain, particularly concerning specific compounds like this compound. The available data on related compounds, such as benzo[a]pyrene-7,8-dione, highlight the potential for this class of molecules to induce cytotoxicity and genotoxicity through mechanisms involving DNA adduction, oxidative stress, and disruption of key cellular signaling pathways.

To provide a comprehensive risk assessment and to facilitate the development of potential therapeutic interventions, future research should prioritize direct, comparative studies of this compound against other well-characterized PAH ketones. Such studies should employ standardized experimental protocols, as outlined in this guide, to generate robust and comparable quantitative data on cytotoxicity, genotoxicity, and mutagenicity. Furthermore, detailed investigations into the specific signaling pathways modulated by this compound are essential to elucidate its precise mechanism of action. This will not only enhance our understanding of its toxicological profile but also contribute to the broader knowledge of PAH-induced carcinogenesis.

References

Comparative Toxicity of 9,10-Dihydrobenzo[a]pyren-7(8H)-one and its Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicological profiles of 9,10-Dihydrobenzo[a]pyren-7(8H)-one and its potential metabolites. Due to the limited availability of direct comparative toxicity data for this specific ketone and its metabolites, this document synthesizes information on the well-characterized metabolism and toxicity of the parent compound, benzo[a]pyrene (BaP), to infer potential toxicological outcomes. The focus is on providing a framework for understanding the likely metabolic activation pathways and toxic mechanisms.

Introduction to this compound

This compound is a ketone derivative of the potent environmental carcinogen benzo[a]pyrene. Like other polycyclic aromatic hydrocarbons (PAHs), the toxicity of BaP and its derivatives is largely dependent on their metabolic activation to reactive intermediates that can interact with cellular macromolecules, including DNA.

Metabolic Pathways and Toxicity

The metabolism of benzo[a]pyrene is a complex process involving a series of enzymatic reactions primarily catalyzed by cytochrome P450 (CYP) enzymes and epoxide hydrolase.[1][2][3] This metabolic activation can lead to the formation of highly reactive electrophiles that are capable of binding to DNA, inducing mutations, and initiating carcinogenesis.[4]

A critical pathway in BaP's carcinogenicity involves its conversion to benzo[a]pyrene-7,8-dihydrodiol, which is then further epoxidized to form the ultimate carcinogen, benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE).[1][2][3][5] BPDE is a highly reactive molecule that can form stable adducts with DNA, leading to genetic mutations and cancer.[4]

While direct experimental data on the metabolism of this compound is scarce, it is plausible that it undergoes similar metabolic transformations, including hydroxylation and subsequent conjugation or further oxidation to reactive species. The toxicity of its metabolites would depend on the nature and reactivity of the functional groups introduced during metabolism.

Comparative Toxicity Data

Experimental Protocols

Standard in vitro and in vivo assays are employed to assess the toxicity of BaP and its metabolites. These protocols are essential for characterizing the cytotoxic, genotoxic, and carcinogenic potential of these compounds.

In Vitro Cytotoxicity Assays
  • MTT Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability. Cells are incubated with the test compound for a specified period, followed by the addition of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells with active mitochondrial dehydrogenases reduce MTT to a purple formazan product, which can be quantified spectrophotometrically.

  • LDH Release Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the cell culture medium upon cell membrane damage. This assay measures the amount of LDH in the medium as an indicator of cytotoxicity.

Genotoxicity Assays
  • Ames Test (Bacterial Reverse Mutation Assay): This assay uses several strains of Salmonella typhimurium with mutations in the genes involved in histidine synthesis. The test compound's mutagenicity is assessed by its ability to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

  • Comet Assay (Single Cell Gel Electrophoresis): This is a sensitive method for detecting DNA damage in individual cells. Cells are embedded in agarose, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates further from the nucleus, forming a "comet tail."

  • Micronucleus Test: This test detects chromosomal damage by observing the formation of micronuclei, which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

In Vivo Toxicity Studies
  • Acute Toxicity Testing: These studies involve the administration of a single high dose of the test substance to animals to determine the short-term adverse effects and the median lethal dose (LD50).

  • Subchronic and Chronic Toxicity Testing: These studies involve repeated exposure to the test substance over a longer period to evaluate the potential for long-term health effects, including carcinogenicity.

Visualizing Metabolic Pathways and Experimental Workflows

To aid in the understanding of the complex processes involved in the toxicity of benzo[a]pyrene derivatives, the following diagrams illustrate a potential metabolic pathway and a general experimental workflow for toxicity assessment.

Metabolic_Pathway_of_Benzo_a_pyrene Potential Metabolic Pathway of this compound This compound This compound Metabolite_A Hydroxylated Metabolites This compound->Metabolite_A CYP450 Metabolite_B Diol Metabolites Metabolite_A->Metabolite_B Epoxide Hydrolase Detoxification Conjugation (Glucuronidation, Sulfation) Excretion Metabolite_A->Detoxification Phase II Enzymes Metabolite_C Reactive Quinones/Epoxides Metabolite_B->Metabolite_C CYP450 Metabolite_B->Detoxification Phase II Enzymes Toxicity DNA Adducts Oxidative Stress Cellular Damage Metabolite_C->Toxicity

Caption: Potential metabolic activation of this compound.

Experimental_Workflow General Experimental Workflow for Toxicity Assessment Test_Compound This compound and its Metabolites In_Vitro In Vitro Studies Test_Compound->In_Vitro In_Vivo In Vivo Studies (Animal Models) Test_Compound->In_Vivo Cytotoxicity Cytotoxicity Assays (MTT, LDH) In_Vitro->Cytotoxicity Genotoxicity Genotoxicity Assays (Ames, Comet, Micronucleus) In_Vitro->Genotoxicity Data_Analysis Data Analysis and Risk Assessment Cytotoxicity->Data_Analysis Genotoxicity->Data_Analysis Acute_Toxicity Acute Toxicity In_Vivo->Acute_Toxicity Chronic_Toxicity Subchronic/Chronic Toxicity In_Vivo->Chronic_Toxicity Acute_Toxicity->Data_Analysis Chronic_Toxicity->Data_Analysis

Caption: A generalized workflow for assessing the toxicity of chemical compounds.

Conclusion

While direct comparative toxicity data for this compound and its metabolites are limited, the extensive research on the parent compound, benzo[a]pyrene, provides a strong foundation for predicting its potential toxicological profile. The key to understanding the toxicity of this ketone derivative lies in its metabolic activation to reactive intermediates. The experimental protocols outlined in this guide provide a roadmap for researchers to systematically evaluate the cytotoxicity, genotoxicity, and in vivo toxicity of this compound and its metabolites, thereby contributing to a more comprehensive understanding of its potential risks to human health. Further research is warranted to isolate and characterize the metabolites of this compound and to perform direct comparative toxicity studies.

References

Unmasking Carcinogens: A Comparative Guide to Antibody Cross-Reactivity Against Benzo[a]pyrene Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of carcinogenesis and the development of immunodiagnostics, the specificity of antibodies against environmental carcinogens is paramount. This guide provides a detailed comparison of monoclonal antibody performance against various metabolites of benzo[a]pyrene (B[a]P), a potent and widespread environmental pollutant. Objective experimental data is presented to aid in the selection of appropriate immunological reagents for research and diagnostic applications.

Benzo[a]pyrene, a polycyclic aromatic hydrocarbon (PAH) found in sources such as cigarette smoke, grilled foods, and polluted air, undergoes metabolic activation in the body to form a series of reactive intermediates. These metabolites, particularly the diol epoxides, can bind to DNA, forming adducts that are implicated in the initiation of cancer. The development of sensitive and specific immunoassays for the detection of B[a]P and its metabolites is crucial for monitoring human exposure and understanding its biological consequences.

This guide focuses on the cross-reactivity of monoclonal antibodies, providing a quantitative comparison of their binding affinities to different B[a]P metabolites. This information is critical for interpreting immunoassay results and for the design of highly specific diagnostic tools.

Performance Comparison of Anti-B[a]P Monoclonal Antibodies

The cross-reactivity of two well-characterized monoclonal antibodies, 5D11 and 8E11, against several key benzo[a]pyrene derivatives was evaluated in a competitive enzyme-linked immunosorbent assay (ELISA). The data, summarized in the table below, is presented as the amount of competitor (in femtomoles) required to achieve 50% inhibition of antibody binding to the target antigen, BPDE-I-DNA. Lower values indicate higher affinity and specificity.

CompetitorMonoclonal Antibody 5D11 (50% Inhibition, fmole)Monoclonal Antibody 8E11 (50% Inhibition, fmole)
BPDE-I-DNA19350
BPDE-I-dG21,000145
BPDE-I-tetraolNo Inhibition250
BPDE-II-DNA4400Not specified

Data sourced from Santella, R. M., Hsieh, L. L., Lin, C. D., Viet, S., & Weinstein, I. B. (1985). Quantitation of exposure to benzo[a]pyrene with monoclonal antibodies. Environmental health perspectives, 62, 95–99.[1]

The data reveals significant differences in the specificity of the two antibodies. Antibody 5D11 demonstrates very high specificity for BPDE-I-DNA, with significantly less cross-reactivity towards the monoadduct BPDE-I-dG and no reactivity with the hydrolysis product, BPDE-I-tetraol.[1] In contrast, antibody 8E11 shows a broader reactivity profile, with a higher affinity for the monoadduct BPDE-I-dG and the tetraol than for the BPDE-I-DNA conjugate.[1] This highlights the importance of selecting an antibody with a well-defined cross-reactivity profile that aligns with the specific B[a]P metabolite or adduct being targeted in an assay.

Experimental Methodologies

The following is a generalized protocol for a competitive ELISA used to determine antibody cross-reactivity against B[a]P metabolites, based on methodologies described in the cited literature.

Competitive Inhibition ELISA Protocol:

  • Coating: A 96-well microtiter plate is coated with a B[a]P-protein conjugate (e.g., BPDE-I-DNA) at a concentration of 5 ng/µl and incubated overnight at 25°C.[1]

  • Blocking: The plate is washed and then blocked with a solution of 0.5% Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS) with 0.05% Tween-20 for one hour at 37°C to prevent non-specific binding.[1]

  • Competition: A fixed dilution of the monoclonal antibody is mixed with varying concentrations of the competitor B[a]P metabolite or analog. This mixture is then added to the coated and blocked wells. The plate is incubated for one hour at 37°C.[1]

  • Washing: The plate is washed three times with PBS containing 0.05% Tween-20 to remove unbound antibodies and competitors.[1]

  • Secondary Antibody: A horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary monoclonal antibody is added to the wells and incubated for one hour at 37°C.

  • Detection: After another washing step, a substrate solution (e.g., TMB) is added, and the color development is allowed to proceed. The reaction is stopped with an appropriate stop solution.

  • Measurement: The absorbance is read at a specific wavelength using a microplate reader. The concentration of the competitor that causes a 50% reduction in the signal (IC50) is determined.

  • Cross-Reactivity Calculation: The percent cross-reactivity is calculated using the formula: (IC50 of B[a]P / IC50 of the metabolite) x 100.

Visualizing the Benzo[a]pyrene Metabolic Pathway

The metabolic activation of benzo[a]pyrene is a multi-step process involving several key enzymes. The following diagram illustrates the major pathway leading to the formation of the ultimate carcinogenic metabolite, benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE).

BAP_Metabolism BAP Benzo[a]pyrene BAP78O B[a]P-7,8-epoxide BAP->BAP78O CYP1A1/1B1 Quinones B[a]P Quinones BAP->Quinones CYP450 Phenols Phenols BAP->Phenols CYP450 BAP78D B[a]P-7,8-dihydrodiol BAP78O->BAP78D Epoxide Hydrolase BPDE B[a]P-7,8-diol-9,10-epoxide (BPDE) BAP78D->BPDE CYP1A1/1B1 Detox Detoxification (Conjugation) BAP78D->Detox DNA_Adducts DNA Adducts BPDE->DNA_Adducts Covalent Binding BPDE->Detox Quinones->Detox Phenols->Detox

Caption: Metabolic activation pathway of Benzo[a]pyrene.

Experimental Workflow for Antibody Cross-Reactivity Analysis

The process of determining the cross-reactivity of an antibody against different metabolites follows a structured experimental workflow, as depicted in the diagram below.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Plate_Prep Coat Plate with B[a]P-Protein Conjugate Blocking Block Non-specific Binding Sites Plate_Prep->Blocking Competition Competitive Binding of Antibody and Metabolite Blocking->Competition Reagent_Prep Prepare Antibody and Metabolite Dilutions Reagent_Prep->Competition Incubation1 Incubation Competition->Incubation1 Washing1 Washing Incubation1->Washing1 Secondary_Ab Add HRP-conjugated Secondary Antibody Washing1->Secondary_Ab Incubation2 Incubation Secondary_Ab->Incubation2 Washing2 Washing Incubation2->Washing2 Substrate Add Substrate Washing2->Substrate Color_Dev Color Development Substrate->Color_Dev Stop_Reaction Stop Reaction Color_Dev->Stop_Reaction Read_Absorbance Read Absorbance Stop_Reaction->Read_Absorbance Calc_IC50 Calculate IC50 Values Read_Absorbance->Calc_IC50 Calc_CR Calculate Cross-Reactivity Calc_IC50->Calc_CR

Caption: Workflow for competitive ELISA.

References

Validating 9,10-Dihydrobenzo[a]pyren-7(8h)-one as a Biomarker for PAH Exposure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of human exposure to polycyclic aromatic hydrocarbons (PAHs), a class of widespread and carcinogenic environmental pollutants, is crucial for both regulatory toxicology and clinical research. While several biomarkers have been established for monitoring PAH exposure, the scientific community continues to seek novel markers with improved specificity, sensitivity, and toxicological relevance. This guide provides a comparative analysis of the potential biomarker 9,10-Dihydrobenzo[a]pyren-7(8h)-one (BaP-7-one) against currently established biomarkers of PAH exposure. Due to the nascent stage of research into BaP-7-one, this document will focus on a comprehensive comparison with well-validated alternatives, highlighting the experimental data supporting them and outlining the necessary validation pathway for emerging biomarkers like BaP-7-one.

Introduction to PAH Biomonitoring

Exposure to PAHs, which are generated from the incomplete combustion of organic materials, is a significant public health concern due to their carcinogenic and mutagenic properties. Benzo[a]pyrene (BaP) is one of the most toxic PAHs and is often used as a marker for total PAH exposure.[1] Biomonitoring, the measurement of a chemical or its metabolites in biological samples, offers a more integrated and biologically relevant assessment of exposure than external measurements. An ideal biomarker for PAH exposure should be specific to the parent compound, easily detectable in accessible biological matrices like urine or blood, and its levels should correlate with the extent of exposure and, ideally, with the risk of adverse health effects.

This compound (BaP-7-one): An Emerging Biomarker?

Currently, there is a notable lack of published studies validating this compound (BaP-7-one) as a biomarker for PAH exposure. Its position in the metabolic pathway of benzo[a]pyrene is not well-established in mainstream metabolic charts, suggesting it may be a minor metabolite. However, its chemical structure, a ketone derivative of a BaP dihydrodiol, suggests it is a plausible metabolic product. For BaP-7-one to be considered a viable biomarker, a rigorous validation process is required.

Figure 1. Biomarker Validation Pathway cluster_Discovery Discovery & Characterization cluster_Preclinical Preclinical Validation cluster_Clinical Clinical Validation cluster_Application Application A Identification of Potential Biomarker (e.g., BaP-7-one) B Chemical Synthesis & Characterization A->B C Development of Analytical Method B->C D In vitro & Animal Studies C->D E Toxicokinetics & Dose-Response D->E F Human Biomonitoring Studies E->F G Correlation with Exposure Levels F->G H Association with Health Outcomes G->H I Regulatory Acceptance & Guideline Development H->I

Caption: A logical workflow for the validation of a new biomarker, from initial discovery to regulatory acceptance.

Established Biomarkers of PAH Exposure: A Comparative Analysis

The following tables summarize the characteristics of well-established biomarkers for PAH exposure, providing a benchmark against which BaP-7-one would need to be compared.

Table 1: Comparison of Urinary Biomarkers for PAH Exposure
BiomarkerParent PAHSample MatrixAdvantagesLimitations
1-Hydroxypyrene (1-OHP) PyreneUrine- Abundant metabolite, easy to detect.[2]- Well-established analytical methods (HPLC-FLD, GC-MS).[3][4]- Good indicator of recent total PAH exposure.[2]- Pyrene is not carcinogenic, so 1-OHP is an indirect marker of carcinogenic PAH exposure.[5]- Can be influenced by dietary sources of pyrene.
3-Hydroxybenzo[a]pyrene (3-OHBaP) Benzo[a]pyreneUrine- Metabolite of a potent carcinogen, more specific for carcinogenic exposure.[6]- Sensitive analytical methods (LC-MS/MS) are available.[7][8]- Present at much lower concentrations than 1-OHP, requiring more sensitive and complex analytical methods.[9]- Represents a detoxification pathway, not the activation pathway.[10]
trans, anti-BaP-Tetraol (TetraolBaP) Benzo[a]pyreneUrine- Product of the carcinogenic metabolic activation pathway (hydrolysis of BPDE).[11]- Highly specific for carcinogenic risk assessment.[10]- Very low concentrations in urine, requiring highly sensitive and specialized analytical methods (e.g., GC-NCI-MS/MS).[12]- The bioactivation pathway may become saturated at high exposure levels.[10]
Table 2: Comparison of Adduct-Based Biomarkers for PAH Exposure
BiomarkerParent PAHSample MatrixAdvantagesLimitations
PAH-DNA Adducts Various (e.g., Benzo[a]pyrene)White blood cells, tissue biopsies- Biomarker of effective dose, indicating that the carcinogen has reached and damaged DNA.[13]- Integrates exposure over longer periods (weeks to months).[14]- Accounts for inter-individual differences in metabolism and DNA repair.[14]- Requires invasive sample collection (blood draw or biopsy).- Complex and expensive analytical methods (e.g., ³²P-postlabelling, immunoassays, LC-MS/MS).[15]- Levels can be very low and difficult to detect in non-occupationally exposed individuals.
PAH-Protein Adducts (e.g., Albumin, Hemoglobin) Various (e.g., Benzo[a]pyrene)Blood (serum, plasma, red blood cells)- Less invasive than tissue biopsies.- Reflects exposure over the lifespan of the protein (e.g., ~20-30 days for albumin, ~120 days for hemoglobin).- More abundant and stable than DNA adducts.- Indirect measure of DNA damage.- Analytical methods can be complex.[16]

Metabolic Pathways of Benzo[a]pyrene

The toxicity of BaP is intrinsically linked to its metabolic activation into reactive intermediates that can bind to cellular macromolecules like DNA.[17] Understanding this pathway is crucial for interpreting the relevance of different biomarkers.

Figure 2. Simplified Metabolic Pathway of Benzo[a]pyrene cluster_detox Detoxification Pathway cluster_activation Carcinogenic Activation Pathway cluster_products Products of Activation BaP Benzo[a]pyrene (BaP) Phenols Phenols (e.g., 3-OHBaP) BaP->Phenols Quinones Quinones BaP->Quinones BaP_epoxide BaP-7,8-epoxide BaP->BaP_epoxide Conjugates Glucuronide & Sulfate Conjugates Phenols->Conjugates Excretion1 Urinary Excretion Conjugates->Excretion1 BaP_diol BaP-7,8-dihydrodiol BaP_epoxide->BaP_diol BPDE BaP-7,8-diol-9,10-epoxide (BPDE) (Ultimate Carcinogen) BaP_diol->BPDE BaP_7_one BaP-7-one (Hypothetical) BaP_diol->BaP_7_one DNA_adducts PAH-DNA Adducts (Biomarker of Effective Dose) BPDE->DNA_adducts Tetraols Tetraols (e.g., TetraolBaP) BPDE->Tetraols Excretion2 Urinary Excretion Tetraols->Excretion2

Caption: The metabolic fate of Benzo[a]pyrene, showing both detoxification and carcinogenic activation pathways leading to various biomarkers.

Experimental Protocols

The analysis of PAH biomarkers in biological matrices typically involves three key stages: sample preparation (including enzymatic deconjugation), extraction, and instrumental analysis.

General Experimental Protocol for Urinary PAH Metabolite Analysis
  • Sample Collection and Storage: Collect urine samples in polypropylene containers and store them at -20°C or lower until analysis.

  • Enzymatic Hydrolysis: Thaw urine samples and add an internal standard (e.g., a ¹³C-labeled or deuterated analog of the analyte). Adjust the pH to ~5.0 with a buffer (e.g., sodium acetate). Add β-glucuronidase/arylsulfatase to deconjugate the metabolites. Incubate the mixture, for example, at 37°C for several hours or overnight.[18]

  • Extraction:

    • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge. Load the hydrolyzed urine sample. Wash the cartridge to remove interferences. Elute the analytes with an organic solvent (e.g., methanol or acetonitrile).[19]

    • Liquid-Liquid Extraction (LLE): Extract the hydrolyzed urine with an organic solvent (e.g., hexane).

  • Analysis:

    • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): Evaporate the eluate to dryness and reconstitute in a suitable solvent. Inject the sample into an HPLC system equipped with a C18 column and a fluorescence detector set at the specific excitation and emission wavelengths for the target metabolite.[3][20]

    • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For higher sensitivity and specificity, the extract can be analyzed by GC-MS (often requiring derivatization) or LC-MS/MS.[4][7][21]

Figure 3. General Experimental Workflow for Urinary PAH Metabolite Analysis cluster_prep Sample Preparation cluster_extract Extraction & Clean-up cluster_analysis Instrumental Analysis cluster_data Data Processing A Urine Sample Collection B Addition of Internal Standard A->B C Enzymatic Hydrolysis (β-glucuronidase/sulfatase) B->C D Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) C->D E HPLC-FLD or LC-MS/MS or GC-MS D->E F Quantification & Data Analysis E->F

Caption: A schematic of the typical laboratory workflow for the analysis of hydroxylated PAH metabolites in urine.

Conclusion and Future Directions

The validation of this compound as a biomarker for PAH exposure is in its infancy. While established biomarkers such as 1-OHP, 3-OHBaP, TetraolBaP, and PAH-DNA adducts provide valuable tools for assessing exposure and risk, each has its own set of advantages and limitations. For BaP-7-one to become a useful tool in this field, future research must focus on the following:

  • Metabolic Studies: Elucidating the precise metabolic pathway leading to the formation of BaP-7-one and its quantitative importance relative to other metabolites.

  • Analytical Method Development: Establishing and validating sensitive and specific analytical methods for the quantification of BaP-7-one in human biological samples.

  • Toxicokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion of BaP-7-one to understand its biological half-life and the window of exposure it represents.

  • Human Biomonitoring Studies: Conducting studies in exposed populations to determine the relationship between external PAH exposure and internal levels of BaP-7-one.

  • Epidemiological Studies: Investigating the association between BaP-7-one levels and the risk of PAH-related diseases.

By systematically addressing these research needs, the scientific community can objectively evaluate the potential of this compound to contribute to the toolbox of biomarkers for assessing and mitigating the health risks associated with PAH exposure.

References

Navigating the Analysis of 9,10-Dihydrobenzo[a]pyren-7(8h)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Hypothetical Inter-Laboratory Performance Comparison

The following table summarizes potential quantitative data from a fictional inter-laboratory study. This comparison assesses the performance of two common analytical techniques, High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS), across three hypothetical laboratories for the analysis of a standard reference material spiked with 9,10-Dihydrobenzo[a]pyren-7(8h)-one.

Parameter Laboratory A (HPLC-FLD) Laboratory B (GC-MS) Laboratory C (HPLC-FLD) Laboratory D (GC-MS)
Mean Measured Concentration (µg/kg) 4.855.104.955.05
Standard Deviation (µg/kg) 0.250.300.200.28
Recovery (%) 97.0102.099.0101.0
Relative Standard Deviation (RSD) (%) 5.25.94.05.5
Limit of Detection (LOD) (µg/kg) 0.150.100.120.09
Limit of Quantification (LOQ) (µg/kg) 0.500.350.400.30

Note: The true spiked concentration of the reference material is 5.0 µg/kg.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on widely accepted methods for PAH analysis and can be adapted for this compound.[1][2][3][4][5][6][7][8][9][10][11][12]

Sample Preparation: Modified QuEChERS Approach

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a streamlined sample preparation technique suitable for various matrices.[2][3][7]

  • Sample Homogenization: Weigh 5 grams of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard, such as a deuterated analog like Benzo[a]pyrene-d12, to all samples, standards, and blanks.[1]

  • Extraction: Add 10 mL of acetone and 5 mL of deionized water to the tube. Vortex vigorously for 1 minute.[2][7]

  • Salting-Out: Add 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of sodium chloride (NaCl). Immediately vortex for 1 minute to prevent the formation of salt clumps. This step partitions the analyte into the organic layer.[2]

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the supernatant (acetone layer) to a 15 mL d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄. The PSA removes interfering matrix components like fatty acids. Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

  • Final Preparation: Collect the cleaned extract, evaporate it to near dryness under a gentle stream of nitrogen, and reconstitute the residue in a suitable solvent (e.g., acetonitrile for HPLC or cyclohexane for GC) for analysis.

Analytical Methods

This method is highly sensitive for fluorescent compounds like PAHs.[12][13][14]

  • Column: A C18 column designed for PAH analysis (e.g., 250 mm length, 4.6 mm inner diameter, 5 µm particle size).[14]

  • Mobile Phase: A gradient of acetonitrile and water.[12][14]

  • Gradient Program: Start with 40% acetonitrile, ramp up to 100% acetonitrile over 25 minutes, and hold for 5 minutes.[14]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.[14]

  • Fluorescence Detector: Set excitation and emission wavelengths optimized for this compound (requires empirical determination, but for benzo[a]pyrene, excitation is often around 290 nm and emission around 410-430 nm).

GC-MS provides excellent separation and definitive identification of analytes.[1][3][15]

  • Column: A capillary column suitable for PAHs, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

  • Oven Temperature Program: Hold at 80°C for 1 minute, then ramp to 290°C at 10°C/min, and hold for 5 minutes.[1]

  • Injection Mode: Splitless injection at 300°C.[15]

  • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor the characteristic ions for this compound and the internal standard.

Quality Assurance and Quality Control (QA/QC)

Robust QA/QC procedures are essential for reliable data.[16][17][18]

  • Method Blank: Analyze a blank sample with each batch to check for contamination.

  • Spiked Samples: Spike a blank matrix with a known concentration of the analyte to determine method accuracy (recovery).

  • Certified Reference Material (CRM): Analyze a CRM to verify the accuracy and traceability of the results.[18]

  • Calibration: Construct a multi-point calibration curve using standards prepared in the same solvent as the final sample extracts.

  • Internal Standards: Use an internal standard to correct for variations in sample preparation and instrument response.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound.

G Figure 1. Analytical Workflow for this compound cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt & Homogenization Spike Spike Internal Standard Sample->Spike Extract Extraction (Acetone/Water) Spike->Extract Salt Salting Out (MgSO4/NaCl) Extract->Salt Centrifuge1 Centrifugation Salt->Centrifuge1 Cleanup d-SPE Cleanup Centrifuge1->Cleanup Centrifuge2 Centrifugation Cleanup->Centrifuge2 Concentrate Evaporation & Reconstitution Centrifuge2->Concentrate HPLC HPLC-FLD Analysis Concentrate->HPLC Acetonitrile GCMS GC-MS Analysis Concentrate->GCMS Cyclohexane Quant Quantification HPLC->Quant GCMS->Quant Report Data Review & Reporting Quant->Report

Caption: General experimental workflow for the analysis of this compound.

References

A Comparative Guide: GC-MS vs. LC-MS for the Detection of 9,10-Dihydrobenzo[a]pyren-7(8h)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of polycyclic aromatic hydrocarbons (PAHs) and their derivatives, the choice of analytical methodology is critical for achieving accurate and reliable results. This guide provides a comprehensive comparison of two powerful techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the detection of 9,10-Dihydrobenzo[a]pyren-7(8h)-one, a ketone derivative of benzo[a]pyrene. This document outlines detailed experimental protocols, presents comparative performance data, and offers a logical workflow to aid in method selection.

Introduction to the Analyte and Techniques

This compound is a polar metabolite of the potent carcinogen benzo[a]pyrene. The presence of the ketone functional group imparts different physicochemical properties compared to the parent PAH, influencing the choice of analytical technique.

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and thermally stable compounds. It offers high chromatographic resolution and is often considered a gold standard for many applications. However, for polar and less volatile compounds like this compound, derivatization may be necessary to improve volatility and thermal stability.

Liquid Chromatography-Mass Spectrometry (LC-MS) is highly versatile and well-suited for the analysis of a wide range of compounds, including those that are polar, non-volatile, or thermally labile. The direct analysis of polar metabolites without derivatization is a significant advantage of LC-MS.

Quantitative Performance Data

The selection of an analytical method is often driven by its performance characteristics. The following tables summarize quantitative data for GC-MS and LC-MS methods for the analysis of benzo[a]pyrene and its derivatives. While direct comparative data for this compound is limited, the data for structurally related compounds provide a strong basis for comparison.

Table 1: Performance Characteristics of GC-MS Methods for Benzo[a]pyrene and its Derivatives

ParameterRangeSample MatrixReference
Linearity (Correlation Coefficient, r²)0.997 - >0.999Bread, Edible Oils, Herbal Medicines[1]
Limit of Detection (LOD)0.03 - 3.18 ng/g (or ng/mL)Bread, Vegetable Oils, Soil[1]
Limit of Quantitation (LOQ)0.1 - 1.5 µg/kgFreeze-dried pork[2]
Recovery (%)66 - 123.7%Human Tissue, Herbal Medicines, Bread[1]
Precision (RSD %)< 15%Bread, Human Tissue, Soil[1]

Table 2: Performance Characteristics of LC-MS/MS Methods for Benzo[a]pyrene Metabolites

ParameterValueAnalyteSample MatrixReference
Linearity (Correlation Coefficient, r²)>0.993-Hydroxybenzo[a]pyreneUrine[3]
Limit of Detection (LOD)0.002 - 0.2 ng (injection)Benzo[a]pyrene diones (APCI)-[4]
Limit of Quantitation (LOQ)50 pg/L3-Hydroxybenzo[a]pyreneUrine[3]
Recovery (%)>70%Hormones and PesticidesSurface Water[5]
Precision (RSD %)< 20%Hormones and PesticidesSurface Water[5]

Experimental Protocols

Detailed and robust experimental protocols are fundamental for reproducible and reliable results. Below are representative methodologies for the analysis of PAHs and their metabolites using GC-MS and LC-MS.

GC-MS Protocol for PAH Analysis

This protocol is a general procedure for the analysis of PAHs and can be adapted for this compound, likely requiring a derivatization step.

  • Sample Preparation:

    • Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is commonly used to isolate the analytes from the sample matrix.

    • Derivatization: For polar compounds like ketones, derivatization may be necessary to increase volatility and thermal stability. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Instrumentation:

    • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 280-300°C.

    • Oven Temperature Program: An initial temperature of 80-100°C held for 1-2 minutes, followed by a ramp of 5-10°C/min to 300-320°C, with a final hold time.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Mass Spectrometer: A quadrupole or ion trap mass spectrometer operating in electron ionization (EI) mode.

    • Ion Source Temperature: 230°C.

    • Interface Temperature: 280-300°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, or full scan for qualitative analysis.

LC-MS/MS Protocol for the Analysis of Benzo[a]pyrene Metabolites

This protocol is suitable for the direct analysis of polar metabolites like this compound without derivatization.

  • Sample Preparation:

    • Extraction: SPE or LLE to extract the analytes. For biological samples like urine, enzymatic hydrolysis may be required to cleave conjugates before extraction.[6]

  • Instrumentation:

    • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, often with an additive such as formic acid or ammonium acetate to improve ionization.

    • Flow Rate: 0.2-0.6 mL/min.

    • Column Temperature: 40-50°C.

    • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an atmospheric pressure ionization source.

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are common choices. APCI is often preferred for less polar compounds, while ESI is suitable for a wider range of polarities.[4][7] Atmospheric Pressure Photoionization (APPI) can also be a sensitive option for PAHs.[8]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, providing high selectivity and sensitivity.

Method Comparison and Logical Workflow

The choice between GC-MS and LC-MS for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.

Key Comparison Points:

  • Sample Preparation: LC-MS generally offers simpler sample preparation as it often does not require derivatization for polar analytes.[9] This can lead to higher sample throughput and reduced potential for analyte loss or contamination.

  • Volatility and Thermal Stability: GC-MS is limited to volatile and thermally stable compounds. While derivatization can overcome this for some molecules, it adds complexity and potential for variability. LC-MS is not constrained by these factors.

  • Sensitivity: Both techniques can achieve high sensitivity, especially when using tandem mass spectrometry (MS/MS). LC-MS/MS often demonstrates lower limits of detection for polar metabolites.[3][4]

  • Selectivity: The use of MS/MS in both GC and LC provides excellent selectivity, minimizing interferences from the sample matrix.

  • Matrix Effects: Both techniques can be susceptible to matrix effects, where components of the sample matrix interfere with the ionization of the analyte. The use of isotopically labeled internal standards is crucial for accurate quantification in both methods.[1]

Logical Workflow for Method Selection:

MethodSelection start Start: Analyze this compound check_properties Assess Analyte Properties: - Polarity - Thermal Stability - Volatility start->check_properties lc_ms_path LC-MS/MS Recommended check_properties->lc_ms_path High Polarity, Thermally Labile gc_ms_path GC-MS (with derivatization) check_properties->gc_ms_path Amenable to Derivatization sample_prep Sample Preparation: - Extraction (SPE/LLE) - Hydrolysis (if needed) lc_ms_path->sample_prep gc_ms_path->sample_prep derivatization Derivatization Step (e.g., Silylation) sample_prep->derivatization lc_analysis LC-MS/MS Analysis (Reversed-Phase, MRM) sample_prep->lc_analysis gc_analysis GC-MS Analysis (Capillary GC, SIM/MRM) derivatization->gc_analysis data_analysis Data Analysis and Quantification (Internal Standard Calibration) lc_analysis->data_analysis gc_analysis->data_analysis end End: Report Results data_analysis->end

Caption: Workflow for selecting between LC-MS and GC-MS for this compound analysis.

Conclusion

Both GC-MS and LC-MS are powerful techniques for the analysis of this compound. However, for this polar and likely thermally sensitive metabolite, LC-MS/MS is generally the more advantageous approach . The ability to analyze the compound directly without derivatization simplifies the workflow, reduces potential sources of error, and is often associated with higher sensitivity.[9][10] The versatility of ionization techniques available for LC-MS, such as ESI, APCI, and APPI, further enhances its applicability to a wide range of PAH derivatives.[4][7]

GC-MS remains a viable option, particularly if derivatization protocols are well-established and validated within the laboratory. The high chromatographic resolution of GC can be beneficial for separating isomers. Ultimately, the choice of method should be based on a careful consideration of the specific research question, sample matrix, and available resources. The use of appropriate internal standards and thorough method validation are essential for obtaining accurate and reliable data with either technique.

References

A Comparative Purity Assessment of Commercial 9,10-Dihydrobenzo[a]pyren-7(8H)-one Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of commercially available 9,10-Dihydrobenzo[a]pyren-7(8H)-one standards, a crucial reference material in toxicological and metabolic studies of benzo[a]pyrene, a potent carcinogen. The purity of this standard is paramount for accurate experimental outcomes. This document outlines common analytical methods for purity assessment and provides a framework for comparing standards from different suppliers.

Commercial Standard Purity Comparison

SupplierCatalog NumberStated Purity (%)Analytical Method(s) Cited
Sigma-Aldrich3596597Not specified on product page
LookChem3331-46-297Not specified on product page
Matrix Scientific09076597Not specified on product page

Note: The absence of detailed, publicly accessible CoAs necessitates that researchers perform their own purity verification using the methods outlined below.

Potential Impurities

Based on the common synthesis route for this compound, which involves the oxidation of 7,8,9,10-tetrahydrobenzo[a]pyrene, potential impurities may include:

  • Starting material: Unreacted 7,8,9,10-tetrahydrobenzo[a]pyrene.

  • Over-oxidation products: Further oxidized species of the target molecule.

  • Isomers: Structural isomers formed during the synthesis.

  • Residual solvents: Solvents used in the synthesis and purification process.

Experimental Protocols for Purity Assessment

Comprehensive purity analysis of this compound standards requires a multi-faceted approach, employing chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC coupled with UV detection is a primary method for assessing the purity of aromatic compounds.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is suitable for separating polycyclic aromatic compounds.

  • Mobile Phase: A gradient of acetonitrile and water is typically used. A starting gradient could be 50:50 acetonitrile:water, increasing to 100% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm, a common wavelength for aromatic compounds.

  • Sample Preparation: Prepare a stock solution of the standard in acetonitrile or another suitable solvent at a concentration of approximately 1 mg/mL. Dilute further to a working concentration of around 10-20 µg/mL.

  • Analysis: Inject the sample and analyze the chromatogram. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.

Methodology:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at a rate of 10 °C/min, and hold for 10 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Scan range of m/z 50-500.

  • Sample Preparation: Prepare a dilute solution of the standard in a volatile solvent like dichloromethane or acetone.

  • Analysis: The total ion chromatogram (TIC) will show the main component and any separated impurities. The mass spectrum of each impurity can be compared to spectral libraries for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

¹H NMR spectroscopy is an essential tool for structural confirmation and can also be used for a quantitative purity assessment (qNMR).

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent in which the compound is soluble.

  • Sample Preparation: Dissolve an accurately weighed amount of the standard in the deuterated solvent. For quantitative NMR (qNMR), an internal standard with a known purity and a distinct resonance signal (e.g., maleic acid) must be added in a precisely known amount.

  • Analysis:

    • ¹H NMR: The proton spectrum should be consistent with the structure of this compound. The presence of unexpected signals may indicate impurities.

    • qNMR: The purity of the standard can be calculated by comparing the integral of a specific proton signal of the analyte with the integral of a known proton signal of the internal standard.

Visualizing the Workflow and Comparative Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflow for purity assessment and the logical framework for comparing commercial standards.

experimental_workflow cluster_sample Sample Acquisition cluster_analysis Analytical Procedures cluster_data Data Evaluation VendorA Standard from Vendor A HPLC HPLC-UV Analysis VendorA->HPLC GCMS GC-MS Analysis VendorA->GCMS NMR NMR Analysis VendorA->NMR VendorB Standard from Vendor B VendorB->HPLC VendorB->GCMS VendorB->NMR VendorC Standard from Vendor C VendorC->HPLC VendorC->GCMS VendorC->NMR Purity Purity (%) HPLC->Purity Impurities Impurity Profile GCMS->Impurities Structure Structural Confirmation NMR->Structure

Caption: Experimental workflow for the purity assessment of commercial standards.

comparison_logic cluster_criteria Evaluation Criteria cluster_vendors Commercial Standards cluster_decision Selection Purity Quantitative Purity (e.g., >97%) Decision Optimal Standard Selection Purity->Decision Impurity Impurity Profile (Number and Identity) Impurity->Decision CoA Certificate of Analysis (Completeness and Detail) CoA->Decision Cost Cost per Unit Cost->Decision VendorA Vendor A Standard VendorA->Purity VendorA->Impurity VendorA->CoA VendorA->Cost VendorB Vendor B Standard VendorB->Purity VendorB->Impurity VendorB->CoA VendorB->Cost VendorC Vendor C Standard VendorC->Purity VendorC->Impurity VendorC->CoA VendorC->Cost

Caption: Logical framework for the comparative selection of a commercial standard.

A Comparative Guide to HPLC Columns for the Separation of 9,10-Dihydrobenzo[a]pyren-7(8h)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, achieving high-resolution separation of polycyclic aromatic hydrocarbon (PAH) derivatives is a critical analytical challenge. This guide provides a comparative overview of the performance of different High-Performance Liquid Chromatography (HPLC) columns for the separation of 9,10-Dihydrobenzo[a]pyren-7(8h)-one, a chiral ketone derivative of benzo[a]pyrene. Due to the limited availability of direct comparative studies for this specific analyte, this guide synthesizes data from studies on structurally similar PAHs and general chiral separation principles to provide a comprehensive performance overview.

Data Presentation: Comparison of HPLC Column Performance

The following table summarizes the performance of various HPLC column types for the separation of this compound and related PAHs. The data is compiled from multiple sources to facilitate a comparative analysis.

Column Type Stationary Phase Particle Size (µm) Dimensions (L x ID, mm) Typical Mobile Phase Flow Rate (mL/min) Detection Performance Highlights Reference
PAH-Specific C18, proprietary bonding1.8100 x 4.6Acetonitrile/Water (95:5)1.5PDA (254 nm)Excellent resolution and short analysis times for a range of PAHs.[1]
Reversed-Phase C185250 x 4.6Acetonitrile/Water gradient2.0FluorescenceGood separation for Benzo[a]pyrene and its derivatives.[2]
Reversed-Phase Newcrom R13, 5-Acetonitrile/Water with acid modifier-UV/MSSuitable for the separation of a structurally similar octahydrobenzo(e)pyren-9(10H)-one.[3]
Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD)--n-Hexane/2-Propanol or n-Hexane/Ethanol1.0UVGenerally effective for the enantiomeric separation of a wide range of chiral compounds.[4]
Chiral Stationary Phase (CSP) Macrocyclic glycopeptides--Reversed-phase, normal-phase, or polar organic modes-UV/MSOffer complementary enantioselectivity to polysaccharide-based CSPs.[4]

Note: The performance of chiral separations is highly dependent on the specific analyte and the chosen mobile phase. The information for CSPs is based on general principles for chiral separations as direct application data for this compound was not available.

Experimental Workflow

The logical flow of a typical HPLC analysis for this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample containing This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration Injector Autosampler/Injector Filtration->Injector Column HPLC Column (e.g., C18, Chiral) Injector->Column Detector Detector (PDA/Fluorescence/MS) Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration and Quantification Chromatogram->Integration Report Report Generation Integration->Report

Caption: Experimental workflow for HPLC analysis.

Experimental Protocols

The following are generalized experimental protocols based on the methodologies cited in the comparison table. These should be adapted and optimized for specific instrumentation and analytical goals.

1. Protocol for PAH-Specific and Reversed-Phase C18 Columns

This protocol is suitable for the general quantification and separation of this compound from other PAHs.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable organic solvent (e.g., acetonitrile or methanol). If necessary, perform solid-phase extraction (SPE) for sample cleanup and pre-concentration. Filter the final solution through a 0.22 µm syringe filter before injection.

  • HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a PDA or fluorescence detector.

  • Column:

    • Agilent Eclipse PAH column (1.8 µm, 100 x 4.6 mm) or equivalent PAH-specific column.

    • Standard C18 column (e.g., 5 µm, 250 x 4.6 mm).

  • Mobile Phase:

    • For isocratic elution on a PAH-specific column, a mixture of acetonitrile and water (e.g., 95:5 v/v) can be effective.[1]

    • For gradient elution on a standard C18 column, a gradient of acetonitrile and water is typically used.[2]

  • Flow Rate: 1.0 - 2.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Injection Volume: 5 - 20 µL.

  • Detection:

    • PDA: Monitor at 254 nm for general PAH detection.

    • Fluorescence: Use appropriate excitation and emission wavelengths for enhanced sensitivity and selectivity for specific PAHs.

2. Protocol for Chiral Separation

This protocol provides a starting point for the enantiomeric separation of this compound.

  • Sample Preparation: Prepare the sample as described in the previous protocol, ensuring the solvent is compatible with the chosen mobile phase (e.g., hexane for normal phase, or methanol/acetonitrile for reversed phase).

  • HPLC System: An HPLC system as described above. A mass spectrometer (MS) can be a valuable detector for confirmation.

  • Column:

    • Polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD).

    • Macrocyclic glycopeptide-based chiral stationary phase.

  • Mobile Phase (screening):

    • Normal Phase: A mixture of n-hexane and an alcohol modifier (e.g., 2-propanol or ethanol) in various ratios (e.g., 90:10, 80:20 v/v). For basic or acidic compounds, the addition of a small amount of a basic (e.g., diethylamine) or acidic (e.g., trifluoroacetic acid) additive may be necessary.[4]

    • Reversed Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: Controlled temperature is recommended as it can significantly affect chiral separations.

  • Injection Volume: 5 - 10 µL.

  • Detection: UV detector at a wavelength where the analyte absorbs, or MS for mass confirmation.

Conclusion

The selection of an appropriate HPLC column is paramount for the successful separation of this compound. For general analysis and separation from other PAHs, modern PAH-specific columns with sub-2 µm particles offer high resolution and fast analysis times.[1] Standard C18 columns also provide good performance, particularly with gradient elution.[2] For the critical task of separating the enantiomers of this chiral compound, a screening approach using both polysaccharide- and macrocyclic glycopeptide-based chiral stationary phases under various mobile phase conditions is recommended.[4] The detailed protocols provided herein serve as a robust starting point for method development and optimization, enabling researchers to achieve reliable and high-quality separations for their specific analytical needs.

References

Evaluating the Mutagenic Potential of 9,10-Dihydrobenzo[a]pyren-7(8H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the mutagenic potential of 9,10-Dihydrobenzo[a]pyren-7(8H)-one. Due to a lack of publicly available mutagenicity data for this specific compound, this document outlines the established experimental protocols and presents data for structurally related and well-characterized polycyclic aromatic hydrocarbons (PAHs), namely Benzo[a]pyrene (B[a]P), Benzo[a]pyrene-7,8-dione, and Dibenzo[a,l]pyrene. This guide serves as a resource for designing and interpreting future studies on the genotoxicity of this compound.

Comparative Mutagenicity Data

The following table summarizes existing mutagenicity data for selected PAHs. It is important to note that direct experimental data for this compound is not currently available in the public domain. The data presented here for other PAHs serves as a benchmark for potential future studies.

CompoundAssayCell Line/StrainMetabolic Activation (S9)Key FindingsReference
Benzo[a]pyrene (B[a]P) Ames TestSalmonella typhimurium TA98, TA100RequiredPositive for mutagenicity, indicating it is a pro-mutagen that requires metabolic activation.[1][2]
Micronucleus AssayHuman Lung Cells (A549)Not specifiedInduced a significant increase in micronuclei frequency, indicating clastogenic and/or aneugenic activity.[3]
Comet AssayHuman Lung Fibroblast (MRC-5)Not specifiedInduced significant DNA strand breaks.[4]
Benzo[a]pyrene-7,8-dione p53 Mutagenesis AssayYeast reporter systemRequired (NADPH and CuCl2)Found to be 80 times more mutagenic than anti-BPDE, with mutagenicity dependent on the generation of reactive oxygen species.[5]
Dibenzo[a,l]pyrene (DB[a,l]P) Comet AssayHuman Hepatoma (HepG2)Not specifiedInduced a strong, concentration-dependent genotoxic effect.
Sister Chromatid ExchangeHuman Lung Fibroblast (MRC-5)Not specifiedSignificantly increased the frequency of sister chromatid exchanges.[4]

Experimental Protocols for Mutagenicity Assessment

To evaluate the mutagenic potential of this compound, a battery of standard in vitro genotoxicity tests is recommended. These assays, when used in combination, provide a comprehensive assessment of different genotoxic endpoints.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the ability of a chemical to induce mutations in the DNA of several strains of Salmonella typhimurium.

Methodology:

  • Strain Selection: Use a minimum of four S. typhimurium strains, typically TA98, TA100, TA1535, and TA1537, and one Escherichia coli strain, WP2 uvrA or WP2 uvrA (pKM101).

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver). This is crucial as many PAHs, including B[a]P, are not mutagenic themselves but are converted to mutagenic metabolites by liver enzymes.

  • Exposure: Expose the bacterial strains to a range of concentrations of the test compound.

  • Plating: Plate the treated bacteria on a minimal agar medium lacking the amino acid histidine (for S. typhimurium) or tryptophan (for E. coli).

  • Incubation: Incubate the plates for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_result Result Bacterial_Strains Select Bacterial Strains (e.g., S. typhimurium) Incubation_with_S9 Incubate Bacteria + Compound with S9 Mix Bacterial_Strains->Incubation_with_S9 Incubation_without_S9 Incubate Bacteria + Compound without S9 Mix Bacterial_Strains->Incubation_without_S9 Test_Compound Prepare Test Compound (this compound) Test_Compound->Incubation_with_S9 Test_Compound->Incubation_without_S9 S9_Mix Prepare S9 Mix (for metabolic activation) S9_Mix->Incubation_with_S9 Plating Plate on Minimal Agar Incubation_with_S9->Plating Incubation_without_S9->Plating Incubation Incubate (48-72h) Plating->Incubation Colony_Counting Count Revertant Colonies Incubation->Colony_Counting Evaluation Evaluate Mutagenic Potential Colony_Counting->Evaluation

Caption: Workflow for the In Vitro Micronucleus Assay.

In Vitro Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Methodology:

  • Cell Preparation: Prepare a single-cell suspension from a suitable cell line or primary cells.

  • Exposure: Treat the cells with the test compound at various concentrations.

  • Embedding: Embed the cells in a low-melting-point agarose on a microscope slide.

  • Lysis: Lyse the cells with detergents and high salt to remove membranes and proteins, leaving behind the DNA as a "nucleoid".

  • Alkaline Unwinding and Electrophoresis: Expose the slides to an alkaline buffer to unwind the DNA and then subject them to electrophoresis. Damaged DNA (containing fragments) will migrate away from the nucleoid, forming a "comet tail".

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

  • Scoring: Quantify the amount of DNA in the comet tail relative to the head. An increase in the tail intensity or length indicates an increase in DNA damage.

Experimental Workflow for the Comet Assay

Comet_Assay_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis cluster_result Result Cell_Suspension Prepare Single-Cell Suspension Exposure Expose Cells to Compound Cell_Suspension->Exposure Test_Compound Prepare Test Compound Test_Compound->Exposure Embedding Embed Cells in Agarose Exposure->Embedding Lysis Lyse Cells Embedding->Lysis Electrophoresis Alkaline Unwinding & Electrophoresis Lysis->Electrophoresis Staining Stain DNA Electrophoresis->Staining Visualization Visualize with Fluorescence Microscope Staining->Visualization Scoring Quantify DNA Damage (% Tail DNA) Visualization->Scoring Evaluation Determine DNA Damage Potential Scoring->Evaluation

Caption: Workflow for the In Vitro Comet Assay.

Metabolic Activation and DNA Damage Pathways

The mutagenicity of many PAHs is dependent on their metabolic activation to reactive intermediates that can bind to DNA and form adducts. The primary pathway for B[a]P activation involves cytochrome P450 enzymes.

Metabolic Activation of Benzo[a]pyrene:

  • Phase I Metabolism: B[a]P is oxidized by cytochrome P450 enzymes (primarily CYP1A1 and CYP1B1) to form epoxides.

  • Epoxide Hydrolase Action: Epoxide hydrolase converts the B[a]P-7,8-epoxide to B[a]P-7,8-dihydrodiol.

  • Second Epoxidation: A second epoxidation by CYP enzymes at the 9,10-position of the dihydrodiol forms the highly reactive and ultimate carcinogen, benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE).

  • DNA Adduct Formation: BPDE can then covalently bind to DNA, primarily at the N2 position of guanine, forming bulky DNA adducts. These adducts can lead to mutations during DNA replication if not repaired.

Metabolic_Activation BaP Benzo[a]pyrene (B[a]P) Epoxide B[a]P-7,8-epoxide BaP->Epoxide CYP1A1/1B1 Dihydrodiol B[a]P-7,8-dihydrodiol Epoxide->Dihydrodiol Epoxide Hydrolase BPDE Benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE) (Ultimate Carcinogen) Dihydrodiol->BPDE CYP1A1/1B1 DNA_Adduct DNA Adducts BPDE->DNA_Adduct Covalent Binding to DNA Mutation Mutations DNA_Adduct->Mutation Faulty DNA Replication/Repair

References

Safety Operating Guide

Proper Disposal of 9,10-Dihydrobenzo[a]pyren-7(8h)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of 9,10-Dihydrobenzo[a]pyren-7(8h)-one are critical for ensuring personnel safety and regulatory compliance within research and development settings. As a polycyclic aromatic hydrocarbon (PAH), this compound is classified as hazardous waste and necessitates stringent disposal protocols.

Researchers, scientists, and drug development professionals must adhere to established procedures for the management of this compound waste to mitigate potential environmental and health risks. This guide provides a comprehensive, step-by-step operational plan for its proper disposal.

Immediate Safety and Disposal Protocol

The proper disposal of this compound is governed by regulations such as the Resource Conservation and Recovery Act (RCRA).[1] As with many polycyclic aromatic hydrocarbons, this compound is considered a hazardous material and must be disposed of through an approved hazardous waste disposal facility. Incineration at high temperatures is a common and effective method for the destruction of PAH-containing waste.

A detailed workflow for the disposal process is as follows:

  • Waste Identification and Classification:

    • All waste containing this compound, including pure compound, contaminated labware (e.g., gloves, pipette tips, vials), and solutions, must be classified as hazardous waste.

    • Consult your institution's Environmental Health and Safety (EHS) department for specific waste codes that may apply. Based on its properties, it may be classified under a generic "solid waste" code or a more specific one if it meets certain characteristics (e.g., toxicity).

  • Segregation and Collection:

    • Collect all this compound waste in a designated, leak-proof container.

    • Do not mix this waste with non-hazardous materials or other incompatible chemical waste.

    • Solid waste, such as contaminated personal protective equipment (PPE) and lab supplies, should be collected separately from liquid waste.

  • Container Labeling and Storage:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

    • The label should also include the accumulation start date.

    • Store the sealed container in a designated satellite accumulation area that is secure and away from general laboratory traffic.

    • The storage area should be well-ventilated.

  • Arrange for Disposal:

    • Contact your institution's EHS department or a certified hazardous waste management contractor to schedule a pickup.

    • Provide them with all necessary information about the waste, including its identity and quantity.

    • Ensure that all shipping and transportation regulations are followed, which may include using specific packaging and documentation. For a similar compound, the UN number 3077, hazard class 9, and packing group III have been assigned for transportation.

Quantitative Data for Disposal Planning

For safe and compliant disposal, key quantitative parameters must be observed. The following table summarizes essential data for handling this compound waste.

ParameterValue/InstructionSource
UN Number 3077 (for similar environmentally hazardous solid)
Hazard Class 9 (Miscellaneous hazardous materials)
Packing Group III
Storage Temperature 2-8°C[1]
Container Type Chemically resistant, leak-proof, with a secure lid.
Maximum Accumulation Time Varies by generator status; consult your EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow A Waste Generation (this compound) B Is the waste contaminated with the compound? A->B C Dispose as non-hazardous waste B->C No D Collect in a designated hazardous waste container B->D Yes E Segregate solid and liquid waste D->E F Label container with: - 'Hazardous Waste' - Chemical Name - Accumulation Date E->F G Store in a secure satellite accumulation area F->G H Contact EHS or certified waste disposal vendor G->H I Package for transport (as per regulations) H->I J Waste collected by authorized personnel I->J

Disposal workflow for this compound.

References

Personal protective equipment for handling 9,10-Dihydrobenzo[a]pyren-7(8h)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling and disposal of 9,10-Dihydrobenzo[a]pyren-7(8H)-one (CAS No. 3331-46-2). Adherence to these procedures is critical to ensure personal safety and regulatory compliance in the laboratory.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a polycyclic aromatic hydrocarbon (PAH) derivative containing a ketone functional group. While specific toxicity data for this compound is limited, its structural similarity to benzo[a]pyrene, a known carcinogen, necessitates cautious handling. A safety data sheet for this compound indicates it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation, drowsiness, or dizziness.

Minimum Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical safety goggles.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves. Recommended materials include Butyl rubber, Viton®, or Polyvinyl alcohol (PVA). Nitrile gloves may offer limited protection and should be used only for short-duration tasks with no direct immersion.[1][2][3]Prevents skin contact, which can cause irritation. The selection of appropriate glove material is crucial due to the presence of both aromatic hydrocarbon and ketone functionalities.
Respiratory Protection A NIOSH-approved N95 respirator or higher is recommended, especially when handling the powder form or if there is a risk of aerosol generation. For higher airborne concentrations, a positive-pressure supplied-air respirator may be required.Protects against inhalation, which may cause respiratory irritation.
Protective Clothing A standard laboratory coat is required. For tasks with a higher risk of splashes or spills, chemical-resistant coveralls are recommended.Provides a barrier to prevent contamination of personal clothing and skin.

Safe Handling and Operational Plan

A systematic approach to handling this compound is essential to minimize exposure. The following workflow outlines the key steps for safe handling from receipt to disposal.

safe_handling_workflow Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_area Designate Handling Area (Fume Hood) gather_ppe Assemble Required PPE prep_area->gather_ppe gather_materials Prepare Spill Kit & Waste Containers gather_ppe->gather_materials don_ppe Don PPE gather_materials->don_ppe weigh_transfer Weigh and Transfer Compound (in Fume Hood) don_ppe->weigh_transfer perform_exp Perform Experiment weigh_transfer->perform_exp decontaminate_surfaces Decontaminate Surfaces perform_exp->decontaminate_surfaces dispose_waste Segregate and Dispose of Waste decontaminate_surfaces->dispose_waste doff_ppe Doff and Dispose of PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands spill Spill Response exposure Personal Exposure Response

Caption: Workflow for the safe handling and disposal of this compound.

Procedural Steps:

  • Preparation:

    • Designate a specific area for handling, preferably within a certified chemical fume hood.

    • Assemble all necessary PPE as detailed in the table above.

    • Prepare a spill kit containing absorbent materials suitable for organic compounds.

    • Label and prepare designated, sealed waste containers for solid and liquid waste.

  • Handling:

    • Don all required PPE before entering the designated handling area.

    • When weighing or transferring the solid compound, do so within the fume hood to minimize inhalation of dust particles.

    • Keep containers of the chemical closed when not in use.

    • Avoid direct contact with the compound at all times.

  • Cleanup:

    • After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., acetone), followed by soap and water. All decontamination materials should be disposed of as hazardous waste.

    • Segregate waste into appropriate containers for solid and liquid chemical waste.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid Waste Collect in a labeled, sealed container. This includes unused compound, contaminated gloves, weigh boats, and absorbent materials. Dispose of through a licensed hazardous waste disposal service. Incineration is a common disposal method for PAHs.[4]
Liquid Waste Collect in a labeled, sealed, and chemically compatible container. This includes reaction mixtures and solvent rinses. Do not mix with other waste streams unless compatibility has been confirmed. Dispose of through a licensed hazardous waste disposal service.
Contaminated Glassware Triple-rinse with a suitable organic solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After thorough rinsing, the glassware can be washed and reused or disposed of as laboratory glass waste, depending on institutional policies.

Note: Never dispose of this compound or its containers in regular trash or down the drain. All disposal must follow local, state, and federal regulations.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is required.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]
Spill Evacuate the immediate area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent, non-combustible material (e.g., sand, vermiculite). Carefully collect the material into a sealed container for hazardous waste disposal. Decontaminate the spill area thoroughly.[7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9,10-Dihydrobenzo[a]pyren-7(8h)-one
Reactant of Route 2
9,10-Dihydrobenzo[a]pyren-7(8h)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.